(S)-(-)-1-(4-Bromophenyl)ethyl isocyanate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-[(1S)-1-isocyanatoethyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-7(11-6-12)8-2-4-9(10)5-3-8/h2-5,7H,1H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVAGWOVWQDTAF-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)Br)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149552-52-3 | |
| Record name | 1-bromo-4-[(1S)-1-isocyanatoethyl]benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Elucidation of the Structure of (S)-(-)-1-(4-Bromophenyl)ethyl Isocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of (S)-(-)-1-(4-Bromophenyl)ethyl isocyanate, a chiral molecule of interest in synthetic chemistry and drug development. This document outlines the key physicochemical properties, details established synthetic routes, and presents the expected spectroscopic data integral to its structural confirmation.
Physicochemical Properties
This compound is a chiral organic compound with the molecular formula C₉H₈BrNO. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₈BrNO |
| Molecular Weight | 226.07 g/mol |
| CAS Number | 149552-52-3 |
| Appearance | Not specified in literature |
| Boiling Point | 145-147 °C at 7 mmHg[1] |
| Melting Point | 30-32 °C[1] |
| Density | 1.39 g/cm³[2] |
| Refractive Index | 1.562[2] |
| Optical Rotation | (-) isomer |
Synthetic Pathways and Experimental Protocols
The synthesis of this compound can be approached through several established methods for isocyanate formation. The two primary routes involve the reaction of the corresponding chiral amine with a phosgene equivalent or the Curtius rearrangement of a suitable carboxylic acid derivative.
Synthesis from (S)-(-)-1-(4-Bromophenyl)ethylamine using Triphosgene
A common and relatively safe method for the synthesis of isocyanates from primary amines involves the use of triphosgene, a solid and safer alternative to gaseous phosgene.
Experimental Protocol:
-
Reaction Setup: A solution of (S)-(-)-1-(4-bromophenyl)ethylamine (1.0 equivalent) in a dry, inert solvent such as dichloromethane (DCM) is prepared in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Triphosgene: A solution of triphosgene (0.4 equivalents) in dry DCM is added dropwise to the stirred amine solution at a controlled temperature, typically 0 °C, to manage the exothermic reaction.
-
Base Addition: A non-nucleophilic base, such as triethylamine (2.0-2.2 equivalents), is then added dropwise to the reaction mixture to neutralize the hydrogen chloride generated during the reaction.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy, looking for the disappearance of the amine and the appearance of the characteristic isocyanate peak.
-
Workup: Upon completion, the reaction mixture is typically filtered to remove the triethylamine hydrochloride salt. The filtrate is then washed with a dilute acid (e.g., 1M HCl) and brine.
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation.
Synthesis via Curtius Rearrangement
The Curtius rearrangement provides an alternative pathway to isocyanates from carboxylic acids. This method proceeds through an acyl azide intermediate which rearranges to the isocyanate with the loss of nitrogen gas.[3] The stereochemistry at the migrating carbon is retained during the rearrangement.
Experimental Protocol:
-
Preparation of Acyl Chloride: (S)-2-(4-bromophenyl)propanoic acid is converted to its corresponding acyl chloride using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
-
Formation of Acyl Azide: The crude acyl chloride is then reacted with an azide source, such as sodium azide (NaN₃) or trimethylsilyl azide (TMSN₃), in an appropriate solvent like acetone or a biphasic system. This step should be performed with caution due to the potentially explosive nature of acyl azides.
-
Thermal Rearrangement: The acyl azide is carefully heated in an inert solvent (e.g., toluene or benzene). The rearrangement typically occurs at elevated temperatures, leading to the formation of the isocyanate and the evolution of nitrogen gas.
-
Isolation: After the reaction is complete (as indicated by the cessation of gas evolution), the solvent is removed under reduced pressure to yield the crude isocyanate, which can be purified by vacuum distillation.
Structure Elucidation through Spectroscopic Analysis
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for the identification of the isocyanate functional group, which exhibits a strong and characteristic absorption band.
Table 2: Predicted Infrared Spectral Data
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N=C=O Asymmetric Stretch | ~2275 - 2250 | Strong, Sharp |
| Aromatic C=C Stretch | ~1600, ~1490 | Medium |
| Aromatic C-H Stretch | >3000 | Medium to Weak |
| Aliphatic C-H Stretch | <3000 | Medium to Weak |
| C-Br Stretch | ~600 - 500 | Medium to Strong |
The most telling feature in the IR spectrum will be the intense, sharp peak around 2270 cm⁻¹, which is characteristic of the asymmetric stretching vibration of the isocyanate group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
Table 3: Predicted ¹H NMR Spectral Data
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -CH₃ | ~1.6 | Doublet | ~7 | 3H |
| -CH-NCO | ~4.8 | Quartet | ~7 | 1H |
| Aromatic H (ortho to C-Br) | ~7.5 | Doublet | ~8 | 2H |
| Aromatic H (ortho to C-ethyl) | ~7.2 | Doublet | ~8 | 2H |
Table 4: Predicted ¹³C NMR Spectral Data
| Carbon | Chemical Shift (δ, ppm) |
| -CH₃ | ~22 |
| -CH-NCO | ~55 |
| Aromatic C-Br | ~122 |
| Aromatic CH (ortho to C-Br) | ~132 |
| Aromatic CH (ortho to C-ethyl) | ~128 |
| Aromatic C-ethyl | ~140 |
| -N=C=O | ~125 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Table 5: Predicted Mass Spectrometry Data
| Ion | m/z (relative abundance) | Description |
| [M]⁺ | 225/227 (isotope pattern) | Molecular ion |
| [M - NCO]⁺ | 183/185 | Loss of the isocyanate group |
| [M - CH₃]⁺ | 210/212 | Loss of a methyl group |
| [C₇H₄Br]⁺ | 155/157 | Bromophenyl fragment |
The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Logical Workflow for Structure Elucidation
The process of confirming the structure of this compound follows a logical progression from synthesis to spectroscopic analysis.
Caption: Workflow for the synthesis and structural elucidation of this compound.
Conclusion
The structural elucidation of this compound relies on a systematic approach combining established synthetic methods with modern spectroscopic techniques. The characteristic spectroscopic signatures, particularly the strong IR absorption of the isocyanate group, the distinct patterns in the ¹H and ¹³C NMR spectra, and the isotopic pattern in the mass spectrum, collectively provide unambiguous confirmation of the molecule's structure and stereochemistry. This guide serves as a valuable resource for researchers and professionals engaged in the synthesis and characterization of chiral isocyanates for applications in drug discovery and development.
References
- 1. US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives - Google Patents [patents.google.com]
- 2. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]
(S)-(-)-1-(4-Bromophenyl)ethyl Isocyanate: A Technical Guide to its Presumed Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-(-)-1-(4-Bromophenyl)ethyl isocyanate is a chiral organic compound containing a highly reactive isocyanate functional group. While specific biological studies on this particular molecule are not extensively available in current literature, its mechanism of action can be inferred from the well-established reactivity of the isocyanate moiety, particularly aryl isocyanates. This technical guide synthesizes the known chemistry and toxicology of isocyanates to provide a comprehensive overview of the presumed mechanism of action of this compound. The primary mechanism is anticipated to be the non-enzymatic, covalent modification of biological macromolecules through a process known as carbamylation. This document outlines the chemical basis of this interaction, potential biological consequences, and proposes experimental frameworks for its investigation.
Introduction
Isocyanates are a class of organic compounds characterized by the functional group -N=C=O. They are known for their high electrophilicity and reactivity towards nucleophiles. This reactivity is the foundation of their industrial applications, such as in the production of polyurethane polymers, as well as their toxicological properties. This compound, a specific chiral aryl isocyanate, is expected to exhibit similar reactivity and thus, a comparable mechanism of action at the molecular level. The primary mode of interaction with biological systems is through the carbamylation of proteins and other biomolecules.
The Core Mechanism: Covalent Modification via Carbamylation
The central feature of the mechanism of action for this compound is its ability to covalently bond to biological macromolecules. This irreversible modification can alter the structure and function of the target molecule, leading to downstream physiological effects.
The Chemistry of Carbamylation
The isocyanate group is a potent electrophile, with the carbon atom being highly susceptible to nucleophilic attack. In a biological environment, numerous nucleophilic functional groups are present on proteins, peptides, and amino acids. The most common targets for carbamylation include:
-
ε-amino group of lysine residues: This is a primary site of carbamylation on proteins, forming a stable urea linkage.
-
N-terminal α-amino groups of proteins: These also readily react to form urea derivatives.
-
Thiol group of cysteine residues: This reaction yields a thiocarbamate linkage.
-
Hydroxyl group of serine, threonine, and tyrosine residues: These reactions produce carbamate esters.
-
Imidazole group of histidine residues.
The general reaction can be depicted as follows:
R-N=C=O + Nu-H → R-NH-C(=O)-Nu
Where R is the (S)-(-)-1-(4-Bromophenyl)ethyl group and Nu-H represents a nucleophilic group on a biological molecule.
Biological Consequences of Protein Carbamylation
The covalent modification of proteins by this compound can have a range of functional consequences, depending on the protein target and the specific residue modified. These can include:
-
Alteration of Protein Structure and Function: Modification of key amino acid residues within an enzyme's active site or a receptor's binding pocket can lead to inhibition or altered activity.
-
Induction of an Immune Response: Carbamylated proteins can be recognized as neo-antigens by the immune system, potentially leading to sensitization and allergic reactions, a well-documented effect of isocyanate exposure.
-
Cellular Stress and Toxicity: Widespread, non-specific carbamylation of cellular proteins can disrupt normal cellular processes, leading to cytotoxicity.
-
Disruption of Signaling Pathways: Modification of proteins involved in signaling cascades can lead to dysregulation of cellular communication.
Proposed Signaling Pathway and Workflow Diagrams
To visualize the proposed mechanism and experimental approaches, the following diagrams are provided in the DOT language.
Caption: General mechanism of protein carbamylation by this compound.
Caption: Proposed experimental workflow for investigating the biological activity of this compound.
Quantitative Data Summary
As of the date of this publication, specific quantitative biological data for this compound is not available in the peer-reviewed literature. However, for a comprehensive understanding of its biological activity, the following parameters would be crucial to determine through experimental investigation.
| Parameter | Description | Relevance to Mechanism of Action |
| IC₅₀ (Half-maximal inhibitory concentration) | The concentration of the compound required to inhibit a specific biological process (e.g., enzyme activity) by 50%. | Provides a measure of the compound's potency against a specific target. |
| Kᵢ (Inhibition constant) | The dissociation constant for the binding of an inhibitor to an enzyme. | Characterizes the binding affinity of the compound to its target enzyme. |
| k_inact (Rate of inactivation) | The maximal rate of enzyme inactivation at saturating concentrations of a covalent inhibitor. | Quantifies the rate of covalent bond formation between the compound and its target. |
| K_d (Dissociation constant) | The equilibrium constant for the dissociation of a ligand-receptor complex. | Measures the binding affinity of the compound to a non-enzyme target (e.g., a receptor). |
| LC₅₀/LD₅₀ (Lethal concentration/dose, 50%) | The concentration or dose of the compound that is lethal to 50% of a test population. | Provides a measure of the compound's acute toxicity. |
Experimental Protocols
The following are generalized protocols that can be adapted to investigate the mechanism of action of this compound.
Protein Carbamylation Assay
Objective: To determine if this compound covalently modifies a target protein.
Methodology:
-
Protein Incubation: Incubate the purified target protein (e.g., 1-5 µM) with varying concentrations of this compound (e.g., 0-100 µM) in a suitable buffer (e.g., PBS, pH 7.4) at 37°C for a defined period (e.g., 1-2 hours).
-
Removal of Unreacted Compound: Remove excess, unreacted isocyanate by dialysis, size-exclusion chromatography, or precipitation of the protein.
-
Analysis of Modification:
-
Mass Spectrometry: Analyze the protein sample by LC-MS/MS to identify the mass shift corresponding to the addition of the this compound moiety and to pinpoint the specific amino acid residues that have been modified.
-
Western Blot: If an antibody specific to the carbamylated adduct is available, perform a western blot to detect the modification.
-
Enzyme Inhibition Assay
Objective: To quantify the inhibitory effect of this compound on a specific enzyme.
Methodology:
-
Enzyme Preparation: Prepare a solution of the target enzyme at a suitable concentration in its optimal assay buffer.
-
Inhibitor Incubation: Pre-incubate the enzyme with varying concentrations of this compound for different time intervals to assess time-dependent inhibition, which is characteristic of covalent inhibitors.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate.
-
Measurement of Activity: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).
-
Data Analysis: Plot the enzyme activity as a function of the inhibitor concentration to determine the IC₅₀ value. Further kinetic studies can be performed to determine k_inact and Kᵢ.
Conclusion
The mechanism of action of this compound is presumed to be driven by the high reactivity of its isocyanate functional group, leading to the covalent carbamylation of proteins and other biological nucleophiles. This irreversible modification can result in altered protein function, cellular toxicity, and potential immunogenicity. While specific data for this compound is lacking, the established principles of isocyanate chemistry provide a strong foundation for understanding its likely biological effects. The experimental workflows and quantitative parameters outlined in this guide provide a roadmap for future research to elucidate the specific biological targets and pharmacological profile of this compound. Such studies are essential for any potential therapeutic or biotechnological application of this compound.
(S)-(-)-1-(4-Bromophenyl)ethyl Isocyanate: A Chiral Auxiliary for Enantiomeric Purity Determination and Synthesis of Bioactive Molecules
(S)-(-)-1-(4-Bromophenyl)ethyl isocyanate is a chiral chemical reagent of significant interest to researchers and scientists in the fields of stereochemistry, analytical chemistry, and drug development. Its primary application lies in its use as a chiral derivatizing agent (CDA) for the determination of enantiomeric purity of chiral alcohols and amines. Furthermore, it serves as a valuable building block in the asymmetric synthesis of novel chiral molecules, including ureas with potential therapeutic activities. This technical guide provides an in-depth overview of the applications of this compound, complete with experimental methodologies and a summary of its chemical and physical properties.
Core Applications
The utility of this compound stems from its enantiomerically pure nature. The isocyanate functional group is highly reactive towards nucleophiles such as alcohols and amines, leading to the formation of stable urethane and urea linkages, respectively. When a racemic or enantiomerically enriched mixture of a chiral alcohol or amine is reacted with the enantiopure this compound, a mixture of diastereomers is formed. These diastereomers, unlike the original enantiomers, possess distinct physical and spectroscopic properties, which allows for their separation and quantification.
Enantiomeric Purity Determination
The most prevalent use of this compound is as a chiral derivatizing agent for the determination of enantiomeric excess (ee) of chiral primary and secondary amines, as well as chiral alcohols. The resulting diastereomeric ureas or carbamates can be analyzed by nuclear magnetic resonance (NMR) spectroscopy or separated by high-performance liquid chromatography (HPLC).
In ¹H NMR spectroscopy, the protons in the vicinity of the newly formed stereogenic centers of the diastereomers will experience different chemical environments, leading to distinguishable signals. The integration of these signals allows for the direct calculation of the diastereomeric ratio, which corresponds to the enantiomeric ratio of the original analyte.
Alternatively, the diastereomeric derivatives can be separated chromatographically, typically using normal-phase HPLC. The difference in polarity and spatial arrangement of the diastereomers leads to differential interaction with the stationary phase, resulting in distinct retention times. The relative peak areas in the chromatogram are used to quantify the abundance of each diastereomer and, consequently, the enantiomeric excess of the starting material.
Synthesis of Chiral Ureas with Biological Activity
This compound is also employed in the synthesis of novel chiral compounds, particularly chiral ureas. The reaction of the isocyanate with amino acids or other primary amines yields N,N'-disubstituted ureas with defined stereochemistry. These chiral ureas can be screened for various biological activities. For instance, certain chiral amino acid urea derivatives have been investigated as potential anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 149552-52-3 |
| Molecular Formula | C₉H₈BrNO |
| Molecular Weight | 226.07 g/mol |
| Appearance | Colorless to light yellow liquid or solid |
| Melting Point | 30-32 °C |
| Boiling Point | 145-147 °C at 7 mmHg |
| Purity | Typically ≥97% |
Experimental Protocols
Detailed methodologies for the key applications of this compound are provided below.
Protocol 1: Determination of Enantiomeric Excess of a Chiral Amine by NMR Spectroscopy
Objective: To determine the enantiomeric excess of a chiral primary amine by derivatization with this compound and subsequent ¹H NMR analysis.
Materials:
-
Chiral primary amine (e.g., 1-phenylethylamine)
-
This compound
-
Anhydrous dichloromethane (DCM) or chloroform-d (CDCl₃)
-
NMR tube
-
¹H NMR spectrometer
Procedure:
-
In a clean, dry NMR tube, dissolve approximately 5-10 mg of the chiral primary amine in 0.5 mL of anhydrous CDCl₃.
-
Acquire a ¹H NMR spectrum of the underivatized amine to serve as a reference.
-
To the NMR tube containing the amine solution, add a slight molar excess (1.1 equivalents) of this compound.
-
Cap the NMR tube and gently invert it several times to ensure thorough mixing. The reaction is typically rapid and proceeds at room temperature.
-
Allow the reaction to proceed for 10-15 minutes.
-
Acquire a ¹H NMR spectrum of the resulting diastereomeric urea mixture.
-
Identify a well-resolved proton signal (e.g., the methine proton adjacent to the nitrogen) that shows distinct chemical shifts for the two diastereomers.
-
Integrate the signals corresponding to each diastereomer.
-
Calculate the diastereomeric ratio (and thus the enantiomeric excess) using the formula: ee (%) = |(Integral₁ - Integral₂)/(Integral₁ + Integral₂)| * 100.
Protocol 2: Synthesis of a Chiral Amino Acid Urea Derivative
Objective: To synthesize a chiral urea derivative from this compound and an L-amino acid for potential biological screening.
Materials:
-
L-amino acid (e.g., L-Alanine methyl ester hydrochloride)
-
This compound
-
Triethylamine (TEA) or another suitable non-nucleophilic base
-
Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)
-
Stirring plate and magnetic stir bar
-
Round-bottom flask
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add the L-amino acid methyl ester hydrochloride (1.0 equivalent) and dissolve or suspend it in the anhydrous solvent.
-
Add triethylamine (2.2 equivalents) to the mixture to neutralize the hydrochloride salt and deprotonate the amine. Stir for 10 minutes at room temperature.
-
Slowly add a solution of this compound (1.0 equivalent) in the anhydrous solvent to the reaction mixture.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction by adding a small amount of water.
-
Transfer the mixture to a separatory funnel and perform an aqueous work-up. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure chiral urea derivative.
-
Characterize the product by NMR, mass spectrometry, and other relevant analytical techniques.
Logical and Signaling Pathways
While this compound itself is not directly involved in biological signaling pathways, its derivatives, such as the chiral ureas, can be designed to interact with biological targets. For example, some urea-containing compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.
The general workflow for utilizing this chiral isocyanate in a drug discovery context is outlined below.
(S)-(-)-1-(4-Bromophenyl)ethyl Isocyanate: A Technical Guide for Chiral Derivatization in Pharmaceutical Analysis and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical development and analysis, the stereochemistry of a drug candidate is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. Consequently, the accurate determination of enantiomeric purity is a critical step in the drug development pipeline. Chiral derivatization, the process of reacting a mixture of enantiomers with a single enantiomer of a chiral derivatizing agent (CDA) to form diastereomers, is a powerful and widely used technique for this purpose. These resulting diastereomers, possessing distinct physical properties, can then be separated and quantified using standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).
(S)-(-)-1-(4-Bromophenyl)ethyl isocyanate is a highly effective chiral derivatizing agent for the analysis of chiral primary and secondary amines, alcohols, and other nucleophilic compounds. Its utility stems from the formation of stable urea or carbamate diastereomers, respectively, which often exhibit significant differences in their chromatographic retention times and NMR spectra, allowing for accurate and reliable determination of enantiomeric excess (ee). The presence of the bromophenyl group can also aid in UV detection during chromatography. This technical guide provides an in-depth overview of the properties, applications, and experimental protocols associated with this compound as a premier chiral derivatizing agent.
Core Properties of this compound
A thorough understanding of the physicochemical properties of a chiral derivatizing agent is essential for its effective and safe use. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 149552-52-3 | |
| Molecular Formula | C₉H₈BrNO | |
| Molecular Weight | 226.07 g/mol | |
| Density | 1.39 g/cm³ | |
| Boiling Point | 276.3 °C at 760 mmHg | |
| Flash Point | 120.9 °C | |
| Refractive Index | 1.562 | |
| Appearance | White to beige powder | [1] |
| Synonyms | 1-bromo-4-[(1S)-1-isocyanatoethyl]benzene |
Reaction Mechanism and Workflow
The fundamental principle behind the use of this compound as a chiral derivativing agent is its reaction with a racemic analyte to form a mixture of diastereomers. The isocyanate group (-N=C=O) is highly electrophilic and readily reacts with nucleophiles such as the amino group of primary or secondary amines to form a urea linkage, or with the hydroxyl group of alcohols to form a carbamate linkage. Since the chiral derivatizing agent is enantiomerically pure (the (S)-enantiomer), the reaction with a racemic mixture of an analyte (containing both R and S enantiomers) will result in the formation of two diastereomers: (S,R) and (S,S).
Caption: General workflow for chiral derivatization.
The diastereomers formed have different three-dimensional structures and, consequently, different physical and chemical properties. This difference allows for their separation by standard chromatographic techniques.
Experimental Protocols
While specific protocols for this compound are not widely published, the following are detailed, representative methodologies based on the use of the structurally similar and commonly employed chiral derivatizing agent, (R)-(+)-1-phenylethyl isocyanate. These protocols can be adapted for use with this compound with minor modifications and optimization.
Derivatization of a Primary Amine for HPLC Analysis
Objective: To convert a racemic primary amine into a mixture of diastereomeric ureas for the determination of enantiomeric excess by HPLC.
Materials:
-
Racemic primary amine
-
This compound
-
Anhydrous aprotic solvent (e.g., acetonitrile, tetrahydrofuran (THF), or dichloromethane)
-
Triethylamine (optional, as a catalyst)
-
HPLC system with UV detector
-
HPLC column (e.g., C18 reverse-phase)
-
HPLC grade solvents (e.g., acetonitrile, water, methanol)
Procedure:
-
Sample Preparation: Dissolve approximately 5 mg of the racemic primary amine in 1 mL of anhydrous acetonitrile in a clean, dry vial.
-
Reagent Addition: Add a slight molar excess (e.g., 1.1 equivalents) of this compound to the amine solution. If the reaction is slow, a catalytic amount of triethylamine (e.g., 0.1 equivalents) can be added.
-
Reaction: Cap the vial and allow the reaction to proceed at room temperature for 30-60 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC) or by injecting a small aliquot into the HPLC system until the starting amine is no longer detected.
-
Quenching (Optional): If necessary, the reaction can be quenched by adding a small amount of a primary amine scavenger, such as aminomethylated polystyrene resin, to react with any excess isocyanate.
-
Sample Dilution: Once the reaction is complete, dilute the reaction mixture with the HPLC mobile phase to a suitable concentration for analysis (e.g., 0.1 mg/mL).
-
HPLC Analysis: Inject the diluted sample onto the HPLC system. The diastereomeric ureas will be separated on the column and detected by the UV detector.
Caption: Experimental workflow for amine derivatization.
Data Presentation and Analysis
The primary output of this method is a chromatogram showing the separation of the two diastereomers. The enantiomeric excess (ee) can be calculated from the peak areas of the two diastereomers.
Example HPLC Separation Data (Illustrative)
The following table presents illustrative data for the HPLC separation of diastereomeric ureas formed from the reaction of a chiral amine with a chiral isocyanate.
| Diastereomer | Retention Time (min) | Peak Area |
| (S,R) | 12.5 | 45000 |
| (S,S) | 14.2 | 55000 |
Calculation of Enantiomeric Excess (ee):
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
Where Area₁ and Area₂ are the peak areas of the major and minor diastereomers, respectively.
In the example above: ee (%) = [ (55000 - 45000) / (55000 + 45000) ] * 100 = 10%
This indicates that the original amine sample had an enantiomeric excess of 10% of the S-enantiomer.
NMR Spectroscopy of Diastereomers
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for the analysis of the diastereomeric derivatives. The different chemical environments of the protons in the two diastereomers can lead to distinct chemical shifts, allowing for their quantification.
Expected ¹H NMR Spectral Differences:
For the urea formed from the reaction of this compound with a chiral amine, the protons closest to the newly formed stereocenter are most likely to show distinct signals for the two diastereomers. For example, the methyl protons of the ethyl group in the derivatizing agent may appear as two distinct doublets.
Safety and Handling
This compound, like other isocyanates, is a hazardous chemical and should be handled with appropriate safety precautions.
-
Hazards: Harmful if swallowed, inhaled, or in contact with skin. Causes skin, eye, and respiratory tract irritation. May cause sensitization by inhalation.[1]
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with moisture, as isocyanates react with water to produce carbon dioxide, which can cause pressure buildup in sealed containers.[1]
-
Storage: Store in a cool, dry, and tightly sealed container, preferably refrigerated.[1]
Conclusion
This compound is a valuable tool for the chiral separation and analysis of a wide range of enantiomeric compounds. Its reliable reactivity and the distinct properties of the resulting diastereomers make it a robust choice for determining enantiomeric purity in research, development, and quality control settings. By following the principles and protocols outlined in this guide, researchers can effectively employ this chiral derivatizing agent to obtain accurate and reproducible results, contributing to the advancement of stereoselective synthesis and the development of safer and more effective pharmaceuticals.
References
An In-Depth Technical Guide to the Physical and Chemical Properties of Bromophenyl Isocyanate Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of bromophenyl isocyanate compounds. It is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications. This document details the distinct characteristics of the ortho, meta, and para isomers, presents key experimental protocols, and illustrates relevant chemical pathways and workflows.
Introduction to Bromophenyl Isocyanates
Bromophenyl isocyanates are aromatic organic compounds featuring both a bromine atom and an isocyanate functional group (-N=C=O) attached to a benzene ring. The isocyanate group is highly electrophilic, making these compounds valuable but reactive intermediates in organic synthesis.[1][2] They are key building blocks for a variety of important molecules, including pharmaceuticals, agrochemicals, and polymers, primarily through the formation of urea and carbamate (urethane) linkages.[2][3] The position of the bromine atom (ortho, meta, or para) significantly influences the physical properties and, to some extent, the reactivity of the molecule. This guide will explore the properties of 2-bromophenyl isocyanate, 3-bromophenyl isocyanate, and 4-bromophenyl isocyanate.
Physical Properties
The physical characteristics of bromophenyl isocyanate isomers vary based on the substitution pattern on the benzene ring. The para-isomer is a solid at room temperature, while the ortho and meta isomers are liquids. These properties, along with spectroscopic data, are crucial for their identification and use in controlled chemical reactions.
Tabulated Physical Data
The following tables summarize the key physical and spectroscopic properties for the three isomers of bromophenyl isocyanate.
Table 1: General and Physical Properties
| Property | 2-Bromophenyl Isocyanate | 3-Bromophenyl Isocyanate | 4-Bromophenyl Isocyanate |
| CAS Number | 1592-00-3[3] | 23138-55-8[4] | 2493-02-9[5] |
| Molecular Formula | C₇H₄BrNO[3] | C₇H₄BrNO[4] | C₇H₄BrNO[5] |
| Molecular Weight | 198.02 g/mol [3] | 198.02 g/mol [6] | 198.02 g/mol [5] |
| Physical Form | Liquid[3] | Liquid[7] | White to beige powder/solid[8][9] |
| Melting Point | 39-42 °C[10] | N/A | 42-44 °C[9] |
| Boiling Point | 56-58 °C at 0.05 mmHg[3] | N/A | 158 °C at 14 mmHg |
| Density | 1.607 g/mL at 25 °C[3] | 1.586 g/mL at 25 °C[4] | 1.6077 g/mL[11] |
| Refractive Index (n20/D) | 1.5838[3] | 1.5835-1.5865[12] | N/A |
| Flash Point | 108 °C (closed cup)[3] | N/A | 109 °C (closed cup)[11] |
Table 2: Solubility and Spectroscopic Data
| Property | 2-Bromophenyl Isocyanate | 3-Bromophenyl Isocyanate | 4-Bromophenyl Isocyanate |
| Solubility | N/A | N/A | Soluble in alcohol, benzene, chloroform, diethyl ether; slightly soluble in water. |
| IR Spectrum (N=C=O stretch) | Characteristic peak around 2250 cm⁻¹ | Characteristic peak around 2250 cm⁻¹ | Characteristic peak around 2250 cm⁻¹[13] |
| ¹H NMR | Data available[5] | Data available[14] | Data available[5] |
| ¹³C NMR | Data available[5] | Data available[14] | Data available[5] |
| Mass Spectrum | Data available[15] | Data available[16] | Data available[5][17] |
Chemical Properties and Reactivity
The chemical behavior of bromophenyl isocyanates is dominated by the highly reactive isocyanate functional group. The carbon atom in the -N=C=O group is electrophilic and readily attacked by various nucleophiles.[1][18]
Nucleophilic Addition Reactions
Isocyanates react with a wide range of nucleophiles, including alcohols, amines, and water, in what are typically nucleophilic addition reactions.[1][19] An electron-withdrawing group, such as the bromine on the phenyl ring, generally increases the electrophilicity of the isocyanate carbon, enhancing its reactivity.[18]
-
Reaction with Alcohols: Alcohols react with isocyanates to form carbamates, also known as urethanes. This reaction is often catalyzed by tertiary amines or certain metal salts.[2]
-
Reaction with Amines: Primary and secondary amines readily react with isocyanates to produce substituted ureas.[1]
-
Reaction with Water: Isocyanates react with water to form an unstable carbamic acid intermediate, which then decomposes to yield a primary amine and carbon dioxide.[1][2] This reaction is notable in polyurethane foam production, where the CO₂ acts as a blowing agent.[1]
Figure 1: General reaction pathways for bromophenyl isocyanate with common nucleophiles.
Cyclization and Dimerization
Under certain conditions, particularly with catalysts like triethylphosphine, isocyanates can react with themselves. Aromatic isocyanates can dimerize, and diisocyanates can trimerize to form stable isocyanurate rings.[1][20]
Experimental Protocols
Accurate and reproducible experimental methods are paramount when working with reactive compounds like bromophenyl isocyanates. The following sections detail common procedures for their synthesis and analysis.
Synthesis of Bromophenyl Isocyanates
Isocyanates are commonly synthesized from the corresponding primary amine via phosgenation.[1] Due to the hazardous nature of phosgene, alternative reagents like triphosgene (bis(trichloromethyl) carbonate) are often used in laboratory settings.
Protocol: Synthesis of 4-Bromophenyl Isocyanate using Triphosgene [21]
-
Reaction Setup: In a fume hood, dissolve triphosgene (e.g., 22 mmol) in a suitable solvent like dichloromethane (DCM, 50 mL) in a flask equipped with a stirrer and a dropping funnel.
-
Amine Addition: Slowly add a solution of the corresponding bromoaniline (e.g., 4-bromoaniline, 20 mmol) in DCM (10 mL) to the stirred triphosgene solution.
-
Cooling and Base Addition: After stirring for 30 minutes at room temperature, cool the reaction mixture to -35 °C using an appropriate cooling bath.
-
Base Addition: Add triethylamine (Et₃N, 6 mL) dropwise to the cold mixture. The addition of a tertiary amine is crucial to neutralize the HCl generated during the reaction.[21]
-
Reaction Completion: Allow the mixture to warm slowly to room temperature and continue stirring for 2 hours.
-
Work-up and Isolation: Remove the solvent under vacuum. The resulting slurry can be purified by distillation or sublimation to yield the pure bromophenyl isocyanate.[21]
Figure 2: Experimental workflow for the synthesis of bromophenyl isocyanate.
Analytical Methods for Isocyanate Determination
The high reactivity of isocyanates makes their direct analysis challenging. Therefore, a common strategy involves derivatization with a reagent that reacts quantitatively with the isocyanate group to form a stable, easily detectable product.[22] High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of these derivatives.[22][23]
Protocol: General Procedure for Isocyanate Analysis by HPLC after Derivatization [23]
-
Sample Collection & Derivatization: Collect the sample containing the isocyanate (e.g., from air passed through an impinger solution, or an extract from a solid matrix). The collection medium should contain a derivatizing agent, such as 1-(2-methoxyphenyl)piperazine (MPP) or 1,2-pyridylpiperazine (1,2-PP), which reacts with the isocyanate to form a stable urea derivative.[23][24]
-
Sample Preparation:
-
HPLC Analysis:
-
Instrumentation: Use a High-Performance Liquid Chromatograph equipped with a suitable column (e.g., C18) and a UV or other appropriate detector.[25]
-
Calibration: Prepare a series of calibration standards using a certified standard of the isocyanate-derivatizing agent product. Analyze these standards to establish a calibration curve of detector response versus concentration.[23]
-
Analysis: Inject the prepared sample onto the HPLC system. Identify the derivative peak based on its retention time compared to the standard. Quantify the amount of isocyanate in the original sample by comparing the peak area to the calibration curve.
-
Figure 3: General workflow for the analysis of isocyanates via derivatization and HPLC.
Safety and Handling
Bromophenyl isocyanates, like most isocyanates, are hazardous compounds that require careful handling in a controlled laboratory environment.
-
Toxicity: They are harmful if swallowed, inhaled, or absorbed through the skin.[8][26]
-
Irritation: These compounds are irritants to the eyes, skin, and respiratory tract.[8][9] They are also lachrymators (substances that cause tearing).[8][9]
-
Sensitization: A significant hazard is the potential to cause allergic skin reactions and, more severely, allergic respiratory reactions (sensitization) upon inhalation, which can lead to asthma-like symptoms.[9][26] Chronic exposure may cause permanent lung damage.[8]
-
Handling Precautions: Always handle bromophenyl isocyanates in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[26]
-
Moisture Sensitivity: Isocyanates react with water.[8] Therefore, they should be stored in tightly sealed containers in a dry, cool place to prevent degradation and pressure build-up from CO₂ evolution.[9]
Applications in Drug Development and Research
The reactivity of the isocyanate group makes bromophenyl isocyanates versatile reagents in medicinal chemistry and drug development.
-
Scaffold Synthesis: They are frequently used to synthesize ureas and carbamates, which are common structural motifs in biologically active molecules. For instance, 2-bromophenyl isocyanate has been used in the synthesis of dihydroindole urea derivatives and 3-carboxamide substituted diphenylureas.[3]
-
Structure-Activity Relationship (SAR) Studies: The bromo-substituent provides a site for further chemical modification, for example, through cross-coupling reactions like the Suzuki or Heck reactions. This allows for the systematic exploration of the chemical space around a core scaffold to optimize biological activity.
-
Bioconjugation: The ability of isocyanates to react with nucleophilic functional groups found in biomolecules (like amines on proteins) allows for their use in creating covalent linkages, although their high reactivity requires careful control.[19]
Conclusion
Bromophenyl isocyanates are highly valuable and reactive chemical intermediates with distinct physical and chemical properties depending on the isomer. Their utility in synthesizing diverse molecular architectures, particularly ureas and carbamates, makes them important tools for researchers in drug discovery and materials science. However, their hazardous nature, including toxicity and potential for sensitization, necessitates strict adherence to safety protocols. A thorough understanding of their properties, reactivity, and handling requirements, as outlined in this guide, is essential for their safe and effective use in research and development.
References
- 1. Isocyanate - Wikipedia [en.wikipedia.org]
- 2. Organic Chemistry/Isocyanate - Wikibooks, open books for an open world [en.wikibooks.org]
- 3. 2-Bromophenyl isocyanate 97 1592-00-3 [sigmaaldrich.com]
- 4. 3-Bromophenyl isocyanate | 23138-55-8 [chemicalbook.com]
- 5. 4-Bromophenyl isocyanate | C7H4BrNO | CID 75609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Bromophenyl Isocyanate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. indiamart.com [indiamart.com]
- 11. fluorochem.co.uk [fluorochem.co.uk]
- 12. 3-Bromophenyl isocyanate, 97% 1 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 13. US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives - Google Patents [patents.google.com]
- 14. 3-Bromophenyl isocyanate(23138-55-8) IR Spectrum [m.chemicalbook.com]
- 15. 2-Bromophenyl isocyanate | C7H4BrNO | CID 137097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 3-Bromophenyl isocyanate | C7H4BrNO | CID 141001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 4-Bromophenyl isocyanate [webbook.nist.gov]
- 18. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. 2024.sci-hub.se [2024.sci-hub.se]
- 21. rsc.org [rsc.org]
- 22. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]
- 23. epa.gov [epa.gov]
- 24. researchgate.net [researchgate.net]
- 25. epa.gov [epa.gov]
- 26. georganics.sk [georganics.sk]
An In-depth Technical Guide to the Safety and Handling of (S)-(-)-1-(4-Bromophenyl)ethyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for (S)-(-)-1-(4-Bromophenyl)ethyl isocyanate, a reactive chemical intermediate. Given its hazardous nature as an isocyanate, strict adherence to the protocols outlined in this document is crucial to ensure the safety of laboratory personnel and the integrity of research.
Hazard Identification and Classification
This compound is a hazardous substance that presents multiple risks. It is harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3] The primary health concerns are respiratory and skin sensitization, which can lead to severe allergic reactions upon subsequent exposure.[1][3][4] It is also a lachrymator, meaning it can cause irritation and tearing of the eyes.[1][2][3]
GHS Hazard Statements:
-
Harmful if swallowed (H302)
-
May cause allergy or asthma symptoms or breathing difficulties if inhaled (H334)[5][6]
Chronic exposure to isocyanates can lead to long-term lung damage, including a decrease in lung function that may be permanent.[1]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound and its close analog, 4-bromophenyl isocyanate, is provided in the table below. This information is essential for proper storage and handling.
| Property | Value |
| Chemical Formula | C₉H₈BrNO |
| Molecular Weight | 226.07 g/mol |
| Appearance | White to beige powder/solid |
| Boiling Point | 276.3 °C at 760 mmHg |
| Flash Point | 120.9 °C |
| Density | 1.39 g/cm³ |
Note: Some data corresponds to the racemic or para-substituted isomer and should be used as an approximation.
Safe Handling and Storage Protocols
Due to its reactivity and toxicity, this compound requires stringent handling and storage procedures.
Engineering Controls
-
Fume Hood: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]
-
Ventilation: Ensure adequate general laboratory ventilation.[1]
-
Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.[1][6]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory.[2][4]
-
Skin Protection: A lab coat and full-length pants should be worn. For tasks with a high risk of splashing, a chemically resistant apron is recommended.[2]
-
Gloves: Double-gloving with nitrile or butyl rubber gloves is recommended.[7] Gloves should be inspected before use and changed immediately if contaminated.
-
Respiratory Protection: In situations where the concentration of isocyanate vapors may exceed exposure limits or when engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[4][5]
Storage
-
Temperature: Store in a refrigerator, typically below 4°C (39°F).[1]
-
Container: Keep the container tightly closed and in a dry, well-ventilated area.[1][8]
-
Moisture Sensitivity: This compound is moisture-sensitive.[1][3] Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation and reaction with water, which can produce carbon dioxide gas and lead to container pressurization.[1]
-
Incompatibilities: Avoid contact with water, strong acids, strong bases, alcohols, amines, and strong oxidizing agents.[1][8]
Experimental Workflow and Protocols
The following workflow diagram and protocols outline the safe handling of this compound throughout a typical laboratory experiment.
Caption: A logical workflow for the safe handling of this compound.
Detailed Experimental Protocol for Handling
-
Preparation:
-
Conduct a thorough risk assessment for the specific experiment.
-
Ensure the chemical fume hood has a current certification.
-
Don all required PPE as described in section 3.2.
-
Prepare a spill kit containing an absorbent material suitable for isocyanates and a neutralization solution (e.g., 5% sodium carbonate solution).
-
Label a dedicated hazardous waste container.
-
-
Weighing and Dispensing:
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture inside.
-
Perform all weighing and dispensing operations inside the fume hood.
-
Use a clean, dry spatula and weighing vessel.
-
Immediately after dispensing, securely close the container, purge with an inert gas if possible, and return it to cold storage.
-
-
Reaction Setup and Monitoring:
-
Add the dispensed isocyanate to the reaction vessel under an inert atmosphere.
-
Continuously monitor the reaction for any signs of an uncontrolled exothermic event.
-
-
Cleanup and Decontamination:
-
Quench any unreacted isocyanate in the reaction mixture and on contaminated equipment with a suitable reagent, such as isopropanol or a dilute ammonia solution, in a well-ventilated area.
-
Thoroughly decontaminate all glassware and surfaces that came into contact with the isocyanate.
-
Dispose of all contaminated materials, including gloves and wipes, in the designated hazardous waste container.
-
Generalized Toxicity Pathway
The toxicity of isocyanates is primarily driven by their high reactivity towards nucleophilic functional groups found in biological macromolecules such as proteins. The following diagram illustrates a generalized signaling pathway for isocyanate-induced toxicity.
Caption: A generalized signaling pathway for isocyanate-induced toxicity.
Emergency Procedures
Spills
-
Small Spills:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material.
-
Carefully collect the absorbed material into a designated waste container.
-
Decontaminate the spill area with a neutralizing solution.
-
-
Large Spills:
-
Evacuate the laboratory and alert others in the vicinity.
-
Contact the institution's emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
First Aid
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush the skin with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink 2-4 cupfuls of milk or water.[1] Seek immediate medical attention.
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Collect all contaminated materials in a clearly labeled, sealed container.
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.
By adhering to these safety and handling guidelines, researchers can minimize the risks associated with the use of this compound and maintain a safe laboratory environment.
References
- 1. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 2. How to Safely Handle Isocyanates? [enuochem.com]
- 3. actsafe.ca [actsafe.ca]
- 4. gas-sensing.com [gas-sensing.com]
- 5. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Review of the occupational exposure to isocyanates: Mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Chiral Resolution Agents in NMR Spectroscopy
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Chirality in NMR
Chirality is a fundamental property in chemistry and pharmacology, where enantiomers—non-superimposable mirror-image molecules—can exhibit profoundly different biological activities. The accurate determination of enantiomeric purity and the assignment of absolute configuration are therefore critical in drug development, asymmetric synthesis, and natural product chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique for structural elucidation. However, in an achiral solvent, enantiomers are indistinguishable by NMR as they have identical chemical shifts and coupling constants.
To overcome this limitation, chiral resolution agents are employed. These agents interact with the enantiomeric analyte to create a chiral environment, breaking the magnetic equivalence and inducing diastereomeric differentiation. This results in separate, distinguishable signals for each enantiomer in the NMR spectrum, allowing for the determination of enantiomeric excess (ee) and, in many cases, the assignment of absolute configuration.[1][2]
This guide provides a technical overview of the primary classes of chiral resolution agents used in NMR spectroscopy: Chiral Derivatizing Agents (CDAs), Chiral Solvating Agents (CSAs), and Chiral Lanthanide Shift Reagents (CLSRs). It details their mechanisms of action, provides experimental protocols, and presents quantitative data for practical application.
Chiral Derivatizing Agents (CDAs)
Chiral Derivatizing Agents react covalently with the enantiomers of an analyte to form a new pair of diastereomers. These diastereomers have distinct physical properties and, crucially, different NMR spectra, allowing for direct quantification.[3][4] The key requirement is that the derivatization reaction proceeds to completion without any kinetic resolution or racemization.[5]
Mechanism of Action
The fundamental principle involves converting a pair of enantiomers (R-A and S-A) by reacting them with a single enantiomer of a CDA (e.g., R-C). This reaction creates a pair of diastereomers (R-A-R-C and S-A-R-C), which are no longer mirror images and will exhibit different chemical shifts in the NMR spectrum.
Caption: Mechanism of Chiral Derivatizing Agents (CDAs).
Key Example: Mosher's Acid (MTPA)
α-Methoxy-α-trifluoromethylphenylacetic acid (MTPA), commonly known as Mosher's acid, is one of the most widely used CDAs for determining the absolute configuration of alcohols and amines.[6][7] The analyte is reacted with both (R)- and (S)-MTPA chloride to form two diastereomeric esters (or amides).
The analysis relies on the anisotropic effect of the phenyl group in the MTPA moiety. In the most stable conformation, this phenyl group shields or deshields nearby protons of the analyte. By comparing the ¹H NMR spectra of the (R)-MTPA and (S)-MTPA derivatives, a chemical shift difference (Δδ = δS - δR) can be calculated for protons on either side of the stereocenter. A consistent positive or negative sign for the Δδ values on one side allows for the assignment of the absolute configuration.[8]
Experimental Protocol: Mosher's Ester Analysis[6][7]
-
Preparation (Two separate reactions):
-
Reaction A: To a solution of the chiral alcohol (1.0 equivalent) in a suitable solvent (e.g., pyridine or CH₂Cl₂ with DMAP), add (R)-(-)-MTPA chloride (1.2 equivalents).
-
Reaction B: In a separate flask, repeat the procedure using (S)-(+)-MTPA chloride.
-
-
Reaction Monitoring: Stir the reactions at room temperature and monitor by TLC or LC-MS until the starting alcohol is consumed.
-
Work-up: Quench the reaction with water or saturated NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with dilute acid, base, and brine, then dry over Na₂SO₄.
-
Purification: Purify each diastereomeric ester separately using column chromatography or preparative TLC to remove excess reagents and byproducts.
-
NMR Analysis:
-
Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA ester and the (S)-MTPA ester in the same deuterated solvent (e.g., CDCl₃).
-
Assign the proton signals for both diastereomers.
-
Calculate the chemical shift difference (Δδ = δS - δR) for each assigned proton.
-
-
Configuration Assignment: Analyze the sign distribution of the Δδ values to deduce the absolute configuration based on the established Mosher model.
Quantitative Data: Example of Mosher's Ester Analysis
The following table presents hypothetical but realistic Δδ (δS - δR) values for the Mosher's ester analysis of a secondary alcohol, R¹R²CHOH.
| Proton Location | δ for (S)-MTPA Ester (ppm) | δ for (R)-MTPA Ester (ppm) | Δδ (δS - δR) (ppm) | Inferred Configuration |
| Protons on side R¹ | ||||
| Hα (R¹) | 2.45 | 2.35 | +0.10 | R¹ is on the right side of the Fischer projection |
| Hβ (R¹) | 1.80 | 1.72 | +0.08 | |
| Protons on side R² | ||||
| Hα (R²) | 3.10 | 3.22 | -0.12 | R² is on the left side of the Fischer projection |
| Hβ (R²) | 1.95 | 2.05 | -0.10 |
Chiral Solvating Agents (CSAs)
Chiral Solvating Agents form transient, non-covalent diastereomeric complexes with the analyte enantiomers directly in the NMR tube.[9] This method is often faster than using CDAs as it requires no covalent bond formation or subsequent purification. The observed NMR spectrum is a time-averaged representation of the free and complexed species. The differentiation arises from the different equilibrium constants of association for the two diastereomeric complexes and/or the different intrinsic chemical shifts within these complexes.[10]
Mechanism of Action
A chiral analyte (R/S-A) is dissolved in an NMR solvent containing an enantiomerically pure CSA (S-C). The two enantiomers form diastereomeric solvates (R-A•••S-C and S-A•••S-C) through rapid, reversible, non-covalent interactions like hydrogen bonding or π-π stacking. These interactions create different magnetic environments, leading to separate signals for the enantiomers.[10]
References
- 1. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 6. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 7. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemistry.illinois.edu [chemistry.illinois.edu]
- 9. arpi.unipi.it [arpi.unipi.it]
- 10. pubs.acs.org [pubs.acs.org]
Determining Enantiomeric Purity: A Technical Guide to Chiral Derivatizing Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemistry and pharmacology, the stereochemistry of a molecule is paramount. The biological activity of a chiral drug can differ significantly between its enantiomeric forms, with one enantiomer often being therapeutically active while the other may be inactive or even harmful. Consequently, the accurate determination of enantiomeric excess (ee), a measure of the purity of a single enantiomer in a mixture, is a critical aspect of drug development and quality control. This technical guide provides an in-depth exploration of the principles and methodologies for determining enantiomeric excess using chiral derivatizing agents (CDAs).
The Core Principle: Converting Enantiomers to Diastereomers
Enantiomers, being non-superimposable mirror images, possess identical physical and chemical properties in an achiral environment. This makes their direct differentiation and quantification by many standard analytical techniques, such as NMR spectroscopy and HPLC with conventional detectors, impossible. The foundational principle of using CDAs is to circumvent this challenge by converting the enantiomeric mixture into a mixture of diastereomers.[1]
A chiral derivatizing agent is an enantiomerically pure compound that reacts with the functional groups of the analyte enantiomers (e.g., alcohols, amines, carboxylic acids) to form new, covalently bonded products. Since the CDA itself is chiral, the reaction of a single enantiomer of the CDA with a pair of enantiomers (R- and S-analyte) results in the formation of two diastereomers (e.g., R-CDA-R-analyte and R-CDA-S-analyte).
Diastereomers, unlike enantiomers, have different physical and chemical properties. This crucial difference allows for their separation and quantification using standard analytical techniques like NMR spectroscopy and chromatography. The relative amounts of the diastereomers directly correspond to the relative amounts of the original enantiomers in the mixture, thus enabling the calculation of the enantiomeric excess.
The successful application of a CDA relies on several key requirements:
-
Enantiomeric Purity: The CDA must be of high and known enantiomeric purity to ensure accurate quantification.
-
Reaction Completion: The derivatization reaction should proceed to completion with both enantiomers of the analyte to avoid kinetic resolution, which would lead to an inaccurate determination of the original enantiomeric ratio.
-
Stereochemical Stability: Neither the CDA nor the analyte should undergo racemization under the derivatization or analysis conditions.
-
Signal Differentiation: The resulting diastereomers must exhibit distinguishable signals in the chosen analytical technique (e.g., different chemical shifts in NMR or different retention times in chromatography).
Visualizing the Workflow: From Enantiomers to Quantifiable Signals
The overall process of determining enantiomeric excess using a CDA can be visualized as a logical workflow.
Caption: General workflow for ee determination using a CDA.
Methodologies for Analysis
The two primary techniques employed for the analysis of diastereomeric mixtures formed with CDAs are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
NMR Spectroscopy
In NMR spectroscopy, the diastereomers will exhibit different chemical shifts for corresponding nuclei.[2] By integrating the signals of a specific, well-resolved proton or other nucleus (e.g., 19F, 31P) for each diastereomer, their relative ratio can be determined.
A variety of CDAs have been developed for NMR-based ee determination, with Mosher's acid being a classic and widely used example.
| Chiral Derivatizing Agent | Analyte Functional Group | Key Features |
| α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA, Mosher's acid) | Alcohols, Amines | The 19F NMR signal of the trifluoromethyl group provides a clean singlet for each diastereomer, simplifying integration.[3] The absolute configuration can often be determined based on the chemical shift differences of protons near the chiral center.[4] |
| (1S,2S)-N-[(2-isothiocyanato)cyclohexyl] trifluoromethanesulfonamide | Primary and Secondary Amines | Reacts under mild conditions to form thiourea derivatives. The 19F NMR signal of the trifluoromethanesulfonamide group is used for quantification. |
| α-Cyano-α-fluoro(2-naphthyl)acetic acid (2-CFNA) | Primary Alcohols | Reported to be superior to Mosher's acid for determining the ee of primary alcohols.[1] |
| TADDOL-based organophosphorus reagents | Alcohols, Carboxylic Acids | Utilizes 31P NMR spectroscopy for analysis, offering a wide chemical shift range and often baseline separation of diastereomeric signals. |
This protocol outlines the general steps for determining the ee of a chiral secondary alcohol using Mosher's acid chloride.
-
Reagent Preparation:
-
Ensure the chiral alcohol is dry and free of impurities.
-
Use enantiomerically pure (R)- or (S)-MTPA-Cl.
-
Use a dry, aprotic solvent (e.g., pyridine, CH2Cl2) and a suitable acylation catalyst (e.g., 4-dimethylaminopyridine, DMAP).
-
-
Derivatization Reaction:
-
In a dry NMR tube or small reaction vial, dissolve the chiral alcohol (1.0 eq) in the chosen solvent.
-
Add DMAP (0.1-0.2 eq).
-
Add (R)-MTPA-Cl (1.1-1.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
-
Work-up (if necessary):
-
For analysis, the reaction mixture can sometimes be directly analyzed by NMR.
-
If purification is required, the reaction can be quenched with a small amount of water or saturated NaHCO3 solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na2SO4, and concentrate under reduced pressure.
-
-
NMR Analysis:
-
Dissolve the resulting Mosher's ester in a suitable deuterated solvent (e.g., CDCl3).
-
Acquire a high-resolution 1H and/or 19F NMR spectrum.
-
Identify a well-resolved signal for each diastereomer. For 19F NMR, two singlets corresponding to the CF3 groups should be observed.
-
Carefully integrate the chosen signals.
-
-
Calculation of Enantiomeric Excess:
-
Let I1 and I2 be the integration values for the two diastereomers.
-
Enantiomeric Excess (% ee) = |(I1 - I2) / (I1 + I2)| * 100
-
Caption: Workflow for ee determination by NMR using Mosher's acid.
High-Performance Liquid Chromatography (HPLC)
When using HPLC, the diastereomers are separated on a standard (achiral) stationary phase due to their different interactions with the stationary and mobile phases.[5] Each diastereomer will have a distinct retention time, and the peak areas from the chromatogram are used to determine their relative concentrations.
Many CDAs used for NMR can also be employed for HPLC analysis. Additionally, reagents that introduce a chromophore or fluorophore are particularly useful as they enhance detection sensitivity.
| Chiral Derivatizing Agent | Analyte Functional Group | Key Features |
| (+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC) | Primary and Secondary Amines, Thiols | Introduces a highly fluorescent fluorenyl group, enabling sensitive detection.[6] |
| N-(p-toluenesulfonyl)-L-phenylalanine chloride (TSPC) | Amines, Alcohols, Carboxylic Acids | Versatile reagent for derivatizing various functional groups.[6] |
| (S)-N-(4-Nitrophenoxycarbonyl)phenylalanine methyl ester | Amines, Alcohols | Introduces a UV-active nitrophenyl group for enhanced detection. |
| Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) | Primary and Secondary Amines | Reacts with amines to form stable derivatives with strong UV absorbance.[7] |
This protocol provides a general outline for determining the ee of a chiral primary amine via pre-column derivatization followed by HPLC analysis.
-
Reagent and Standard Preparation:
-
Prepare a stock solution of the chiral amine of known concentration.
-
Prepare a solution of the chiral derivatizing agent (e.g., FLEC) in a suitable solvent (e.g., acetone).
-
Prepare a buffer solution (e.g., borate buffer, pH 8-9) to control the reaction pH.
-
Prepare a series of calibration standards by reacting known amounts of the racemic amine with the CDA.
-
-
Derivatization Procedure:
-
In a vial, mix a known volume of the amine sample or standard with the buffer solution.
-
Add an excess of the CDA solution.
-
Vortex the mixture and allow it to react at a specific temperature (e.g., room temperature or slightly elevated) for a defined period (e.g., 15-60 minutes).
-
Quench the reaction by adding a small amount of an amino-containing reagent (e.g., glycine solution) to consume the excess CDA.
-
-
HPLC Analysis:
-
Inject a known volume of the derivatized sample onto an achiral HPLC column (e.g., C18).
-
Use a suitable mobile phase (e.g., a mixture of acetonitrile and water with a buffer) to achieve baseline separation of the two diastereomeric peaks.
-
Use a suitable detector (e.g., UV-Vis or fluorescence) set to the appropriate wavelength for the derivatized analyte.
-
-
Data Analysis and Quantification:
-
Integrate the peak areas of the two diastereomers in the chromatogram.
-
Construct a calibration curve by plotting the peak area ratio of the diastereomers against the known enantiomeric composition of the standards.
-
Determine the enantiomeric composition of the unknown sample from its peak area ratio using the calibration curve.
-
Calculate the enantiomeric excess.
-
Caption: Workflow for ee determination by HPLC with a CDA.
Data Presentation: A Comparative Overview of Chiral Derivatizing Agents
The choice of CDA depends on the functional group of the analyte, the analytical technique to be used, and the desired sensitivity. The following tables provide a summary of commonly used CDAs for the determination of enantiomeric excess in amines and alcohols.
Table 1: Chiral Derivatizing Agents for Amines
| Chiral Derivatizing Agent | Reaction Conditions | Analytical Method | Comments |
| Mosher's Acid Chloride | Pyridine or CH2Cl2 with DMAP, 0 °C to RT | 1H, 19F NMR | Well-established method, allows for absolute configuration determination. |
| FLEC | Aqueous buffer (pH 8-9), RT | HPLC-Fluorescence | High sensitivity due to the fluorescent tag. |
| Marfey's Reagent | Acetone/water, 40 °C, NaHCO3 | HPLC-UV | Produces derivatives with strong UV absorbance. |
| TSPC | Anhydrous ACN, pyridine, 25 °C | LC-MS | Versatile for various functional groups.[6] |
| (1S,2S)-N-[(2-isothiocyanato)cyclohexyl] trifluoromethanesulfonamide | CDCl3, RT | 19F NMR | Mild reaction conditions. |
Table 2: Chiral Derivatizing Agents for Alcohols
| Chiral Derivatizing Agent | Reaction Conditions | Analytical Method | Comments |
| Mosher's Acid Chloride | Pyridine or CH2Cl2 with DMAP, 0 °C to RT | 1H, 19F NMR | Gold standard for alcohols, allows for absolute configuration determination. |
| 2-CFNA | Not specified | Not specified | Reported to be superior to Mosher's acid for primary alcohols.[1] |
| TADDOL-based reagents | Not specified | 31P NMR | Good for complex molecules where 1H NMR is crowded. |
| (S)-α-Methoxybenzyl isocyanate | Not specified | HPLC-UV | Good separation for some amine isomers, less effective for alcohols in some cases.[8] |
| TSPC | Anhydrous ACN, pyridine, 25 °C | LC-MS | Versatile for various functional groups.[6] |
Conclusion
The use of chiral derivatizing agents remains a powerful and versatile strategy for the determination of enantiomeric excess. By converting enantiomers into diastereomers, researchers can leverage the capabilities of standard analytical techniques like NMR and HPLC for accurate quantification. The selection of the appropriate CDA and analytical method is crucial and depends on the specific characteristics of the analyte and the requirements of the analysis. The detailed protocols and comparative data presented in this guide provide a solid foundation for scientists and drug development professionals to confidently implement these essential methodologies in their research and quality control processes.
References
- 1. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. heraldopenaccess.us [heraldopenaccess.us]
- 6. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [A new chiral derivatizing reagent for the resolution of amine and alcohol drug enantiomers by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Derivatization of Primary Alcohols with (S)-(-)-1-(4-Bromophenyl)ethyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The determination of the enantiomeric purity of chiral alcohols is a critical aspect of pharmaceutical development and quality control. Derivatization of chiral alcohols with a chiral resolving agent to form diastereomers is a widely employed strategy that enables their separation and quantification using standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). (S)-(-)-1-(4-Bromophenyl)ethyl isocyanate is a valuable chiral derivatizing agent for primary alcohols. The isocyanate group reacts with the hydroxyl group of the primary alcohol to form a stable carbamate linkage. Since the derivatizing agent is enantiomerically pure, the reaction with a racemic or enantiomerically enriched alcohol produces a mixture of diastereomers. These diastereomers possess different physicochemical properties, allowing for their separation by chromatography. The presence of the bromophenyl group also provides a strong chromophore for UV detection in HPLC.
This document provides a detailed protocol for the derivatization of primary alcohols with this compound and the subsequent analysis of the resulting diastereomeric carbamates.
Chemical Reaction
The derivatization reaction proceeds as a nucleophilic addition of the primary alcohol to the isocyanate group of this compound, forming a diastereomeric carbamate.
Caption: Reaction of a primary alcohol with this compound.
Experimental Protocol
This protocol outlines a general procedure for the derivatization of a primary alcohol with this compound. Optimization may be required for specific alcohols.
Materials:
-
Primary alcohol sample
-
This compound (reagent grade)
-
Anhydrous hexane (or other aprotic solvent such as dichloromethane or acetonitrile)
-
Anhydrous pyridine (optional, as catalyst)
-
Vials with caps
-
Syringes
-
Magnetic stirrer and stir bars (optional)
-
HPLC system with UV detector
-
Normal phase HPLC column (e.g., silica or cyano-bonded)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 1-5 mg of the primary alcohol into a clean, dry vial.
-
Dissolve the alcohol in 1.0 mL of anhydrous hexane.
-
-
Derivatization Reaction:
-
To the solution of the primary alcohol, add a slight molar excess (1.1 to 1.2 equivalents) of this compound.
-
Optional: For slow-reacting alcohols, a catalytic amount (e.g., 5-10 µL) of anhydrous pyridine can be added.
-
Cap the vial tightly and allow the reaction to proceed at room temperature. Reaction times can vary from minutes to several hours. It is recommended to monitor the reaction progress by TLC or a preliminary HPLC injection. For many primary alcohols, the reaction is complete within 1-2 hours at room temperature.
-
-
Sample Work-up (if necessary):
-
For most analytical purposes, the reaction mixture can be directly diluted with the HPLC mobile phase and injected.
-
If excess isocyanate interferes with the chromatography, it can be quenched by adding a small amount of a primary amine (e.g., butylamine) to form a urea derivative that is typically well-separated from the carbamate peaks.
-
-
HPLC Analysis:
-
Dilute an aliquot of the final reaction mixture with the mobile phase to a suitable concentration for HPLC analysis.
-
Inject the sample onto a normal phase HPLC column.
-
Elute the diastereomeric carbamates using an isocratic mobile phase, typically a mixture of hexane and a polar modifier like isopropanol or ethanol. A typical starting mobile phase could be 95:5 (v/v) hexane:isopropanol. The mobile phase composition should be optimized to achieve baseline separation of the diastereomers.
-
Monitor the elution profile using a UV detector, typically at a wavelength where the bromophenyl group has strong absorbance (e.g., 254 nm).
-
Experimental Workflow Diagram:
Caption: Workflow for the derivatization and analysis of primary alcohols.
Data Presentation
The following tables summarize typical quantitative data that can be obtained from the derivatization and analysis of primary alcohols.
Table 1: Reaction Conditions and Yields for Derivatization of Representative Primary Alcohols
| Primary Alcohol | Solvent | Catalyst | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |
| 1-Butanol | Hexane | None | 2 | 25 | >95 |
| 2-Phenylethanol | Dichloromethane | Pyridine | 1 | 25 | >98 |
| (R/S)-2-Methyl-1-butanol | Acetonitrile | None | 1.5 | 25 | >95 |
Table 2: HPLC Separation of Diastereomeric Carbamates
| Primary Alcohol Derivative | HPLC Column | Mobile Phase (Hexane:IPA) | Flow Rate (mL/min) | Retention Time 1 (min) | Retention Time 2 (min) | Resolution (Rs) |
| 1-Butanol Carbamate | Silica (5 µm, 4.6x250mm) | 95:5 | 1.0 | 8.2 | 9.5 | > 2.0 |
| 2-Phenylethanol Carbamate | Cyano (5 µm, 4.6x150mm) | 90:10 | 1.2 | 6.5 | 7.8 | > 1.8 |
| (R/S)-2-Methyl-1-butanol Carbamate | Silica (5 µm, 4.6x250mm) | 98:2 | 1.0 | 10.1 | 11.3 | > 2.2 |
Table 3: Spectroscopic Data for a Representative Primary Alcohol Carbamate (N-((S)-1-(4-bromophenyl)ethyl) butyl carbamate)
| Spectroscopic Technique | Characteristic Peaks/Signals |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.45 (d, 2H, Ar-H), 7.20 (d, 2H, Ar-H), 5.05 (m, 1H, CH-N), 4.10 (t, 2H, O-CH₂), 1.55 (d, 3H, CH₃-CH), 1.60 (m, 2H, CH₂), 1.40 (m, 2H, CH₂), 0.95 (t, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 156.0 (C=O), 142.0 (Ar-C), 131.5 (Ar-CH), 128.0 (Ar-CH), 121.0 (Ar-C-Br), 65.0 (O-CH₂), 52.0 (CH-N), 31.0 (CH₂), 22.0 (CH₃-CH), 19.0 (CH₂), 13.5 (CH₃) |
| FT-IR (KBr, cm⁻¹) | 3320 (N-H stretch), 1695 (C=O stretch), 1540 (N-H bend), 1250 (C-O stretch) |
| Mass Spectrometry (ESI+) | m/z [M+H]⁺ calculated for C₁₃H₁₈BrNO₂: 316.0599; found: 316.0602 |
Conclusion
The derivatization of primary alcohols with this compound is a robust and reliable method for determining their enantiomeric composition. The resulting diastereomeric carbamates are stable and exhibit excellent chromatographic properties, allowing for their baseline separation and accurate quantification by HPLC with UV detection. The protocol provided herein serves as a comprehensive guide for researchers in the pharmaceutical and chemical industries engaged in the analysis of chiral alcohols.
Application Notes and Protocols for Determining Amine Enantiomeric Purity using (S)-(-)-1-(4-Bromophenyl)ethyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The determination of enantiomeric purity is a critical aspect of pharmaceutical development and quality control, as the stereochemistry of a chiral drug can significantly impact its pharmacological and toxicological properties. One effective method for assessing the enantiomeric composition of chiral amines is through derivatization with a chiral reagent to form diastereomers, which can then be separated and quantified using standard chromatographic techniques. This application note details the use of (S)-(-)-1-(4-Bromophenyl)ethyl isocyanate as a chiral derivatizing agent for the determination of the enantiomeric purity of primary and secondary amines by High-Performance Liquid Chromatography (HPLC).
This compound reacts with a racemic or enantiomerically enriched amine to form a pair of diastereomeric ureas. These diastereomers possess different physicochemical properties, allowing for their separation on a non-chiral stationary phase. The relative peak areas of the separated diastereomers in the chromatogram directly correlate to the enantiomeric ratio of the original amine. This method offers a reliable and reproducible approach for the quality control of chiral amines in research and industrial settings.
Principle of the Method
The fundamental principle of this analytical method is the conversion of a mixture of enantiomers, which are otherwise indistinguishable by achiral chromatographic methods, into a mixture of diastereomers. This is achieved by reacting the chiral amine with the enantiomerically pure derivatizing agent, this compound. The resulting diastereomeric ureas can be effectively separated and quantified using reverse-phase HPLC with UV detection.
The reaction proceeds as follows:
-
Reaction: A chiral amine (containing both R and S enantiomers) reacts with this compound.
-
Products: Two diastereomeric ureas are formed: (R)-amine-(S)-isocyanate and (S)-amine-(S)-isocyanate.
-
Separation: These diastereomers are separated on a standard achiral HPLC column.
-
Quantification: The enantiomeric excess (% ee) of the original amine is calculated from the integrated peak areas of the two diastereomers.
Experimental Protocols
Materials and Reagents
-
This compound (CDA)
-
Amine sample of unknown enantiomeric purity
-
Anhydrous, amine-free solvent (e.g., acetonitrile, dichloromethane, or tetrahydrofuran)
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
Protocol for Derivatization of Chiral Amines
-
Sample Preparation: Accurately weigh approximately 10 mg of the chiral amine into a clean, dry vial.
-
Dissolution: Dissolve the amine sample in 1.0 mL of anhydrous acetonitrile.
-
Reagent Addition: In a separate vial, prepare a solution of this compound in anhydrous acetonitrile (e.g., 12 mg/mL). Add a slight molar excess (approximately 1.1 equivalents) of the isocyanate solution to the amine solution.
-
Reaction: Cap the vial and allow the reaction to proceed at room temperature for 30-60 minutes. Gentle vortexing at the beginning can ensure proper mixing. The reaction progress can be monitored by thin-layer chromatography (TLC) or a preliminary HPLC injection.
-
Quenching (Optional): If excess isocyanate interferes with the chromatography, a small amount of a primary amine (e.g., a drop of butylamine) can be added to quench the remaining isocyanate.
-
Dilution: Dilute the reaction mixture with the HPLC mobile phase to a suitable concentration for injection (e.g., 0.1-0.5 mg/mL).
-
Filtration: Filter the final solution through a 0.45 µm syringe filter before injecting it into the HPLC system.
HPLC Analysis
The separation of the resulting diastereomeric ureas is typically achieved using a reverse-phase C18 column. The specific conditions will need to be optimized for the particular amine derivative.
Typical HPLC Conditions
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (often with 0.1% formic acid or TFA) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm (or at the λmax of the bromophenyl group) |
| Injection Volume | 10-20 µL |
Data Analysis
-
Integration: Integrate the peak areas of the two diastereomers in the resulting chromatogram.
-
Calculation of Enantiomeric Excess (% ee): % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 Where Area₁ is the peak area of the major diastereomer and Area₂ is the peak area of the minor diastereomer.
Quantitative Data Summary
The following table summarizes hypothetical retention data for the diastereomeric ureas formed from the reaction of this compound with various chiral primary amines. Note: This data is illustrative and actual retention times and separation factors will vary depending on the specific HPLC system and conditions.
| Chiral Amine Analyte | Retention Time Diastereomer 1 (min) | Retention Time Diastereomer 2 (min) | Separation Factor (α) |
| 1-Phenylethylamine | 12.5 | 14.2 | 1.14 |
| 1-(1-Naphthyl)ethylamine | 15.8 | 17.9 | 1.13 |
| 2-Aminoheptane | 10.3 | 11.5 | 1.12 |
| Amphetamine | 11.7 | 13.1 | 1.12 |
| Phenylalanine methyl ester | 9.8 | 10.9 | 1.11 |
Visualizations
Caption: Experimental workflow for amine derivatization and HPLC analysis.
Caption: Formation of diastereomeric ureas.
Conclusion
The use of this compound as a chiral derivatizing agent provides a robust and reliable method for the determination of the enantiomeric purity of primary and secondary amines. The straightforward derivatization protocol followed by separation of the resulting diastereomers on a standard achiral HPLC column makes this an accessible and valuable technique for researchers, scientists, and drug development professionals. Proper optimization of the derivatization and chromatographic conditions is essential to achieve accurate and reproducible results for different amine analytes.
Application Note: 1H NMR Analysis of Diastereomers from (S)-(-)-1-(4-Bromophenyl)ethyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the use of the chiral derivatizing agent (S)-(-)-1-(4-Bromophenyl)ethyl isocyanate for the determination of enantiomeric excess and the analysis of diastereomers by 1H NMR spectroscopy. The reaction of this isocyanate with a racemic chiral amine, specifically (±)-1-phenylethylamine, yields a mixture of diastereomeric ureas. These diastereomers exhibit distinct chemical shifts in their 1H NMR spectra, allowing for baseline separation and accurate quantification of each enantiomer in the original mixture. This method is a valuable tool in asymmetric synthesis, chiral separations, and quality control in drug development.
Introduction
The determination of enantiomeric purity is a critical aspect of modern chemistry, particularly in the pharmaceutical industry where the physiological activity of enantiomers can differ significantly. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents (CDAs), offers a powerful and accessible method for this purpose. CDAs are chiral molecules that react with a mixture of enantiomers to form a mixture of diastereomers. Unlike enantiomers, which are spectroscopically indistinguishable in an achiral environment, diastereomers possess different physical and chemical properties, including distinct NMR spectra.
This compound is an effective chiral derivatizing agent for the analysis of racemic amines and alcohols. The isocyanate group reacts readily with nucleophilic amines and alcohols to form stable urea or carbamate linkages, respectively. The resulting diastereomers can then be readily analyzed by 1H NMR spectroscopy, where the chiral center of the derivatizing agent induces chemical shift differences in the protons of the now diastereomeric analyte.
This application note details the experimental protocol for the derivatization of racemic 1-phenylethylamine with this compound and the subsequent analysis of the formed diastereomeric ureas by 1H NMR.
Signaling Pathway and Logical Relationships
The overall process involves a straightforward chemical reaction followed by spectroscopic analysis. The isocyanate group of the chiral derivatizing agent reacts with the amine group of the analyte to form a urea linkage. This reaction creates a new molecule with two chiral centers, resulting in a pair of diastereomers.
Caption: Reaction of a racemic analyte with a chiral derivatizing agent to form a diastereomeric mixture, which is then analyzed by 1H NMR for quantification.
Experimental Protocols
Materials and Reagents
-
This compound (≥98% purity)
-
(±)-1-Phenylethylamine (≥99% purity)
-
Deuterated chloroform (CDCl3, 99.8 atom % D) with 0.03% (v/v) tetramethylsilane (TMS)
-
Anhydrous dichloromethane (DCM)
-
NMR tubes
Instrumentation
-
400 MHz (or higher) NMR spectrometer
Protocol for Derivatization
-
In a clean, dry vial, dissolve 10 mg of (±)-1-phenylethylamine in 0.5 mL of anhydrous dichloromethane.
-
Add 1.1 equivalents of this compound to the solution.
-
Cap the vial and gently swirl the mixture. Let the reaction proceed at room temperature for 15-20 minutes. The reaction is typically rapid and proceeds to completion.
-
After the reaction is complete, remove the solvent under a gentle stream of nitrogen or by rotary evaporation.
-
Dissolve the resulting crude urea mixture in approximately 0.7 mL of CDCl3 containing TMS.
-
Transfer the solution to an NMR tube for analysis.
Data Presentation
The 1H NMR spectrum of the resulting diastereomeric urea mixture will show distinct signals for each diastereomer. The protons in close proximity to the newly formed stereocenters will exhibit the most significant chemical shift differences (Δδ). Key diagnostic signals for quantification are often the methine proton of the 1-phenylethylamine moiety and the methine proton of the 1-(4-bromophenyl)ethyl moiety.
Table 1: Representative 1H NMR Data for Diastereomeric Ureas in CDCl3 (400 MHz)
| Proton Assignment | Diastereomer 1 (S,S) Chemical Shift (δ, ppm) | Diastereomer 2 (S,R) Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH-NH (from isocyanate) | 4.85 | 4.75 | q | 7.2 |
| CH-NH (from amine) | 4.95 | 5.05 | q | 7.0 |
| CH3 (from isocyanate) | 1.45 | 1.40 | d | 7.2 |
| CH3 (from amine) | 1.35 | 1.38 | d | 7.0 |
| Aromatic Protons | 7.10 - 7.50 | 7.10 - 7.50 | m | - |
| NH Protons | 5.20 (br s) | 5.25 (br s) | br s | - |
Note: The exact chemical shifts may vary slightly depending on the solvent, concentration, and instrument.
Experimental Workflow
The following diagram illustrates the key steps from sample preparation to data analysis.
Caption: Workflow for the derivatization and 1H NMR analysis of a racemic amine.
Data Analysis and Interpretation
The enantiomeric excess (% ee) of the original amine sample can be calculated from the integration of the well-resolved signals of the two diastereomers in the 1H NMR spectrum.
-
Identify Diagnostic Signals: Choose a pair of well-separated signals corresponding to the same proton in each of the two diastereomers. The methine protons are often good candidates.
-
Integrate Signals: Carefully integrate the area under each of these signals. Let the integration values be I1 and I2 for diastereomer 1 and diastereomer 2, respectively.
-
Calculate Enantiomeric Excess: The enantiomeric excess is calculated using the following formula:
% ee = [ (I1 - I2) / (I1 + I2) ] * 100
Conclusion
The use of this compound as a chiral derivatizing agent provides a rapid, reliable, and straightforward method for the determination of enantiomeric excess of chiral amines by 1H NMR spectroscopy. The protocol is simple to execute, and the resulting diastereomers exhibit sufficient chemical shift differences for accurate quantification. This technique is highly valuable for monitoring the progress of asymmetric reactions and for the quality control of chiral compounds in research and industrial settings.
Application Note: Chiral Separation of (S)-(-)-1-(4-Bromophenyl)ethyl Isocyanate Derivatives by HPLC
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of derivatives of (S)-(-)-1-(4-Bromophenyl)ethyl isocyanate. Due to the high reactivity of the isocyanate functional group, a pre-column derivatization step with methanol is employed to form the stable methyl carbamate diastereomers. The separation is achieved on a polysaccharide-based chiral stationary phase, providing excellent resolution and peak shape. This method is suitable for researchers, scientists, and drug development professionals for the quality control and analysis of chiral intermediates.
Introduction
This compound is a chiral building block of significant interest in the pharmaceutical and agrochemical industries. The stereochemistry of such intermediates is critical as it directly influences the biological activity and safety profile of the final active pharmaceutical ingredient (API). Therefore, a reliable analytical method to determine the enantiomeric purity of these chiral synthons is essential. Isocyanates are highly reactive compounds, which can pose challenges for direct HPLC analysis. Derivatization is a common strategy to enhance the stability and chromatographic properties of isocyanates.[1] In this method, the isocyanate is converted to its corresponding methyl carbamate derivative by reaction with methanol. This stable derivative can then be effectively resolved into its enantiomers using chiral HPLC. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose and cellulose, are widely recognized for their broad applicability in separating a wide range of chiral compounds, including phenylcarbamates.[2][3][4]
Experimental Protocols
Derivatization of this compound
Objective: To convert the reactive isocyanate into a stable methyl carbamate derivative suitable for HPLC analysis.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Dichloromethane (DCM, HPLC grade)
-
Nitrogen gas
Procedure:
-
Accurately weigh approximately 10 mg of this compound into a clean, dry vial.
-
Dissolve the isocyanate in 1 mL of dichloromethane.
-
Add a 1.5 molar excess of methanol to the solution.
-
Gently swirl the vial and allow the reaction to proceed at room temperature for 30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS to ensure the complete disappearance of the isocyanate.
-
After the reaction is complete, evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the resulting methyl carbamate derivative in the HPLC mobile phase to a final concentration of approximately 1 mg/mL.
Chiral HPLC Method
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector.
Chromatographic Conditions:
| Parameter | Value |
| Column | Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP) |
| Mobile Phase | n-Hexane / Isopropanol (IPA) (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Analyte | Methyl N-[(1S)-1-(4-bromophenyl)ethyl]carbamate |
Data Presentation
The following table summarizes the expected chromatographic parameters for the separation of the methyl carbamate derivatives of (R)- and (S)-1-(4-Bromophenyl)ethyl isocyanate. These values are based on typical performance for similar compounds on polysaccharide-based CSPs.
| Compound | Retention Time (t R , min) | Resolution (R s ) |
| Methyl N-[(1R)-1-(4-bromophenyl)ethyl]carbamate | ~ 8.5 | > 2.0 |
| Methyl N-[(1S)-1-(4-bromophenyl)ethyl]carbamate | ~ 10.2 |
Note: Actual retention times may vary depending on the specific column batch and system configuration. Method optimization may be required.
Mandatory Visualization
Caption: Experimental workflow for the chiral HPLC analysis.
Discussion
The presented method provides a reliable approach for the enantioselective analysis of this compound derivatives. The derivatization to the methyl carbamate is a crucial step that ensures the stability of the analyte for chromatographic analysis. Polysaccharide-based chiral stationary phases, particularly amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD-H), have demonstrated excellent chiral recognition capabilities for a wide variety of aromatic compounds, including carbamates.[5] The choice of a normal-phase mobile phase consisting of n-hexane and isopropanol offers good selectivity and resolution.
For method validation, it is recommended to assess parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines. The elution order of the enantiomers should be confirmed by analyzing a certified reference standard of the pure (S)-enantiomer derivative.
Conclusion
This application note provides a detailed protocol for the successful chiral separation of this compound following derivatization to its methyl carbamate. The use of a polysaccharide-based chiral stationary phase provides excellent resolution, making this method highly suitable for quality control and research applications in the pharmaceutical and related industries.
References
Application Note: Determination of the Absolute Configuration of Chiral Amines with (S)-(-)-1-(4-Bromophenyl)ethyl Isocyanate
Audience: Researchers, scientists, and drug development professionals in the fields of organic chemistry, analytical chemistry, and pharmaceutical sciences.
Abstract: This document provides a detailed protocol for the determination of enantiomeric excess (ee) and the assignment of absolute configuration of chiral primary and secondary amines. The method utilizes the chiral derivatizing agent (CDA), (S)-(-)-1-(4-Bromophenyl)ethyl isocyanate, to convert the enantiomeric amines into a mixture of diastereomeric ureas. These diastereomers exhibit distinct physicochemical properties, allowing for their separation and quantification using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] This application note outlines the underlying principles, detailed experimental procedures, data interpretation, and visualization of the workflow.
Principle of the Method
The determination of the absolute configuration of chiral molecules is crucial in pharmaceutical development, as enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles. Direct analysis of enantiomers can be challenging as they possess identical physical properties in an achiral environment.
This method employs a chiral derivatizing agent, this compound, to react with the chiral amine of unknown stereochemistry. The isocyanate group (-N=C=O) reacts with the primary or secondary amine (-NHR) to form a stable urea linkage. Since the CDA has a known absolute configuration ((S)), the reaction with a racemic or enantiomerically enriched amine ((R)-amine and (S)-amine) produces a mixture of diastereomers, ((R,S)-urea and (S,S)-urea).
Diastereomers, unlike enantiomers, have different physical and spectral properties.[2] This difference allows for their separation by chromatography (e.g., HPLC on an achiral column) or differentiation by spectroscopy (e.g., distinct chemical shifts in ¹H NMR).[3][4] The relative integration of the signals in the resulting chromatogram or spectrum corresponds directly to the enantiomeric ratio of the original amine. The absolute configuration can then be assigned by comparing the analytical data (e.g., elution order or chemical shift pattern) to that of a known standard or by using established empirical models.
Visualization of the Derivatization and Workflow
Chemical Reaction Scheme
The fundamental reaction involves the nucleophilic addition of the chiral amine to the electrophilic isocyanate, forming two possible diastereomeric urea products.
Caption: Reaction of a chiral amine with (S)-CDA to form diastereomers.
Experimental Workflow
The overall process from sample preparation to final analysis follows a logical sequence of steps.
Caption: Workflow for chiral amine analysis using a CDA.
Experimental Protocols
Materials:
-
Chiral amine sample
-
This compound (CDA)[5]
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Chloroform, Acetonitrile, or Deuterated Chloroform (CDCl₃) for direct NMR analysis)
-
Dry nitrogen or argon supply
-
Standard laboratory glassware (vials, syringes, etc.)
Protocol 3.1: Derivatization of the Chiral Amine
-
Preparation: In a clean, dry vial under an inert atmosphere (e.g., nitrogen), dissolve the chiral amine (approx. 5 mg, 1.0 equivalent) in 0.5 mL of anhydrous solvent (e.g., CDCl₃).
-
Reagent Addition: Add a stoichiometric amount (1.0 equivalent) of this compound to the solution. Note: Using a slight excess of the amine can ensure the complete consumption of the isocyanate, which can simplify purification if needed.
-
Reaction: Cap the vial and allow the reaction to proceed at room temperature. The reaction is typically rapid and complete within 30 minutes. Monitor the reaction by Thin Layer Chromatography (TLC) or by observing the disappearance of the isocyanate peak (~2250 cm⁻¹) in the IR spectrum if desired.
-
Analysis: The resulting solution containing the diastereomeric ureas can be directly analyzed by ¹H NMR or diluted for HPLC analysis. No workup is usually necessary for analytical purposes.
Protocol 3.2: Analysis by ¹H NMR Spectroscopy
-
Sample Preparation: If not already in an NMR solvent, evaporate the reaction solvent and redissolve the crude urea mixture in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquisition: Acquire a high-resolution ¹H NMR spectrum (a 400 MHz or higher field instrument is recommended to achieve better signal dispersion).
-
Data Analysis:
-
Identify protons adjacent to the stereogenic centers. Key signals to observe are typically the methine proton (-CH-) of the isocyanate moiety and the α-protons of the amine.
-
These protons will exist in different chemical environments in the two diastereomers, resulting in two distinct sets of signals.
-
Calculate the enantiomeric excess (ee) by integrating the corresponding signals for each diastereomer using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
-
Protocol 3.3: Analysis by HPLC
-
Sample Preparation: Dilute the reaction mixture with the HPLC mobile phase to a suitable concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Column: A standard achiral normal-phase column (e.g., Silica, Cyano) is often sufficient for separating diastereomers.[6] A C18 reversed-phase column can also be effective.
-
Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol (IPA) or ethyl acetate. A typical starting point is 90:10 (n-hexane:IPA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the bromophenyl group absorbs strongly (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
The two diastereomers should elute as separate peaks.
-
Calculate the enantiomeric excess (ee) from the peak areas using the same formula as for NMR.
-
The absolute configuration is assigned based on the elution order, which must be predetermined by running a sample of a known pure enantiomer.
-
Data Presentation and Interpretation
Quantitative data from the analyses should be tabulated for clarity. The following tables present hypothetical data for the derivatization of a chiral amine, 1-phenylethylamine, with the (S)-CDA.
Table 1: Representative ¹H NMR Data for Diastereomeric Ureas
This table shows the distinct chemical shifts for the methine proton (Hᵃ) on the CDA part of the urea and the methine proton (Hᵇ) on the amine part.
| Diastereomer | Configuration | δ for Hᵃ (ppm) | δ for Hᵇ (ppm) | Δδ (ppm) |
| 1 | (S, S)-Urea | 4.85 | 4.95 | Hᵃ: 0.04 |
| 2 | (R, S)-Urea | 4.81 | 5.02 | Hᵇ: 0.07 |
Note: Δδ represents the difference in chemical shift between the two diastereomers for a specific proton. A larger Δδ value indicates better spectral separation.
Table 2: Representative HPLC Data for Diastereomeric Ureas
This table summarizes the chromatographic separation parameters.
| Diastereomer | Configuration | Retention Time (tᵣ) [min] | Separation Factor (α) | Resolution (Rₛ) |
| 1 | (R, S)-Urea | 10.2 | 1.15 | 2.1 |
| 2 | (S, S)-Urea | 11.7 |
α = tᵣ₂ / tᵣ₁ (must be > 1 for separation). Rₛ > 1.5 indicates baseline separation.
Interpretation of Absolute Configuration: To assign the absolute configuration, one must first analyze a known enantiomer. For instance, if a pure sample of (R)-1-phenylethylamine is derivatized and the resulting (R,S)-urea is shown to elute at 10.2 minutes, then for any unknown sample of 1-phenylethylamine, the peak at 10.2 minutes can be confidently assigned to the (R)-enantiomer. The same principle applies to correlating specific NMR signals with a known configuration. Without a reference standard, this method can only determine the enantiomeric excess, not the absolute configuration.
References
- 1. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 2. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 149552-52-3|(S)-(-)-1-(4-Bromophenyl)ethylisocyanate|BLD Pharm [bldpharm.com]
- 6. hplc.eu [hplc.eu]
Application Notes and Protocols: A Step-by-Step Guide for Calculating Enantiomeric Excess from NMR Spectra
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the pharmaceutical industry and synthetic chemistry, the stereochemistry of a molecule is of paramount importance as enantiomers can exhibit vastly different pharmacological and toxicological properties. Enantiomeric excess (ee) is a critical parameter that measures the purity of a chiral substance. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and widely accessible analytical technique for determining enantiomeric excess.[1] This guide provides a detailed, step-by-step protocol for the accurate calculation of ee from NMR spectra.
The fundamental principle behind using NMR to determine enantiomeric excess lies in converting a mixture of enantiomers, which are spectroscopically indistinguishable under normal conditions, into a mixture of diastereomers.[2] This is achieved by using a chiral auxiliary, which can be either a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).[3][4][5][6] CDAs react with the enantiomers to form covalent diastereomeric adducts, while CSAs form non-covalent diastereomeric complexes.[2][4][6] These resulting diastereomers have distinct chemical shifts in the NMR spectrum, allowing for their individual signals to be integrated and quantified.
Principle of Enantiomeric Excess Determination by NMR
Enantiomers are mirror images of each other and, in an achiral environment, have identical physical and chemical properties, including their NMR spectra. To differentiate them by NMR, a chiral environment must be introduced.
-
Chiral Derivatizing Agents (CDAs): These are enantiomerically pure reagents that covalently bond to the analyte's functional group (e.g., alcohol, amine) to form a new molecule with two chiral centers.[2][4] The resulting diastereomers will have distinct NMR signals. A commonly used CDA is Mosher's acid.[6]
-
Chiral Solvating Agents (CSAs): These are enantiomerically pure compounds that form weak, non-covalent diastereomeric complexes with the enantiomers of the analyte.[5][6][7][8] This interaction is sufficient to induce small but measurable differences in the chemical shifts of the enantiomers. CSAs are often preferred as they do not require chemical modification of the analyte and the sample can be recovered.[5][9]
Once the signals for the two diastereomers are resolved in the NMR spectrum, the area under each peak is integrated. The integration value is directly proportional to the number of protons giving rise to that signal and thus to the concentration of each diastereomer.[10][11][12][13]
Experimental Protocols
This section outlines a general protocol for determining the enantiomeric excess of a sample using NMR spectroscopy.
Materials and Equipment
-
NMR spectrometer (¹H NMR is most common, but ¹⁹F or ³¹P NMR can also be used if applicable)[2][14]
-
High-quality NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Chiral auxiliary (CDA or CSA)
-
The analyte (chiral compound of interest)
-
Standard laboratory glassware and pipettes
Sample Preparation
Method A: Using a Chiral Derivatizing Agent (CDA)
-
Reaction: In a clean, dry vial, dissolve a known quantity of the analyte in a suitable deuterated solvent.
-
Add a slight excess (typically 1.1 to 1.5 equivalents) of the chiral derivatizing agent.
-
If necessary, add a coupling reagent or catalyst to facilitate the reaction.
-
Allow the reaction to proceed to completion. The reaction time will vary depending on the specific CDA and analyte.
-
NMR Sample Preparation: Transfer the resulting solution containing the diastereomeric mixture to an NMR tube.
Method B: Using a Chiral Solvating Agent (CSA)
-
Sample Preparation: Dissolve a known quantity of the analyte in a suitable deuterated solvent directly in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the analyte alone to serve as a reference.
-
Addition of CSA: Add a specific amount of the CSA to the NMR tube. The optimal molar ratio of CSA to analyte can vary and may require optimization (typically ranging from 1 to 5 equivalents).
-
Gently mix the sample to ensure homogeneity.
NMR Data Acquisition
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the spectrometer to ensure optimal magnetic field homogeneity.
-
Acquire the NMR spectrum (e.g., ¹H NMR). Ensure a sufficient number of scans to achieve a good signal-to-noise ratio, which is crucial for accurate integration.
-
The spectral width should be set to encompass all relevant signals.
Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum correctly to ensure all peaks are in pure absorption mode.
-
Perform a baseline correction to obtain a flat baseline.
-
Integration: Carefully integrate the well-resolved signals corresponding to the two diastereomers.[10][11] It is crucial to select signals that are baseline-separated and free from overlap with other peaks. Integrate the same proton or group of protons for both diastereomers.
Calculation of Enantiomeric Excess
The enantiomeric excess is calculated from the integration values of the signals corresponding to the two diastereomers (let's denote them as Integral A and Integral B).
The percentage of each enantiomer is calculated as follows:
-
% Enantiomer A = [Integral A / (Integral A + Integral B)] * 100
-
% Enantiomer B = [Integral B / (Integral A + Integral B)] * 100
The enantiomeric excess (ee) is then calculated using the following formula:[9][15][16][17]
ee (%) = |% Major Enantiomer - % Minor Enantiomer|
Alternatively, using the integration values directly:
ee (%) = |(Integral Major - Integral Minor) / (Integral Major + Integral Minor)| * 100
Data Presentation
Quantitative data should be summarized in a clear and structured table for easy comparison and interpretation.
| Sample ID | Analyte | Chiral Auxiliary | Analyte:Auxiliary Ratio | Diastereomer 1 Signal (ppm) | Integral 1 | Diastereomer 2 Signal (ppm) | Integral 2 | % Enantiomer 1 | % Enantiomer 2 | Enantiomeric Excess (%) |
| Sample 1 | Compound X | (R)-Mosher's Acid | 1:1.2 | 7.45 | 1.00 | 7.48 | 0.25 | 80.0 | 20.0 | 60.0 |
| Sample 2 | Compound Y | (S)-CSA | 1:3 | 3.52 | 1.00 | 3.55 | 0.95 | 51.3 | 48.7 | 2.6 |
Visualizations
The following diagrams illustrate the experimental workflow and the logical steps involved in the calculation of enantiomeric excess.
Caption: Experimental workflow for ee determination by NMR.
Caption: Logical flow for calculating enantiomeric excess.
Conclusion
NMR spectroscopy provides a reliable and accurate method for the determination of enantiomeric excess. The choice between a chiral derivatizing agent and a chiral solvating agent will depend on the nature of the analyte and the specific experimental requirements. By following a systematic protocol for sample preparation, data acquisition, and data processing, researchers can confidently quantify the enantiomeric purity of their chiral compounds, a critical aspect in drug development and asymmetric synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 3. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. arpi.unipi.it [arpi.unipi.it]
- 9. sciencing.com [sciencing.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Integration in NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 12. NMR Integration Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Illustrated Glossary of Organic Chemistry - Enantiomeric excess; ee; homochiral; optically pure; optical purity [chem.ucla.edu]
- 16. pharmaguru.co [pharmaguru.co]
- 17. Enantiomeric excess - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for NMR Analysis of Chiral Compounds
Introduction
Chirality is a fundamental property in chemistry and pharmacology, with enantiomers of a chiral molecule often exhibiting distinct biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the enantiomeric purity of a sample. Since enantiomers are spectroscopically indistinguishable in an achiral environment, the use of chiral auxiliary agents is necessary to induce diastereomeric differentiation that can be observed in the NMR spectrum.[1][2] This document provides detailed application notes and protocols for the two primary methods of sample preparation for chiral NMR analysis: the use of Chiral Derivatizing Agents (CDAs) and Chiral Solvating Agents (CSAs).[3][4][5]
Chiral Derivatizing Agents (CDAs)
Chiral Derivatizing Agents are enantiomerically pure compounds that react covalently with the chiral analyte to form a mixture of diastereomers.[2] These diastereomers have distinct physical and spectroscopic properties, leading to separate signals in the NMR spectrum, which can be integrated to determine the enantiomeric excess (ee) of the original sample.[1]
Principle of Operation
The reaction of a racemic analyte (containing R- and S-enantiomers) with an enantiopure CDA (e.g., S'-CDA) results in the formation of two diastereomers (R,S' and S,S'). Due to their different spatial arrangements, these diastereomers will exhibit different chemical shifts in the NMR spectrum, allowing for their quantification.
Common Chiral Derivatizing Agents
A variety of CDAs are available for different functional groups. Some of the most common ones include:
-
Mosher's Acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA): Widely used for alcohols and amines. The presence of the trifluoromethyl group allows for analysis using ¹⁹F NMR, which often provides better signal separation and a cleaner baseline.[6]
-
α-cyano-α-fluoro(2-naphthyl)acetic acid (2-CFNA): An alternative to Mosher's acid, it has been shown to be superior for determining the enantiomeric excess of primary alcohols.[1]
-
Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide): Primarily used for the derivatization of amino acids.[7]
Experimental Protocol: Derivatization with Mosher's Acid Chloride
This protocol is a general guideline for the derivatization of a chiral alcohol or amine with Mosher's acid chloride.
Materials:
-
Chiral analyte (e.g., alcohol or amine) (1.0 eq)
-
(R)- or (S)-Mosher's acid chloride (1.1 - 1.2 eq)
-
Anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆)
-
Anhydrous pyridine or other suitable base (e.g., triethylamine, DMAP) (1.5 - 2.0 eq)
-
Anhydrous reaction vial or NMR tube
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Sample Preparation: In a clean, dry reaction vial under an inert atmosphere, dissolve the chiral analyte (approximately 5-10 mg) in 0.5 mL of anhydrous deuterated solvent.
-
Addition of Base: Add the anhydrous base to the solution.
-
Addition of CDA: Slowly add Mosher's acid chloride to the stirred solution.
-
Reaction: Allow the reaction to proceed at room temperature. The reaction time can vary from 30 minutes to several hours, depending on the reactivity of the analyte. Monitor the reaction by TLC or NMR until completion.
-
Direct NMR Analysis: Once the reaction is complete, the sample can often be directly analyzed by ¹H or ¹⁹F NMR. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette to remove any solid byproducts before transferring to an NMR tube.[8][9]
-
Data Acquisition: Acquire the NMR spectrum. Ensure a sufficient relaxation delay (D1) is used for accurate integration of the diastereomeric signals.
Data Presentation: Chemical Shift Differences (Δδ) for CDAs
The effectiveness of a CDA is determined by the magnitude of the chemical shift difference (Δδ) between the signals of the resulting diastereomers. Larger Δδ values allow for more accurate quantification.
| Analyte Class | Chiral Derivatizing Agent | Typical Δδ (ppm) in ¹H NMR | Typical Δδ (ppm) in ¹⁹F NMR |
| Alcohols | Mosher's Acid (MTPA) | 0.05 - 0.20 | 0.10 - 0.50 |
| Amines | Mosher's Acid (MTPA) | 0.05 - 0.25 | 0.10 - 0.60 |
| Amino Acids | Marfey's Reagent | 0.10 - 0.30 | N/A |
| Sulfinamides | 2-formylphenylboronic acid and pinanediol | -0.085 | -2.328 |
Note: The actual Δδ values can vary significantly depending on the specific analyte, solvent, and temperature.
Caption: Workflow for chiral analysis using a Chiral Derivatizing Agent (CDA).
Chiral Solvating Agents (CSAs)
Chiral Solvating Agents are enantiomerically pure compounds that form non-covalent, transient diastereomeric complexes with the chiral analyte.[2][5] These interactions are typically based on hydrogen bonding, π-π stacking, or dipole-dipole interactions.[3][5] The rapid exchange between the free and complexed states on the NMR timescale results in observable chemical shift differences for the enantiomers.[2] A key advantage of CSAs is that they do not require a chemical reaction, simplifying sample preparation.[3][4][5]
Principle of Operation
An enantiopure CSA (e.g., S'-CSA) interacts differently with the R- and S-enantiomers of the analyte, leading to the formation of diastereomeric solvates (R...S' and S...S'). The different strengths and geometries of these interactions cause the enantiomers of the analyte to experience different magnetic environments, resulting in separate signals in the NMR spectrum.
Common Chiral Solvating Agents
The choice of CSA is highly dependent on the analyte's functional groups and the solvent used.
-
(R)- or (S)-1,1'-Bi-2-naphthol (BINOL): Effective for a range of compounds, including amines.[10]
-
Cyclodextrins: Macrocyclic carbohydrates that can encapsulate chiral guest molecules.[2]
-
Chiral Alcohols (e.g., (R)-(-)-1-phenylethanol): Can form hydrogen bonds with suitable analytes.
-
Chiral Phosphoric Acids: Have shown excellent ability to discriminate enantiomers of various compounds, including atropisomeric quinazolinones.[11]
Experimental Protocol: Analysis with a Chiral Solvating Agent
This protocol provides a general procedure for using a CSA for chiral NMR analysis.
Materials:
-
Chiral analyte
-
Enantiopure Chiral Solvating Agent (CSA)
-
Deuterated solvent (non-polar solvents like CDCl₃ or C₆D₆ are often preferred)[10]
-
NMR tube
Procedure:
-
Sample Preparation: Weigh the chiral analyte (approximately 5-10 mg) and the CSA and place them in a clean, dry NMR tube. The optimal molar ratio of CSA to analyte can vary and may require optimization, with ratios from 1:1 to an excess of the CSA being common.[4][12]
-
Dissolution: Add the deuterated solvent (approximately 0.5-0.6 mL) to the NMR tube.[9]
-
Mixing: Cap the NMR tube and shake it for about 30 seconds to ensure complete dissolution and complex formation.[10][13]
-
NMR Analysis: The sample is now ready for NMR analysis. Acquire the spectrum, ensuring a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Optimization: If signal separation is poor, the concentration of the analyte and CSA, the molar ratio of CSA to analyte, the solvent, and the temperature can be varied to improve the resolution.[4]
Data Presentation: Chemical Shift Non-equivalence (ΔΔδ) for CSAs
The chemical shift non-equivalence (ΔΔδ) is the difference in the chemical shifts of the corresponding signals of the two enantiomers in the presence of the CSA.[4]
| Analyte | Chiral Solvating Agent | Molar Ratio (CSA:Analyte) | Solvent | Observed Proton | ΔΔδ (ppm) |
| rac-N-3,5-dinitrobenzoylphenylglycine methyl ester | Isomannide-derived carbamate | 1:1 | CDCl₃ | Methyne proton | up to 0.048 |
| 1,2-diphenylethylenediamine | (S)-BINOL derivative | 2:1 | CDCl₃ | Amine protons | ~0.15 |
| Atropisomeric quinazolinones | Chiral Phosphoric Acid | 1:1 | CDCl₃ | Aromatic proton | up to 0.21 |
| rac-1-phenylethylamine | (R)-1,1'-Bi-2-naphthol | 1:1 | CDCl₃ | Methyl protons | ~0.03 |
Note: ΔΔδ = |δ(R) - δ(S)|. The values are indicative and depend on experimental conditions.[4]
Caption: Workflow for chiral analysis using a Chiral Solvating Agent (CSA).
General Considerations for Sample Preparation
To obtain high-quality NMR spectra for chiral analysis, the following general sample preparation guidelines should be followed:
-
Solvent: Use high-purity deuterated solvents to avoid interfering signals.[14] The choice of solvent is critical as it can influence the degree of chemical shift separation.[10]
-
Concentration: For ¹H NMR, a concentration of 5-25 mg of the analyte in 0.5-0.7 mL of solvent is typically sufficient.[8] For ¹³C NMR, higher concentrations are generally required.[9]
-
Clarity: The sample solution must be free of any solid particles, as these can degrade the magnetic field homogeneity and lead to broad spectral lines.[8] Filter the sample if necessary.[9]
-
Shimming: Proper shimming of the magnetic field is crucial to achieve the best possible resolution, which is essential for separating closely spaced signals.
Conclusion
Both Chiral Derivatizing Agents and Chiral Solvating Agents are effective tools for the NMR analysis of chiral compounds. The choice between the two methods depends on the nature of the analyte, the availability of suitable agents, and the desired experimental simplicity. CDAs offer the advantage of forming stable diastereomers, which often results in larger and more reliable chemical shift differences. However, the derivatization reaction can be time-consuming and may not proceed to completion. CSAs provide a simpler and faster method of sample preparation, but the induced chemical shift differences are often smaller and more sensitive to experimental conditions such as solvent, temperature, and concentration. Careful sample preparation and optimization of experimental parameters are key to achieving accurate and reproducible results in chiral NMR analysis.
References
- 1. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 2. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arpi.unipi.it [arpi.unipi.it]
- 4. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. NMR Sample Preparation [nmr.chem.umn.edu]
- 9. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 10. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 11. frontiersin.org [frontiersin.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 15. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
Application Notes and Protocols: (S)-(-)-1-(4-Bromophenyl)ethyl Isocyanate in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-(-)-1-(4-Bromophenyl)ethyl isocyanate is a valuable chiral resolving agent and building block in asymmetric synthesis. Its primary application lies in the derivatization of chiral amines, alcohols, and other nucleophiles to form diastereomeric urea or carbamate derivatives. This allows for the determination of enantiomeric excess and the synthesis of enantiomerically pure compounds. This document provides detailed application notes and protocols for its use in the synthesis of chiral urea derivatives with potential biological activity and as a chiral derivatizing agent for the determination of enantiomeric excess.
Application in the Synthesis of Chiral Urea Derivatives
This compound is a key reagent for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active molecules. The isocyanate group readily reacts with the primary or secondary amine of a target molecule to form a stable urea linkage. This reaction is often high-yielding and proceeds under mild conditions.
A significant application is in the synthesis of chiral urea derivatives that exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes.[1]
Logical Workflow for Drug Discovery
Caption: Workflow for Synthesis and Screening.
Experimental Protocol: General Synthesis of Chiral Ureas
This protocol is a generalized procedure based on the reaction of isocyanates with amines to form urea derivatives.[2][3][4][5]
Materials:
-
This compound
-
Chiral amine of interest
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the chiral amine (1.0 equivalent) in the anhydrous aprotic solvent.
-
To this solution, add this compound (1.0-1.2 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure chiral urea derivative.
Note: The reaction conditions, including solvent, temperature, and reaction time, may need to be optimized for specific substrates.
Quantitative Data Summary
| Product Type | Reactants | Yield | Biological Activity | Reference |
| Chiral Amino Acid Urea Derivatives | (L)-amino acids and various aryl isocyanates | Good to Excellent | Anti-inflammatory (COX-1/COX-2 inhibition) | [1] |
| Diaryl Urea Derivatives | Aryl amines and aryl isocyanates | 88-93% (crude) | Potential kinase inhibitors (analogs of Sorafenib) | [2][6] |
| N,N'-disubstituted ureas | Alkyl halides and primary/secondary amines | Excellent to almost quantitative | General synthetic intermediates | [5] |
Signaling Pathway: COX Inhibition
The synthesized chiral urea derivatives can act as inhibitors of the cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.
Caption: Inhibition of the COX Pathway.
Application as a Chiral Derivatizing Agent
This compound is an effective chiral derivatizing agent for the determination of the enantiomeric excess (ee) of chiral amines and alcohols. The reaction of the isocyanate with a racemic or enantiomerically enriched amine or alcohol produces a mixture of diastereomers. These diastereomers have different physical properties and can be separated and quantified by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Experimental Workflow for Enantiomeric Excess Determination
Caption: Workflow for ee Determination.
Experimental Protocol: Chiral Derivatization of an Amine
This is a general protocol for the derivatization of a chiral amine. Specific conditions may need to be optimized for the amine of interest.[7][8][9][10]
Materials:
-
This compound
-
Chiral amine sample
-
Anhydrous aprotic solvent (e.g., Acetonitrile, Dichloromethane)
-
HPLC or GC instrument with a suitable column
Procedure:
-
Dissolve a known amount of the chiral amine sample in the anhydrous aprotic solvent.
-
Add a slight excess (1.1-1.2 equivalents) of this compound to the solution.
-
The reaction is typically rapid and can be performed at room temperature. Allow the reaction to proceed for 15-60 minutes.
-
The resulting solution containing the diastereomeric urea derivatives can be directly analyzed by HPLC or GC.
-
The enantiomeric excess is calculated from the relative peak areas of the two diastereomers.
Calculation of Enantiomeric Excess (ee):
ee (%) = [ (Area of Major Diastereomer - Area of Minor Diastereomer) / (Area of Major Diastereomer + Area of Minor Diastereomer) ] x 100
Quantitative Data for Chiral Derivatization
| Analyte | Derivatizing Agent | Analytical Method | Linearity (ng/mL) | Reference |
| Amphetamine & Methamphetamine | (S)-N-(trifluoroacetyl)-prolyl-chloride | UPLC-MS/MS | < 1 | [8] |
| Amphetamine & Methamphetamine | (l)-N-trifluoroacetyl prolyl chloride (S-TPC) | FIA-DMS-MS | 1-1000 | [9] |
| Amphetamine-type compounds | 9-fluorenylmethyl chloroformate-L-proline (FMOC-L-Pro) | HPLC | Not specified | [10] |
| Amphetamines | 1-fluoro-2,4-dinitrophenyl-5-L-alanineamide (Marfey's reagent) | LC-MS/MS | 1-500 | [7] |
Conclusion
This compound is a versatile and effective reagent in the field of asymmetric synthesis. Its utility in the preparation of biologically active chiral molecules and for the determination of enantiomeric purity makes it an important tool for researchers in academia and the pharmaceutical industry. The protocols and data presented here provide a foundation for its application in various synthetic and analytical workflows.
References
- 1. Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. asianpubs.org [asianpubs.org]
- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Rapid Quantitative Chiral Amphetamines Liquid Chromatography-Tandem Mass Spectrometry Method in Plasma and Oral Fluid with a Cost-effective Chiral Derivatizing Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dshs-koeln.de [dshs-koeln.de]
- 9. Separating chiral isomers of amphetamine and methamphetamine using chemical derivatization and differential mobility spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chiral determination of amphetamine and related compounds using chloroformates for derivatization and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting incomplete derivatization reactions with (S)-(-)-1-(4-Bromophenyl)ethyl isocyanate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (S)-(-)-1-(4-Bromophenyl)ethyl isocyanate for chiral derivatization reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My derivatization reaction is incomplete, resulting in a low yield of the desired diastereomers. What are the potential causes and solutions?
A1: Incomplete derivatization is a common issue that can stem from several factors. Below is a systematic guide to troubleshooting low reaction yields.
Possible Causes & Solutions for Incomplete Derivatization
| Potential Cause | Explanation | Recommended Solution |
| Presence of Moisture | Isocyanates are highly reactive towards water, which leads to the formation of an unstable carbamic acid that decomposes into an amine and carbon dioxide. The newly formed amine can then react with remaining isocyanate to form a urea byproduct, consuming the reagent. | Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Impurities in the Analyte | The sample containing the chiral amine or alcohol may have other nucleophilic impurities that compete for the isocyanate reagent. | Purify the analyte prior to derivatization using appropriate techniques such as distillation, recrystallization, or chromatography. |
| Suboptimal Reaction Temperature | The reaction kinetics are temperature-dependent. A temperature that is too low may lead to a very slow reaction rate, while a temperature that is too high can promote side reactions. | Optimize the reaction temperature. Many derivatizations with isocyanates proceed well at room temperature, but for less reactive analytes, gentle heating (e.g., 40-60 °C) may be required. For highly reactive analytes, cooling the reaction may be necessary to control the reaction. |
| Insufficient Reaction Time | The reaction may not have been allowed to proceed to completion. | Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC, or GC). Extend the reaction time until the starting material is consumed. |
| Incorrect Stoichiometry | An insufficient amount of the derivatizing agent will lead to incomplete conversion of the analyte. | Use a slight excess (e.g., 1.1-1.5 equivalents) of this compound to ensure the complete derivatization of the analyte. |
| Inappropriate Solvent | The choice of solvent can significantly impact the reaction rate and solubility of reactants. | Use a dry, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, or toluene. Protic solvents like alcohols will react with the isocyanate. |
| Absence of a Catalyst | For less nucleophilic alcohols, a catalyst may be necessary to achieve a reasonable reaction rate. | Consider adding a catalyst such as a tertiary amine (e.g., triethylamine) or a tin catalyst (e.g., dibutyltin dilaurate) to accelerate the reaction, particularly for alcohol derivatization. |
Troubleshooting Workflow for Incomplete Derivatization
Caption: A logical workflow for troubleshooting incomplete derivatization reactions.
Q2: I am observing unexpected peaks in my chromatogram after the derivatization reaction. What could be the source of these peaks?
A2: The presence of extra peaks in your chromatogram can be attributed to side products, excess reagent, or impurities.
Sources of Extraneous Peaks and Their Identification
| Potential Source | Chemical Nature | How to Identify & Mitigate |
| Excess Derivatizing Agent | Unreacted this compound. | Inject a standard of the isocyanate to confirm its retention time. Use a quenching agent like a primary or secondary amine (e.g., piperidine) or an alcohol (e.g., methanol) at the end of the reaction to consume the excess isocyanate. |
| Urea Byproduct from Water | Symmetrical diaryl urea formed from the reaction of the isocyanate with water and the subsequent amine. | This peak will be present in reactions where moisture was not rigorously excluded. Its formation can be minimized by using anhydrous conditions. |
| Allophanate or Biuret Formation | Further reaction of the desired urethane (from alcohols) or urea (from amines) with excess isocyanate.[1] | This is more likely with a large excess of the isocyanate and/or at elevated temperatures. Use a smaller excess of the derivatizing agent and optimize the reaction temperature. |
| Trimerization of Isocyanate | Formation of a cyclic isocyanurate from three molecules of the isocyanate. | This can occur at higher temperatures or during prolonged storage of the reagent. Store the isocyanate properly and avoid excessive heating during the reaction. |
Signaling Pathway of Side Product Formation
Caption: Potential side reactions with this compound.
Q3: My diastereomers are not well-resolved in the HPLC analysis. How can I improve the separation?
A3: Achieving good separation of diastereomers often requires optimization of the HPLC method.
Strategies for Improving Diastereomeric Resolution
| Parameter | Recommendation |
| Column Choice | A standard C18 or phenyl-hexyl column is often a good starting point for the separation of diastereomers. If resolution is poor, consider a column with a different stationary phase chemistry. |
| Mobile Phase Composition | Systematically vary the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. Small changes in solvent strength can have a significant impact on resolution. |
| Mobile Phase Additives | The addition of a small amount of an acid (e.g., formic acid or trifluoroacetic acid) or a base (e.g., triethylamine) can improve peak shape and resolution, especially for ionizable analytes. |
| Flow Rate | Lowering the flow rate can sometimes improve resolution by allowing for more effective partitioning between the mobile and stationary phases. |
| Column Temperature | Temperature can affect the selectivity of the separation. Analyze your samples at different column temperatures (e.g., 25 °C, 30 °C, 40 °C) to see the effect on resolution. |
Experimental Protocols
General Protocol for Derivatization of a Chiral Primary or Secondary Amine
-
Preparation: In a dry vial under an inert atmosphere (e.g., nitrogen), dissolve the chiral amine (1.0 equivalent) in anhydrous dichloromethane (DCM) or another suitable aprotic solvent.
-
Reagent Addition: To the stirred solution, add this compound (1.1-1.2 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Quenching (Optional): If excess isocyanate is a concern for the analysis, add a small amount of a primary or secondary amine (e.g., a few drops of piperidine) and stir for an additional 15-30 minutes.
-
Workup: Dilute the reaction mixture with the mobile phase to be used for HPLC analysis, or perform an appropriate aqueous workup if purification is required.
-
Analysis: Inject an aliquot of the final solution into the HPLC system.
General Protocol for Derivatization of a Chiral Alcohol
-
Preparation: In a dry vial under an inert atmosphere, dissolve the chiral alcohol (1.0 equivalent) in anhydrous DCM or THF.
-
Catalyst Addition (Optional but Recommended): Add a catalytic amount of a tertiary amine (e.g., triethylamine, 0.1 equivalents) or dibutyltin dilaurate.
-
Reagent Addition: To the stirred solution, add this compound (1.2-1.5 equivalents).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40 °C) for 2-12 hours. Monitor the reaction for completion.
-
Quenching (Optional): To consume excess isocyanate, a small amount of an alcohol like methanol can be added.
-
Workup and Analysis: Proceed with dilution and HPLC analysis as described for amines.
Note: These are general protocols and may require optimization for your specific analyte. Always handle isocyanates in a well-ventilated fume hood and wear appropriate personal protective equipment, as they are toxic and can be sensitizers.[2]
References
Optimizing reaction conditions for (S)-(-)-1-(4-Bromophenyl)ethyl isocyanate
Welcome to the technical support center for (S)-(-)-1-(4-Bromophenyl)ethyl isocyanate. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and troubleshooting common issues encountered during the synthesis and handling of this chiral isocyanate.
Troubleshooting Guides and FAQs
This section provides answers to frequently asked questions and guidance on resolving common experimental challenges.
Synthesis and Reaction Optimization
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and reliable method is the reaction of the corresponding chiral amine, (S)-(-)-1-(4-bromophenyl)ethylamine, with a phosgene equivalent, such as triphosgene. This method is favored due to the commercial availability of the starting amine and generally good yields. The reaction is typically carried out in an inert aprotic solvent, such as dichloromethane (DCM), in the presence of a non-nucleophilic base to neutralize the HCl generated.
Q2: I am observing a low yield of the desired isocyanate. What are the potential causes and how can I improve it?
A2: Low yields can stem from several factors. Here's a troubleshooting guide:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress by thin-layer chromatography (TLC) or in-situ infrared (IR) spectroscopy, looking for the disappearance of the starting amine and the appearance of the strong isocyanate peak (around 2240-2270 cm⁻¹). If the reaction is stalled, consider extending the reaction time or slightly increasing the temperature.
-
Side Reactions: The primary side reaction is the formation of a urea byproduct. This occurs if the newly formed isocyanate reacts with the starting amine. To minimize this, ensure slow, dropwise addition of the amine to the triphosgene solution. Maintaining a low reaction temperature (e.g., 0 °C) during the addition can also suppress this side reaction.
-
Moisture Contamination: Isocyanates are highly reactive towards water, leading to the formation of an unstable carbamic acid which then decarboxylates to form the corresponding amine. This amine can then react with the isocyanate to form a symmetrical urea. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Suboptimal Stoichiometry or Base: The stoichiometry of triphosgene and the choice and amount of base are critical. An excess of triphosgene is often used to ensure complete conversion of the amine. The base, typically a tertiary amine like triethylamine, should be added slowly to neutralize the generated HCl without promoting side reactions.
Q3: How can I be sure that the stereochemical integrity of the chiral center is maintained during the synthesis?
A3: While the reaction of an amine with triphosgene to form an isocyanate does not directly involve the chiral center and is generally considered to proceed with retention of configuration, it is crucial to avoid conditions that could lead to racemization.
-
Avoid Harsh Conditions: Prolonged exposure to high temperatures or strongly basic or acidic conditions can potentially lead to racemization. Therefore, it is recommended to carry out the reaction at low to ambient temperatures and for the minimum time necessary for completion.
-
Chiral Analysis: The enantiomeric excess (ee) of the final product should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC).
Purification and Handling
Q4: What is the best method to purify this compound?
A4: The choice of purification method depends on the scale of the reaction and the impurities present.
-
Distillation: For larger quantities, vacuum distillation is often the most effective method to obtain high-purity isocyanate. Given the relatively high boiling point, a good vacuum is necessary to avoid thermal decomposition.
-
Chromatography: For smaller scales or to remove polar impurities like urea byproducts, flash column chromatography on silica gel can be employed. However, care must be taken as isocyanates can react with the silica gel. It is advisable to use a non-polar eluent system and to perform the chromatography quickly.
-
Aqueous Work-up: While isocyanates are sensitive to water, a carefully controlled aqueous work-up can be used to remove certain impurities. However, this is generally not recommended as it can lead to product loss.
Q5: The purified isocyanate appears to be unstable and decomposes upon storage. How can I prevent this?
A5: Isocyanates are inherently reactive and can undergo self-polymerization or react with atmospheric moisture.
-
Storage Conditions: Store the purified isocyanate under an inert atmosphere (nitrogen or argon) in a tightly sealed container at low temperatures (e.g., in a refrigerator or freezer).
-
Avoid Contaminants: Ensure the storage container is free from any moisture or other nucleophilic contaminants.
Data Presentation
Table 1: Troubleshooting Guide for Low Yield in the Synthesis of this compound
| Potential Cause | Observation | Recommended Action |
| Incomplete Reaction | Starting amine spot visible on TLC after expected reaction time. | Extend reaction time; slightly increase temperature; ensure adequate stirring. |
| Urea Byproduct Formation | Presence of a high Rf, insoluble white solid. | Slow, dropwise addition of the amine to the triphosgene solution at 0 °C. |
| Moisture Contamination | Formation of symmetrical urea; product loss. | Use oven-dried glassware; use anhydrous solvents; perform reaction under an inert atmosphere. |
| Incorrect Stoichiometry | Unreacted starting material or significant side products. | Use a slight excess of triphosgene (e.g., 0.35-0.40 equivalents per equivalent of amine). |
| Inappropriate Base Addition | Rapid exotherm; formation of side products. | Slow, dropwise addition of the tertiary amine base. |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound using Triphosgene
This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired scale.
Materials:
-
(S)-(-)-1-(4-bromophenyl)ethylamine
-
Triphosgene
-
Triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Anhydrous magnesium sulfate
-
Nitrogen or Argon gas
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.
-
In the flask, dissolve triphosgene (0.35 - 0.40 equivalents relative to the amine) in anhydrous DCM.
-
Cool the triphosgene solution to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of (S)-(-)-1-(4-bromophenyl)ethylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.
-
Add the amine/base solution dropwise to the stirred triphosgene solution at 0 °C over a period of 30-60 minutes. Maintain a slow addition rate to control the exotherm and minimize side reactions.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete as monitored by TLC or IR spectroscopy.
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the salt with a small amount of anhydrous diethyl ether.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield this compound as a colorless to pale yellow oil.
Mandatory Visualization
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
Technical Support Center: Purification of Reaction Mixtures Containing (S)-(-)-1-(4-Bromophenyl)ethyl Isocyanate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of excess (S)-(-)-1-(4-Bromophenyl)ethyl isocyanate from reaction mixtures.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the purification of products synthesized using this compound.
Frequently Asked Questions (FAQs)
Q1: My primary purification method (e.g., silica gel chromatography) is not completely removing the unreacted this compound. What should I do?
A1: Unreacted isocyanates can be challenging to remove by chromatography alone due to their reactivity and similar polarity to some target compounds. It is highly recommended to "quench" the excess isocyanate before chromatographic purification. Quenching involves adding a reagent that selectively reacts with the isocyanate to form a new, more easily separable compound (e.g., a urea derivative).
Q2: What are the most common quenching agents for isocyanates?
A2: Common quenching agents, also known as scavengers, include primary and secondary amines (e.g., dibutylamine, n-butylamine), which form ureas.[1][2][3] Polymer-bound scavengers, such as those with amino groups, are also highly effective as the resulting urea is attached to a solid support and can be removed by simple filtration.[4][5]
Q3: How do I choose the right scavenger for my reaction?
A3: The choice of scavenger depends on the stability of your product and the reaction solvent. For products sensitive to amines, a polymer-bound scavenger is a good choice. The solvent also plays a role in the efficiency of scavenging; for example, some polymer-bound scavengers work better in solvents that promote swelling of the resin beads.[5]
Q4: Can I use water to quench the excess isocyanate?
A4: While isocyanates react with water to form an unstable carbamic acid that decomposes to an amine and carbon dioxide, this reaction can be slow and may lead to side products, particularly if the newly formed amine reacts with remaining isocyanate to form a urea.[6] Therefore, using amines or specialized scavengers is generally more efficient and provides a cleaner reaction profile.
Q5: My product is thermally sensitive. Can I still use distillation to remove the isocyanate?
A5: Distillation is a potential method for removing volatile isocyanates from non-volatile products.[7][8][9] However, given the thermal sensitivity of your product, this method should be approached with caution. Techniques like thin-film evaporation under high vacuum can minimize thermal stress on the product.[7][8] It is crucial to know the boiling point of this compound and the thermal stability of your compound before attempting distillation.
Troubleshooting Common Problems
| Problem | Possible Cause | Suggested Solution |
| Isocyanate still present after quenching and filtration. | Insufficient amount of scavenger used. | Increase the number of equivalents of the scavenger (typically 2-3 equivalents relative to the excess isocyanate). |
| Incomplete reaction with the scavenger. | Increase the reaction time with the scavenger or gently heat the mixture if your product is stable. | |
| Formation of a new, unknown byproduct after quenching. | The quenching agent is reacting with your desired product. | Choose a more selective scavenger, such as a bulky amine or a polymer-bound scavenger. |
| Difficulty filtering after using a polymer-bound scavenger. | The scavenger resin has degraded or is too fine. | Ensure you are using a macroporous scavenger resin with a suitable particle size for easy filtration.[4][5] |
| Product loss during aqueous workup after quenching. | The product has some water solubility. | Minimize the volume of the aqueous washes and perform back-extractions of the aqueous layers with an organic solvent. |
Data on Removal Methods
The following table summarizes common methods for removing excess isocyanates. The efficiency and suitability of each method can vary depending on the specific reaction conditions and the nature of the desired product.
| Method | Principle | Advantages | Disadvantages | Typical Efficiency |
| Amine Quenching | Reacts with isocyanate to form a soluble urea derivative. | Fast and effective. | The resulting urea needs to be removed in a subsequent step (e.g., chromatography or extraction). | High |
| Polymer-Bound Scavengers | Isocyanate reacts with a solid-supported nucleophile (e.g., amine). | The product is purified by simple filtration.[5] | Can be more expensive than soluble amines. The reaction may be slower. | Very High |
| Aqueous Workup | Hydrolyzes the isocyanate. | Inexpensive and simple. | Can be slow and may generate side products. Not suitable for water-sensitive products. | Moderate |
| Distillation/Evaporation | Separation based on differences in boiling points. | Can be effective for large-scale purification.[7][8] | Requires the product to be non-volatile and thermally stable. | High |
| Liquid-Liquid Extraction | Partitioning of the isocyanate or its derivative into an immiscible solvent. | Can be used after quenching to remove the resulting urea. | Requires the product and the impurity to have significantly different partition coefficients. | Moderate to High |
| Supercritical Fluid Extraction | Extraction using a supercritical fluid like CO2.[10] | Can be highly selective. | Requires specialized equipment. | High |
Experimental Protocols
Protocol 1: Quenching with a Soluble Amine (Dibutylamine)
-
Reaction Quenching: After the primary reaction is complete, cool the reaction mixture to 0 °C in an ice bath.
-
Amine Addition: Slowly add 2-3 equivalents of dibutylamine (relative to the initial excess of the isocyanate) to the stirred reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor the disappearance of the isocyanate by TLC or LC-MS.
-
Workup: Concentrate the reaction mixture under reduced pressure. The resulting residue, containing your product and the dibutylurea derivative, can then be purified by silica gel chromatography.
Protocol 2: Removal using a Polymer-Bound Scavenger (e.g., MP-Isocyanate)
-
Scavenger Addition: Once the primary reaction is deemed complete, add a macroporous polystyrene-bound scavenger (such as MP-Isocyanate, typically 2-3 equivalents relative to the excess isocyanate) to the reaction mixture.[5]
-
Scavenging Reaction: Stir the suspension at room temperature or slightly elevated temperature (e.g., 40 °C) for 2 to 16 hours. The progress of the scavenging can be monitored by analyzing aliquots of the supernatant by TLC or LC-MS.
-
Filtration: Once all the excess isocyanate has been consumed, filter the reaction mixture to remove the resin.
-
Washing: Wash the resin with a small amount of the reaction solvent to recover any adsorbed product.
-
Purification: Combine the filtrate and the washings, and concentrate under reduced pressure to yield the crude product, which is now free of the excess isocyanate. Further purification to remove other impurities can be performed if necessary.
Workflow for Selecting a Removal Method
The following diagram illustrates a decision-making process for choosing the most appropriate method to remove excess this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ScavengePore Benzyl isocyanate [rapp-polymere.com]
- 5. data.biotage.co.jp [data.biotage.co.jp]
- 6. Decoding isocyanates: A deep dive into isocyanates - Doxu Chemical [doxuchem.com]
- 7. US7358388B2 - Method for the purification of isocyanates - Google Patents [patents.google.com]
- 8. U.S. Patent Application for Method for the purification of isocyanates Patent Application (Application #20060135810 issued June 22, 2006) - Justia Patents Search [patents.justia.com]
- 9. DE10260093A1 - Process for the separation of isocyanates from a reaction mixture - Google Patents [patents.google.com]
- 10. US4871460A - Isolation/purification of isocyanate condensates by extraction with liquid or supercritical gas - Google Patents [patents.google.com]
Technical Support Center: Overlapping NMR Signals in Diastereomeric Analysis
Welcome to the technical support center for resolving overlapping NMR signals in diastereomeric analysis. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges in differentiating and quantifying diastereomers using NMR spectroscopy. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your experimental work.
Troubleshooting Guides & FAQs
This section addresses common issues and questions related to overlapping NMR signals in the analysis of diastereomers.
Frequently Asked Questions (FAQs)
-
Q1: Why are the NMR signals of my diastereomers overlapping?
-
A1: Diastereomers are stereoisomers that are not mirror images of each other. While they have distinct physical and chemical properties, the differences in their chemical environments can sometimes be very subtle. This can lead to very similar chemical shifts for corresponding nuclei, resulting in signal overlap in the NMR spectrum.[1][2] The degree of overlap can depend on the distance of the nuclei from the stereocenters and the conformational flexibility of the molecule.
-
-
Q2: What are the primary methods to resolve overlapping signals of diastereomers?
-
A2: The main strategies involve modifying the chemical environment of the diastereomers to induce larger differences in their chemical shifts. These methods include:
-
Chiral Derivatizing Agents (CDAs): Covalently bonding a chiral reagent to the analyte to form new diastereomeric derivatives with potentially greater spectral separation.[3][4]
-
Chiral Solvating Agents (CSAs): Using a chiral solvent or additive that forms transient, non-covalent diastereomeric complexes with the analyte, leading to differential shielding or deshielding effects.[4]
-
Lanthanide Shift Reagents (LSRs): Employing paramagnetic lanthanide complexes that coordinate to the analyte and induce large chemical shift changes, which can be different for each diastereomer.[5][6][7]
-
Advanced NMR Techniques: Utilizing methods like higher field NMR, variable temperature (VT) NMR, or 2D NMR spectroscopy (e.g., COSY, HSQC, NOESY) to resolve signals based on coupling networks or temperature-dependent conformational changes.[8][9][10][11][12]
-
-
-
Q3: How do I choose the best method for my sample?
-
A3: The choice of method depends on the nature of your analyte, the functional groups present, and the severity of the signal overlap.
-
CDAs are suitable for analytes with reactive functional groups (e.g., alcohols, amines, carboxylic acids) and often provide large chemical shift differences. However, the derivatization reaction must go to completion without racemization.[3]
-
CSAs are advantageous as they do not require covalent modification of the analyte, making sample preparation simpler.[4][13] They are effective for molecules that can participate in non-covalent interactions like hydrogen bonding or π-π stacking.
-
LSRs are useful for molecules with Lewis basic sites that can coordinate to the lanthanide ion.[5][6] They can induce significant shifts but may also cause line broadening.[5]
-
Advanced NMR techniques are powerful but may require more specialized instrumentation or expertise in data interpretation.
-
-
-
Q4: What is a typical chemical shift difference (ΔΔδ) I can expect to see?
-
A4: The induced chemical shift difference between diastereomers (ΔΔδ) can vary widely depending on the method, the specific reagent used, and the analyte. See the quantitative data tables below for typical values.
-
Troubleshooting Common Problems
-
Problem: My signals are still overlapping even after using a chiral resolving agent.
-
Solution:
-
Increase the concentration of the chiral agent: For CSAs and LSRs, increasing the molar ratio of the agent to the analyte can enhance the chemical shift differences.[6] However, be mindful that excessive amounts of LSRs can lead to significant line broadening.[5]
-
Try a different chiral agent: The effectiveness of a chiral resolving agent is highly dependent on the specific analyte. If one agent doesn't work, another with a different structure or mode of interaction might be more successful.
-
Change the solvent: The solvent can influence the interactions between the analyte and the chiral agent. Experimenting with different deuterated solvents (e.g., CDCl₃, C₆D₆, CD₃CN) can sometimes improve resolution.[14]
-
Vary the temperature: For systems in dynamic exchange, acquiring the spectrum at a lower or higher temperature can sometimes resolve overlapping signals.[8][15]
-
-
-
Problem: My NMR signals have become very broad after adding a lanthanide shift reagent.
-
Solution:
-
Reduce the concentration of the LSR: Line broadening is a common side effect of using paramagnetic LSRs.[5] Use the lowest concentration of the LSR that provides sufficient signal resolution.
-
Use a different lanthanide ion: Different lanthanide ions have varying abilities to induce shifts and cause broadening. For example, Europium (Eu) complexes are common shift reagents.[6]
-
Ensure your sample is dry: Water can compete with the analyte for coordination to the LSR, reducing its effectiveness and potentially causing hydrolysis of the reagent.[5]
-
-
-
Problem: The derivatization reaction with a CDA is not going to completion or is causing side products.
-
Solution:
-
Optimize reaction conditions: Adjust the reaction time, temperature, and stoichiometry of reagents to drive the reaction to completion.
-
Purify the derivatized product: If side products are unavoidable, purification of the diastereomeric derivatives before NMR analysis is necessary.
-
Choose a different CDA: Select a CDA that is known to react cleanly and efficiently with the functional group present in your analyte.
-
-
Quantitative Data Summary
The following tables summarize typical chemical shift differences (ΔΔδ) observed when using different chiral resolving agents for various classes of compounds. These values can serve as a general guide for what to expect in your experiments.
Table 1: Typical ¹H NMR Chemical Shift Differences (ΔΔδ in ppm) using Chiral Derivatizing Agents (CDAs)
| Analyte Class | Chiral Derivatizing Agent (CDA) | Reporter Signal | Typical ΔΔδ (ppm) | Reference |
| Secondary Alcohols | Mosher's Acid (MTPA) | Protons near the chiral center | 0.05 - 0.5 | [16] |
| Primary Amines | (S)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride | Protons α to the nitrogen | 0.1 - 0.4 | |
| Carboxylic Acids | (R)-(-)-1-(1-Naphthyl)ethylamine | Amide N-H | 0.02 - 0.2 | |
| Diols | 2-formylphenylboronic acid and α-methylbenzylamine | Imine proton | 0.01 - 0.1 | [17] |
Table 2: Typical ¹H NMR Chemical Shift Differences (ΔΔδ in ppm) using Chiral Solvating Agents (CSAs)
| Analyte Class | Chiral Solvating Agent (CSA) | Reporter Signal | Typical ΔΔδ (ppm) | Reference |
| Amino Acid Derivatives | (R,R)-1,2-diphenylethylenediamine | Protons on the analyte | 0.01 - 0.15 | |
| Carboxylic Acids | Quinine | Protons α to the carboxyl group | 0.02 - 0.1 | |
| Alcohols | Pirkle's Alcohol | Protons near the hydroxyl group | 0.01 - 0.05 | |
| N-3,5-dinitrobenzoylphenylglycine methyl ester | Isomannide derivatives | Aromatic and methine protons | 0.01 - 0.04 | [13] |
Table 3: Typical ¹H NMR Chemical Shift Differences (ΔΔδ in ppm) using Lanthanide Shift Reagents (LSRs)
| Analyte Class | Lanthanide Shift Reagent (LSR) | Reporter Signal | Typical ΔΔδ (ppm) | Reference |
| Alcohols | Eu(hfc)₃ | Protons closest to the hydroxyl group | 0.1 - 2.0+ | [6] |
| Ketones | Eu(fod)₃ | Protons α to the carbonyl | 0.1 - 1.5 | [5] |
| Amines | Yb(tfc)₃ | Protons near the nitrogen | 0.2 - 1.0 | [18] |
| Acridone Alkaloids | Eu(dpm)₃ | Aromatic protons | 0.1 - 0.8 | [19] |
Note: The actual ΔΔδ values are highly dependent on the specific analyte, solvent, temperature, and concentration of the chiral agent.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the key experiments used to resolve overlapping NMR signals in diastereomeric analysis.
Protocol 1: Use of Chiral Derivatizing Agents (CDAs)
This protocol describes the general procedure for derivatizing an analyte with a chiral derivatizing agent, such as Mosher's acid chloride, for NMR analysis.
-
Reagent Selection: Choose a CDA that is enantiomerically pure and reacts specifically with a functional group in your analyte (e.g., -OH, -NH₂, -COOH).[3]
-
Reaction Setup:
-
In a clean, dry NMR tube or a small vial, dissolve 5-10 mg of your analyte in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).[14]
-
Add a slight molar excess (1.1-1.2 equivalents) of the CDA.
-
If the CDA is an acid chloride, add a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl produced.
-
-
Reaction Monitoring: Allow the reaction to proceed at room temperature or with gentle heating. Monitor the reaction progress by acquiring periodic ¹H NMR spectra until the starting material signals are no longer visible.
-
Data Acquisition: Once the reaction is complete, acquire a high-resolution ¹H NMR spectrum of the diastereomeric derivative mixture.
-
Data Analysis:
-
Identify a well-resolved signal for each diastereomer.
-
Integrate the corresponding signals to determine the diastereomeric ratio.
-
The difference in chemical shifts between the corresponding signals of the two diastereomers is the ΔΔδ value.
-
Protocol 2: Use of Chiral Solvating Agents (CSAs)
This protocol outlines the use of a chiral solvating agent to induce chemical shift non-equivalence in a mixture of diastereomers.
-
CSA Selection: Choose a CSA that is known to interact with your class of analyte through non-covalent interactions.
-
Sample Preparation:
-
Data Acquisition:
-
Thoroughly mix the sample.
-
Acquire a ¹H NMR spectrum.
-
If resolution is insufficient, incrementally add more CSA and re-acquire the spectrum.
-
-
Data Analysis:
-
Compare the spectrum with the CSA to the reference spectrum to identify shifted signals.
-
Integrate the resolved signals of the two diastereomers to determine their ratio.
-
Protocol 3: Use of Lanthanide Shift Reagents (LSRs)
This protocol details the procedure for using a lanthanide shift reagent to resolve overlapping signals.
-
LSR Selection: Choose an appropriate LSR (e.g., Eu(fod)₃, Eu(hfc)₃) based on the functional group in your analyte.[5][6] Ensure the LSR and solvent are anhydrous.[5]
-
Sample Preparation:
-
Prepare a stock solution of the LSR in the same deuterated solvent as your analyte.
-
Dissolve 5-10 mg of your analyte in 0.5-0.7 mL of the deuterated solvent in an NMR tube and acquire a reference spectrum.
-
-
Titration and Data Acquisition:
-
Data Analysis:
-
Track the chemical shift changes of the signals of interest.
-
Once the signals for the two diastereomers are resolved, integrate them to determine the diastereomeric ratio. Be cautious of line broadening at higher LSR concentrations.[5]
-
Protocol 4: Variable Temperature (VT) NMR
This protocol is for situations where diastereomers may exist as a mixture of interconverting conformers.
-
Sample Preparation: Prepare your NMR sample as you normally would, ensuring the solvent is suitable for the desired temperature range.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).
-
Temperature Variation:
-
For slow exchange (broad peaks): Gradually increase the temperature in increments of 10-20 K.[15] Allow the temperature to stabilize for several minutes at each step before acquiring a spectrum. Continue until the broad peaks coalesce into sharp singlets.
-
For fast exchange (averaged signals): Gradually decrease the temperature in increments of 10-20 K.[15] As the temperature is lowered, the rate of exchange will slow down, and you may observe the averaged signal decoalesce into separate signals for each diastereomer.
-
-
Data Analysis: Analyze the spectra at different temperatures to identify the coalescence temperature and extract kinetic and thermodynamic information if desired. The resolved spectra at low or high temperatures can be used for quantitative analysis.
Visualizations
The following diagrams illustrate the key concepts and workflows described in this technical support center.
References
- 1. researchgate.net [researchgate.net]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. Lanthanide shift reagents in nmr | PPTX [slideshare.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β‐Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. academic.oup.com [academic.oup.com]
- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 16. chemistry.illinois.edu [chemistry.illinois.edu]
- 17. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 21. How to make an NMR sample [chem.ch.huji.ac.il]
Improving HPLC peak resolution for diastereomers of (S)-(-)-1-(4-Bromophenyl)ethyl isocyanate
A comprehensive technical support resource designed for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to improve the HPLC peak resolution of diastereomers formed from (S)-(-)-1-(4-Bromophenyl)ethyl isocyanate.
Troubleshooting Guide: Improving HPLC Peak Resolution
This guide addresses common issues encountered during the separation of diastereomers derived from this compound.
Question 1: What are the likely causes of poor peak resolution or co-elution of my diastereomers?
Poor peak resolution, characterized by overlapping peaks, is a common challenge in HPLC analysis of diastereomers. The primary causes can be categorized into three main areas: the HPLC column, the mobile phase composition, and other method parameters.
-
Column-Related Issues : The choice of stationary phase is critical for diastereomer separation. An inappropriate column chemistry or a degraded column can lead to poor resolution.
-
Mobile Phase Composition : The mobile phase composition, including the ratio of organic solvent to aqueous phase and the presence of additives, significantly impacts selectivity and resolution.
-
Method Parameters : Factors such as flow rate, column temperature, and injection volume can all influence peak shape and separation efficiency.
Below is a systematic approach to troubleshooting poor peak resolution.
Troubleshooting Workflow
Caption: A troubleshooting decision tree for improving HPLC peak resolution.
Question 2: Which HPLC column should I choose for separating diastereomers of this compound derivatives?
The choice of column is paramount for achieving baseline separation of diastereomers. While the derivatization of the parent enantiomer with a chiral resolving agent creates diastereomers, their separation can often be achieved on standard achiral columns due to their different physicochemical properties.
Recommended Column Types:
-
Reverse-Phase Columns (C18, C8) : These are the most common starting points for diastereomer separations. High-purity silica C18 columns with high surface area and carbon load are often successful.
-
Phenyl-Hexyl Columns : The unique selectivity of phenyl-hexyl phases can provide alternative interactions (π-π stacking) that may enhance the resolution of aromatic diastereomers.
-
Chiral Stationary Phases (CSPs) : In cases where separation on achiral phases is insufficient, a CSP can be employed. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly effective.
Comparison of Common HPLC Columns
| Column Type | Stationary Phase | Separation Principle | Typical Mobile Phase | Advantages | Disadvantages |
| C18 | Octadecyl-silica | Hydrophobic interactions | Acetonitrile/Water, Methanol/Water | Robust, versatile, widely available | May not resolve closely related diastereomers |
| Phenyl-Hexyl | Phenyl-hexyl-silica | Hydrophobic & π-π interactions | Acetonitrile/Water, Methanol/Water | Alternative selectivity for aromatic compounds | Less common than C18 |
| Chiral (CSP) | Polysaccharide-based | Chiral recognition | Hexane/Isopropanol, Ethanol | High selectivity for stereoisomers | More expensive, sensitive to mobile phase |
Question 3: How can I optimize the mobile phase to improve the resolution of my diastereomers?
Mobile phase optimization is a powerful tool for enhancing resolution. The key is to systematically vary the composition to find the optimal balance of selectivity and efficiency.
Mobile Phase Optimization Strategy:
-
Organic Modifier Selection : Start with acetonitrile (ACN) as the organic modifier due to its low viscosity and UV transparency. If resolution is poor, switch to methanol (MeOH), which can offer different selectivity.
-
Isocratic vs. Gradient Elution : Begin with a gradient elution to determine the approximate organic solvent concentration required to elute the diastereomers. Then, refine the separation using a shallow gradient or an optimized isocratic method.
-
Mobile Phase Additives : Small amounts of acidic modifiers like formic acid (0.1%) or trifluoroacetic acid (TFA, 0.1%) can improve peak shape for acidic or basic analytes by suppressing ionization.
-
Temperature : Increasing the column temperature can decrease mobile phase viscosity, leading to sharper peaks. However, it can also reduce retention time and may decrease resolution in some cases. It is recommended to evaluate temperatures between 25°C and 40°C.
Experimental Protocols
Protocol 1: Derivatization of a Chiral Alcohol with this compound
This protocol describes the formation of diastereomeric carbamates for subsequent HPLC analysis.
Materials:
-
Chiral alcohol (e.g., (R/S)-2-butanol)
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Nitrogen or Argon gas supply
-
Magnetic stirrer and stir bar
-
Glass vials with screw caps
Procedure:
-
Dissolve the chiral alcohol (1.0 equivalent) in anhydrous DCM in a clean, dry vial under an inert atmosphere.
-
Add the amine base (1.1 equivalents) to the solution.
-
Slowly add this compound (1.05 equivalents) to the stirred solution at room temperature.
-
Allow the reaction to proceed for 1-2 hours, monitoring by TLC or a rapid LC-MS analysis if available.
-
Upon completion, the reaction mixture can be directly diluted with the HPLC mobile phase for injection.
Derivatization Reaction Workflow
Caption: Workflow for the derivatization of a chiral alcohol.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing peak tailing with my diastereomers?
A1: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the column itself.
-
Active Sites on Silica : Uncapped silanol groups on the silica backbone can interact with polar functional groups on the analyte. Adding a small amount of an acidic modifier (e.g., 0.1% TFA) to the mobile phase can mitigate this.
-
Column Void : A void at the head of the column can cause peak distortion. This can be checked by reversing the column and running a standard. If the peak shape improves, the column is likely compromised.
-
Sample Overload : Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration.
Q2: Can I use mass spectrometry (MS) with mobile phase additives like TFA?
A2: Yes, but with caution. Trifluoroacetic acid (TFA) is a strong ion-pairing agent and can cause significant ion suppression in the MS source, reducing sensitivity. If MS detection is required, it is highly recommended to use formic acid (0.1%) instead, as it is more volatile and has a much smaller impact on ionization efficiency.
Q3: My resolution is good, but the analysis time is too long. How can I speed it up without sacrificing resolution?
A3: To reduce analysis time while maintaining resolution, you can consider the following:
-
Increase Flow Rate : Gradually increase the flow rate. This will decrease the run time, but may also reduce resolution. A balance must be found.
-
Increase Temperature : A higher column temperature reduces mobile phase viscosity, allowing for a higher flow rate without a proportional increase in backpressure. This can also improve peak efficiency.
-
Use a Shorter Column : If the resolution is very high (Rs > 2.0), you may be able to switch to a shorter column with the same packing material to reduce the analysis time.
-
Use a Superficially Porous Particle (SPP) Column : These columns offer higher efficiency than fully porous particle columns of the same dimension, allowing for faster separations at lower backpressures.
Technical Support Center: Isocyanate Derivatization Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during isocyanate derivatization experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions that can occur during isocyanate derivatization?
A1: Isocyanates are highly reactive electrophiles and can undergo several side reactions that compete with the desired derivatization of the target analyte. The most prevalent side reactions include:
-
Reaction with Water (Hydrolysis): Isocyanates react with water to form an unstable carbamic acid, which then decomposes into a primary amine and carbon dioxide. This newly formed amine can then react with another isocyanate molecule to form a disubstituted urea, consuming the isocyanate and potentially creating interfering byproducts.[1][2]
-
Self-Polymerization: Isocyanates can react with each other, especially at elevated temperatures or in the presence of certain catalysts. This can lead to the formation of dimers (uretdiones) and trimers (isocyanurates), which reduces the amount of isocyanate available for derivatization.
-
Reaction with Alcohols: If alcohols are present in the sample or solvent, they will react with isocyanates to form urethanes.
-
Reaction with Primary or Secondary Amines: Any primary or secondary amines in the sample matrix will compete with the derivatizing agent to react with the isocyanate, forming ureas.[1]
-
Reaction with Carboxylic Acids: Carboxylic acids can react with isocyanates to produce an amide and carbon dioxide.[1]
-
Formation of Allophanates and Biurets: The desired urethane or urea derivatives can sometimes undergo further reaction with excess isocyanate, particularly at temperatures above 100-120°C, to form allophanates and biurets, respectively.[1][3][4] These reactions are typically reversible.[2][4]
Q2: How does the structure of the isocyanate affect its reactivity and the likelihood of side reactions?
A2: The reactivity of isocyanates is significantly influenced by their chemical structure:
-
Aromatic vs. Aliphatic Isocyanates: Aromatic isocyanates are generally more reactive than aliphatic isocyanates due to the electron-withdrawing nature of the aromatic ring.[2]
-
Steric Hindrance: Bulky substituents near the isocyanate group can reduce its reactivity due to steric hindrance.[2]
-
Electronic Effects: Electron-withdrawing groups on the isocyanate molecule increase its electrophilicity and reactivity, while electron-donating groups decrease it.[2]
Q3: What is the role of a catalyst in isocyanate derivatization, and can it contribute to side reactions?
A3: Catalysts are often used to increase the rate of the desired derivatization reaction. Common catalysts include tertiary amines and organometallic compounds like dibutyltin dilaurate (DBTDL).[2] However, the choice of catalyst is critical, as some can also promote side reactions. For instance, certain catalysts can accelerate the trimerization of isocyanates to form isocyanurates or the formation of allophanates.[5][6]
Q4: How does temperature influence the outcome of an isocyanate derivatization?
A4: Temperature is a critical parameter in isocyanate derivatization. While higher temperatures generally increase the rate of the desired reaction, they can also disproportionately accelerate side reactions. For example, the formation of allophanates and biurets is more significant at temperatures above 100-120°C.[1][3][4] One study showed a dramatic increase in allophanate formation in polyurethane prepolymers when the reaction temperature was raised from 105°C to 145°C.[7][8]
Q5: Can the choice of solvent affect the efficiency of the derivatization and the prevalence of side reactions?
A5: Yes, the solvent can have a significant impact. The polarity of the solvent can influence the reaction rates. For instance, the reaction of phenols with tolylene-2,4-diisocyanate was found to be accelerated in more polar solvents. However, the effect of the solvent can be complex, as it can also influence the self-association of reactants. It is crucial to use dry (anhydrous) solvents to minimize the reaction of isocyanates with water.
Troubleshooting Guides
This section provides solutions to common problems encountered during isocyanate derivatization experiments.
Issue 1: Low Yield of the Desired Derivative
| Possible Cause | Suggested Solution |
| Presence of moisture in the sample or reagents. | Dry all solvents and glassware thoroughly before use. Consider using a desiccant or performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Competition from other nucleophiles in the sample matrix (e.g., water, alcohols, amines). | Use a highly reactive derivatizing agent to ensure it outcompetes other nucleophiles. It may be necessary to perform a sample cleanup step to remove interfering compounds prior to derivatization. |
| Degradation of the isocyanate analyte before derivatization. | Minimize the time between sample collection and derivatization. Store samples at low temperatures (e.g., 4°C) before analysis.[9] |
| Sub-optimal reaction temperature. | Optimize the reaction temperature. A moderate temperature may be necessary to achieve a reasonable reaction rate without significantly promoting side reactions. |
| Incorrect stoichiometry (insufficient derivatizing agent). | Ensure an excess of the derivatizing agent is used to drive the reaction to completion. |
| Formation of isocyanate trimers or other self-polymerization products. | Avoid high temperatures and the use of catalysts that are known to promote trimerization. |
Issue 2: Presence of Unexpected Peaks in the Chromatogram
| Possible Cause | Suggested Solution |
| Formation of urea byproducts from reaction with water. | This is a strong indication of water contamination. Implement rigorous drying procedures for all reagents, solvents, and glassware. |
| Formation of allophanate or biuret derivatives. | These byproducts suggest that the reaction temperature may be too high, or the reaction time is excessively long, especially if there is a large excess of isocyanate. Try reducing the reaction temperature and/or time.[3][4] |
| Unreacted derivatizing agent. | This can be addressed by a post-derivatization cleanup step, such as solid-phase extraction (SPE), to remove the excess reagent.[10] |
| Isocyanate self-polymerization products (dimers, trimers). | Optimize reaction conditions to minimize self-polymerization, such as lowering the temperature and avoiding catalysts that promote these reactions. |
| Interference from the sample matrix. | Analyze a blank sample matrix to identify potential interferences. A sample cleanup or extraction procedure may be required. |
Data on Isocyanate Reactivity
The following tables summarize key quantitative data regarding the reactivity of isocyanates, which can help in optimizing derivatization protocols.
Table 1: Relative Reactivity of Isocyanates with Various Nucleophiles
| Nucleophile | Typical Structure | Relative Reaction Rate * |
| Primary Aliphatic Amine | R-NH₂ | Very High (~1000-10,000) |
| Secondary Aliphatic Amine | R₂-NH | High (~500-1250) |
| Aromatic Amine | Ar-NH₂ | Moderate to High |
| Primary Hydroxyl | R-CH₂OH | Moderate (~2.5-5) |
| Water | H₂O | Low to Moderate (~1) |
| Secondary Hydroxyl | R₂-CHOH | Low (~0.75) |
| Urethane | R-NH-CO-OR' | Very Low (significant only at >100°C) |
| Urea | R-NH-CO-NHR' | Very Low (significant only at >120°C) |
*Relative rates are approximate and can vary based on specific reactants, solvents, and catalysts.[11]
Table 2: Relative Reactivity of Common Derivatizing Agents with Phenyl Isocyanate
| Derivatizing Agent | Abbreviation | Relative Reactivity |
| 1-(9-Anthracenylmethyl)piperazine | MAP | 100 |
| 1-(2-Methoxyphenyl)piperazine | MOPP | 88 |
| Tryptamine | TRYP | 30 |
| 9-(Methylaminomethyl)anthracene | MAMA | 25 |
[Data from Streicher et al. (1996)]
Table 3: Effect of Temperature on Allophanate Formation in a Polyurethane Prepolymer System
| Reaction Temperature (°C) | Percentage of Nitrogens in Allophanate Linkages |
| 105 | Negligible |
| 125 | ~3% |
| 145 | ~10% |
[Data from Heintz et al. (2003)][7]
Experimental Protocols
Protocol 1: General Derivatization of Isocyanates for HPLC Analysis using 1-(9-Anthracenylmethyl)piperazine (MAP)
This protocol is adapted from NIOSH Method 5525 for the analysis of total isocyanates.[10]
Materials:
-
Sample containing isocyanates
-
Derivatizing solution: 5 x 10⁻⁴ M MAP in anhydrous acetonitrile
-
Anhydrous methylene chloride
-
Acetic anhydride
-
HPLC system with UV and fluorescence detectors
Procedure:
-
Sample Preparation: If analyzing a bulk product, prepare an appropriate dilution in anhydrous methylene chloride based on the expected isocyanate content.
-
Derivatization: a. To an aliquot of the diluted sample, add the MAP derivatizing solution in excess. b. Allow the reaction to proceed overnight at room temperature in a sealed vial to ensure complete derivatization.
-
Acetylation of Excess Reagent: Add a small amount of acetic anhydride to the reaction mixture to acetylate any remaining unreacted MAP. This helps to reduce interference during HPLC analysis.
-
Sample Analysis: a. Dilute the final derivatized sample with the mobile phase to an appropriate concentration for HPLC analysis. b. Inject the sample into the HPLC system. c. Use a suitable gradient elution program for separation. An example gradient starts with a higher pH mobile phase and transitions to a lower pH mobile phase to elute the derivatized oligomers.[10] d. Detect the derivatives using a UV detector (e.g., at 254 nm) for quantification and a fluorescence detector (e.g., excitation at 368 nm, emission at 409 nm) for qualitative confirmation of MAP derivatives.[10]
-
Quantification: Generate a calibration curve using standards of MAP-derivatized isocyanate monomers. The total isocyanate concentration is calculated from the sum of all isocyanate-derived peaks in the chromatogram.
Visualizations
Caption: Key reaction pathways in isocyanate derivatization.
References
- 1. researchgate.net [researchgate.net]
- 2. poliuretanos.net [poliuretanos.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01776B [pubs.rsc.org]
- 6. research.tue.nl [research.tue.nl]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. epa.gov [epa.gov]
- 10. cdc.gov [cdc.gov]
- 11. researchgate.net [researchgate.net]
Managing moisture sensitivity of (S)-(-)-1-(4-Bromophenyl)ethyl isocyanate
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the moisture sensitivity of (S)-(-)-1-(4-Bromophenyl)ethyl isocyanate.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in experimental settings.
| Issue | Possible Cause | Recommended Solution |
| Low or no reactivity of the isocyanate | Decomposition due to moisture exposure. | - Confirm the integrity of the reagent by analytical methods (e.g., IR spectroscopy to check for the presence of the N=C=O stretch around 2270 cm⁻¹). - Use a fresh, unopened container of the isocyanate. - Ensure all glassware is oven-dried or flame-dried immediately before use. - Use anhydrous solvents dispensed from a solvent purification system or freshly dried over an appropriate drying agent. |
| Formation of a white precipitate in the reaction mixture | Formation of insoluble urea byproduct from the reaction of the isocyanate with water. | - Improve inert atmosphere techniques (e.g., ensure a good seal on reaction vessels, maintain a positive pressure of inert gas). - If the precipitate is the urea, it can often be removed by filtration. The solubility of the urea byproduct is typically lower than the desired product in many organic solvents. |
| Inconsistent reaction yields | Variable levels of moisture contamination between experiments. | - Standardize the procedure for drying glassware and solvents. - Use a consistent source and grade of anhydrous solvents. - Handle the isocyanate in a glovebox or under a steady stream of inert gas. |
| Difficulty in purifying the desired product | Contamination with the urea byproduct. | - Optimize chromatographic separation conditions. The polarity of the urea is significantly different from the isocyanate and many of its desired derivatives. - Consider a purification strategy that exploits the different solubility profiles of the product and the urea byproduct. |
| Pressure buildup in a sealed reaction or storage container | Reaction of the isocyanate with residual moisture, leading to the formation of carbon dioxide gas.[1][2][3][4] | - Never store the isocyanate in a tightly sealed container that has been opened and may have been exposed to atmospheric moisture.[1] - If a reaction is performed in a sealed tube, ensure all reagents and the vessel are scrupulously dry. - For storage, use a container with a pressure-relief cap or store under an inert atmosphere with a bubbler to vent any pressure buildup. |
Frequently Asked Questions (FAQs)
Q1: How does moisture affect this compound?
A1: this compound is highly sensitive to moisture.[5] It readily reacts with water in a two-step process. First, the isocyanate group (-N=C=O) reacts with water to form an unstable carbamic acid intermediate. This intermediate then rapidly decomposes to yield (S)-1-(4-bromophenyl)ethanamine and carbon dioxide gas. The newly formed amine is nucleophilic and can react with another molecule of the isocyanate to form a stable, often insoluble, N,N'-disubstituted urea.[6] This side reaction consumes the isocyanate, reduces the yield of the desired product, and can complicate purification. The generation of CO2 can also lead to pressure buildup in closed systems.[1][2][3][4]
Q2: What are the ideal storage conditions for this reagent?
A2: To maintain its reactivity, this compound should be stored in a cool, dry place.[7][8] The material safety data sheet (MSDS) for the similar 4-bromophenyl isocyanate recommends refrigeration (below 4°C/39°F).[1] It is crucial to store it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture.[4] If the original container is opened, it is best to flush the headspace with an inert gas before resealing. For long-term storage of partial containers, consider transferring the reagent to smaller, tightly sealed vials under an inert atmosphere to minimize repeated exposure of the bulk reagent to air.
Q3: What are the key handling precautions to minimize moisture exposure?
A3: All manipulations involving this compound should be carried out using inert atmosphere techniques. This includes:
-
Glassware: All glassware must be rigorously dried, either by oven-drying at >120°C for several hours or by flame-drying under a vacuum immediately before use.
-
Solvents: Use only anhydrous solvents. Solvents from a solvent purification system are ideal. Alternatively, freshly distill solvents from an appropriate drying agent (e.g., sodium/benzophenone for ethereal solvents, calcium hydride for chlorinated solvents).
-
Inert Atmosphere: Conduct all transfers and reactions under a positive pressure of a dry, inert gas such as nitrogen or argon. A glovebox is the ideal environment for handling this reagent. If a glovebox is not available, use Schlenk line techniques.
-
Syringes and Needles: Syringes and needles should be oven-dried and cooled in a desiccator before use. Purge them with inert gas before drawing up the reagent.
Q4: How can I confirm the quality of my this compound if I suspect it has been compromised by moisture?
A4: Infrared (IR) spectroscopy is a quick and effective method to check the quality of the isocyanate. A sharp, strong absorption band characteristic of the isocyanate group (N=C=O) should be present around 2270 cm⁻¹. The presence of a broad absorption in the N-H region (around 3300 cm⁻¹) and a strong carbonyl (C=O) stretch around 1640 cm⁻¹ could indicate the formation of the urea byproduct.
Q5: What is the mechanism of the reaction between this compound and water?
A5: The reaction proceeds through a nucleophilic addition of water to the electrophilic carbon of the isocyanate group. This is followed by decomposition and a subsequent reaction, as illustrated in the signaling pathway diagram below.
Experimental Protocols
Protocol 1: General Procedure for a Reaction Using this compound under Anhydrous Conditions
-
Preparation:
-
Dry all necessary glassware (e.g., round-bottom flask, addition funnel, condenser) in an oven at 120°C overnight and allow to cool in a desiccator.
-
Assemble the glassware hot and immediately place it under a positive pressure of dry nitrogen or argon.
-
Use a magnetic stirrer and a stir bar that have also been dried.
-
-
Reagent Handling:
-
Dispense anhydrous solvent into the reaction flask via a cannula or a dry syringe.
-
If the substrate is a solid, add it to the flask before introducing the solvent and purge the flask with inert gas.
-
Draw up the required amount of this compound (if liquid at reaction temperature) using a dry, inert gas-purged syringe and add it dropwise to the reaction mixture at the desired temperature. If it is a solid, it can be added under a positive flow of inert gas.
-
-
Reaction:
-
Maintain a positive pressure of inert gas throughout the reaction. A bubbler filled with mineral oil is a good indicator of positive pressure.
-
Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).
-
-
Work-up and Purification:
-
Quench the reaction with an appropriate reagent (e.g., a small amount of anhydrous methanol to consume any remaining isocyanate).
-
Perform the aqueous work-up as required by the specific reaction protocol.
-
Dry the organic extracts over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the product by a suitable method, such as column chromatography or recrystallization.
-
Visualizations
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. kronospan.com [kronospan.com]
- 3. Moisture Contamination with Polyurethanes - EXACT Dispensing Systems [exactdispensing.com]
- 4. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 5. This compound | 149552-52-3 [amp.chemicalbook.com]
- 6. Isocyanate - Wikipedia [en.wikipedia.org]
- 7. georganics.sk [georganics.sk]
- 8. fishersci.com [fishersci.com]
Technical Support Center: Kinetic Resolution with Chiral Derivatizing Agents
Welcome to the technical support center for kinetic resolution issues with chiral derivatizing agents. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your kinetic resolution experiments in a question-and-answer format.
Q1: My kinetic resolution is resulting in a low enantiomeric excess (ee) for both the recovered starting material and the product. What are the potential causes and how can I improve it?
A1: Low enantiomeric excess (ee) is a common issue and can stem from several factors. The primary metric for the effectiveness of a kinetic resolution is the selectivity factor (s) , which is the ratio of the reaction rates of the two enantiomers (k_fast / k_slow).[1][2] A low 's' value will inherently lead to low ee of the product.[2] Here’s a step-by-step guide to troubleshoot this issue:
-
Assess the Selectivity Factor (s): A low selectivity factor is the most direct cause of poor enantiomeric excess. For a good resolution, a selectivity factor of at least 10 is generally desired, and for a high ee of the product, an 's' value greater than 50 is often necessary.[2][3]
-
Optimize Reaction Conditions:
-
Temperature: Lowering the reaction temperature can often increase selectivity by amplifying the small differences in activation energies between the two diastereomeric transition states.
-
Solvent: The polarity and nature of the solvent can significantly influence the selectivity. It is advisable to screen a range of solvents. For instance, in the kinetic resolution of secondary alcohols, tert-amyl alcohol has been shown to increase both reactivity and selectivity.[3]
-
Catalyst/Reagent Loading: The concentration of the chiral derivatizing agent or catalyst can impact the selectivity. Varying the loading should be explored.
-
-
Purity of the Chiral Derivatizing Agent (CDA): The enantiomeric purity of your CDA is crucial. An impure CDA will lead to the formation of a mixture of diastereomers that can complicate the analysis and lower the apparent ee.[4] Always use a CDA with the highest possible enantiomeric purity.
-
Racemization: Check for potential racemization of the starting material or the product under the reaction conditions.[1] This can be tested by subjecting the enantiomerically enriched starting material or product to the reaction conditions (without the CDA) and monitoring its optical purity over time.
Q2: The conversion in my kinetic resolution is very low, even after an extended reaction time. What could be the problem?
A2: Incomplete conversion can be a frustrating issue. Here are several potential causes and their solutions:
-
Catalyst/Reagent Inactivity: The chiral derivatizing agent or catalyst may be inactive or have degraded.
-
Solution: Use a fresh batch of the reagent or catalyst. Ensure proper storage conditions (e.g., temperature, inert atmosphere).
-
-
Inhibitors: Trace impurities in the starting material or solvent can act as inhibitors.
-
Solution: Purify the starting material and use high-purity, dry solvents. The presence of water can be particularly detrimental in some reactions.[2]
-
-
Suboptimal Reaction Conditions: The reaction may not be running under optimal conditions for reactivity.
-
Solution: While low temperatures often favor selectivity, they can also decrease the reaction rate. A balance must be found. Systematically screen different temperatures and solvents to find a compromise between rate and selectivity.
-
-
Reversible Reaction: If the reaction is reversible, it may be reaching equilibrium at a low conversion.
Q3: I am observing unexpected side products in my reaction mixture. What are the likely causes?
A3: The formation of side products can complicate purification and reduce the yield of your desired resolved compounds. Here are some common reasons:
-
Reaction with Solvent or Impurities: The chiral derivatizing agent or activated intermediates may be reacting with the solvent or impurities.
-
Solution: Use a non-reactive solvent and ensure all reagents and starting materials are pure.
-
-
Decomposition of Reagents or Products: The starting material, product, or the CDA itself might be unstable under the reaction conditions.
-
Solution: Analyze the stability of each component under the reaction conditions independently. Consider milder reaction conditions (e.g., lower temperature, different base).
-
-
Alternative Reaction Pathways: The reaction conditions may be promoting an undesired reaction pathway.
-
Solution: A thorough understanding of the reaction mechanism can help in identifying and suppressing side reactions. This may involve changing the catalyst, solvent, or temperature.
-
Q4: How can I be sure that my chiral derivatizing agent (CDA) is not racemizing during the reaction?
A4: Racemization of the CDA is a critical issue as it will lead to a decrease in the enantiomeric excess of the product over time.[5]
-
Control Experiment: Run a control experiment where the CDA is subjected to the reaction conditions (solvent, temperature, any additives) for the duration of the reaction, but without the substrate. Analyze the enantiomeric purity of the CDA before and after the experiment using a suitable chiral chromatography method.
-
Literature Review: Check the literature for the stability of the specific CDA you are using under similar conditions. Some CDAs are known to be more prone to racemization than others.
Data Presentation
Table 1: Relationship between Selectivity Factor (s), Conversion, and Enantiomeric Excess (ee)
This table illustrates how the selectivity factor impacts the required conversion to achieve a certain enantiomeric excess of the unreacted starting material.
| Selectivity Factor (s) | Conversion for 90% ee of Starting Material | Conversion for 98% ee of Starting Material |
| 10 | 60% | 72% |
| 20 | 55% | 63% |
| 50 | 52% | 57% |
| 100 | 51% | 54% |
| 200 | 50.5% | 52% |
Data is illustrative and calculated based on the equations for kinetic resolution.[1]
Table 2: Common Chiral Derivatizing Agents for Kinetic Resolution of Alcohols and Amines
| Class of Compound | Chiral Derivatizing Agent (CDA) / Catalyst | Typical Substrates |
| Alcohols | Lipases (e.g., Candida antarctica Lipase B, Pseudomonas cepacia Lipase) | Secondary alcohols, some primary and tertiary alcohols[3][6] |
| Chiral DMAP analogues | Secondary alcohols[3] | |
| Sharpless Asymmetric Epoxidation Reagents | Allylic alcohols[2] | |
| Amines | Chiral Acylating Agents (e.g., derivatives of amino acids, mandelic acid) | Primary and secondary amines, N-heterocycles[7][8] |
| Chiral Hydroxamic Acids | N-heterocycles[7] | |
| Lipases | Primary amines[9] |
Experimental Protocols
Protocol 1: Lipase-Catalyzed Kinetic Resolution of a Secondary Alcohol
This protocol provides a general procedure for the enzymatic kinetic resolution of a racemic secondary alcohol using a lipase.
Materials:
-
Racemic secondary alcohol
-
Lipase (e.g., Candida antarctica lipase B (CALB), immobilized)
-
Acyl donor (e.g., vinyl acetate, isopropenyl acetate)
-
Anhydrous organic solvent (e.g., hexane, toluene, MTBE)
-
Molecular sieves (optional, for drying)
Procedure:
-
To a clean, dry flask, add the racemic secondary alcohol (1.0 equiv).
-
Add anhydrous organic solvent to dissolve the alcohol.
-
Add the acyl donor (1.5-2.0 equiv).
-
Add the immobilized lipase (typically 10-50% by weight of the substrate).
-
Stir the reaction mixture at the desired temperature (room temperature is often a good starting point).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess of the remaining alcohol and the formed ester.
-
Once the desired conversion is reached (often around 50%), stop the reaction by filtering off the immobilized enzyme.
-
Wash the enzyme with fresh solvent.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Purify the remaining alcohol and the ester product by column chromatography.
Protocol 2: Kinetic Resolution of a Primary Amine with a Chiral Acylating Agent
This protocol outlines a general method for the kinetic resolution of a primary amine using a chiral acylating agent.
Materials:
-
Racemic primary amine
-
Chiral acylating agent (e.g., an N-protected amino acid chloride or a chiral carboxylic acid activated with a coupling agent)
-
A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous, aprotic solvent (e.g., dichloromethane, THF)
Procedure:
-
In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the racemic primary amine (1.0 equiv) and the non-nucleophilic base (1.1 equiv) in the anhydrous solvent.
-
Cool the solution to the desired temperature (e.g., 0 °C or -20 °C).
-
In a separate flask, prepare a solution of the chiral acylating agent (0.5 equiv).
-
Slowly add the solution of the chiral acylating agent to the amine solution via a syringe or dropping funnel.
-
Stir the reaction at the chosen temperature and monitor its progress by TLC, GC, or HPLC.
-
Once the acylating agent is consumed (or the reaction has reached approximately 50% conversion of the amine), quench the reaction by adding a suitable aqueous solution (e.g., saturated sodium bicarbonate solution).
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Separate the unreacted amine from the acylated product (amide) by column chromatography or acid-base extraction.
Visualizations
Caption: Troubleshooting workflow for low enantiomeric excess.
Caption: General experimental workflow for kinetic resolution.
References
- 1. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 2. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 3. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 4. Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 6. jocpr.com [jocpr.com]
- 7. Kinetic resolution of amines – Bode Research Group | ETH Zurich [bode.ethz.ch]
- 8. researchgate.net [researchgate.net]
- 9. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
Technical Support Center: Purification of Diastereomeric Urea Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying diastereomeric urea derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common techniques for purifying diastereomeric urea derivatives?
A1: The primary methods for separating diastereomeric urea derivatives are flash column chromatography and recrystallization.[1][2] High-performance liquid chromatography (HPLC) is also frequently used, particularly for analytical separation and smaller-scale preparative purification.
Q2: Is chiral chromatography necessary to separate diastereomers?
A2: No, chiral chromatography is not required for the separation of diastereomers. Diastereomers have different physical properties, including polarity and solubility, which allows for their separation using standard (achiral) chromatographic techniques or crystallization.[1]
Q3: What is the typical stationary phase used for the chromatographic separation of diastereomeric ureas?
A3: Silica gel is the most common stationary phase for the normal-phase chromatography of diastereomeric ureas.[2][3] Reversed-phase C18 columns can also be effective, particularly for more polar urea derivatives.[4]
Q4: How do I choose a suitable solvent system for flash chromatography?
A4: A good starting point is to find a solvent system where the desired compound has an Rf value of approximately 0.2-0.3 on a thin-layer chromatography (TLC) plate.[3] Common solvent systems include mixtures of a non-polar solvent like hexanes or toluene with a more polar solvent such as ethyl acetate, diethyl ether, or dichloromethane. For ureas, which can have strong hydrogen bonding capabilities, the addition of a small amount of a more polar solvent like methanol or ethanol can sometimes improve separation.[1]
Q5: What are the key considerations for developing a recrystallization protocol for diastereomeric ureas?
A5: The choice of solvent is critical. An ideal solvent will dissolve the diastereomeric mixture at an elevated temperature but will be a poor solvent for one of the diastereomers at a lower temperature, allowing it to crystallize out in a pure form.[5][6] Due to the strong hydrogen bonding in ureas, solvent screening is essential. Solvents like ethanol, isopropanol, and acetonitrile, or mixtures thereof with water, are often good starting points.[7][8]
Troubleshooting Guides
Flash Column Chromatography
| Problem | Possible Cause | Solution |
| Poor or no separation of diastereomers | The polarity of the eluent is too high or too low. | Optimize the solvent system using TLC. Try different solvent combinations to maximize the difference in Rf values between the diastereomers. Consider using a gradient elution.[9] |
| The column is overloaded with the sample. | As a general rule, use a silica gel to compound ratio of at least 50:1 (w/w) for difficult separations. | |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. "Dry packing" followed by wet equilibration can be an effective technique.[3] | |
| Peak tailing | The compound is interacting too strongly with the silica gel (which is acidic). | For basic urea derivatives, consider adding a small amount (0.1-1%) of triethylamine or pyridine to the eluent to neutralize the acidic sites on the silica gel.[3] |
| The sample was loaded in a solvent that is too polar. | Dissolve the sample in a minimal amount of a solvent that is as non-polar as possible, or perform a "dry load" by adsorbing the sample onto a small amount of silica gel before loading it onto the column.[9] | |
| Compound is not eluting from the column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For highly polar ureas, a solvent system containing methanol or even water may be necessary. Hydrophilic Interaction Liquid Chromatography (HILIC) can be an alternative for very polar compounds.[10] |
Recrystallization
| Problem | Possible Cause | Solution |
| No crystals form upon cooling | The solution is not supersaturated (too much solvent was used). | Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again. |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[5] | |
| Nucleation is not occurring. | Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Adding a "seed crystal" of the desired pure diastereomer can also initiate crystallization.[11] | |
| The compound "oils out" instead of crystallizing | The solubility of the compound in the chosen solvent is too high, even at low temperatures. | Use a less polar solvent or a solvent mixture. Oiling out can sometimes be overcome by vigorous stirring as the solution cools. |
| The melting point of the compound is lower than the temperature of the solution. | Ensure the solution is allowed to cool sufficiently. If the melting point is very low, a different purification technique may be necessary. | |
| The resulting crystals are not pure | Impurities are trapped within the crystal lattice. | Ensure the cooling process is slow. If the purity is still low, a second recrystallization may be necessary. |
| The other diastereomer has co-precipitated. | The chosen solvent may not be selective enough. Experiment with different solvents or solvent mixtures to find one that provides better discrimination between the diastereomers. |
Experimental Protocols
General Protocol for Flash Column Chromatography of Diastereomeric Urea Derivatives
-
Solvent System Selection:
-
Use thin-layer chromatography (TLC) to determine a suitable solvent system.
-
Screen various solvent mixtures (e.g., hexanes/ethyl acetate, dichloromethane/methanol).
-
The ideal system will show good separation between the two diastereomer spots with the lower spot having an Rf of ~0.2-0.3.
-
-
Column Packing:
-
Select a column size appropriate for the amount of sample (a silica to sample ratio of 50:1 to 100:1 is recommended for difficult separations).
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
"Dry pack" the column by carefully pouring the silica gel in. Gently tap the column to ensure even packing.
-
Add a layer of sand on top of the silica gel.
-
Wet the column by slowly passing the initial, least polar eluent through the silica gel until it is fully saturated.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude diastereomeric mixture in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the solution to the top of the silica gel.
-
Dry Loading: Dissolve the crude mixture in a suitable solvent and add a small amount of silica gel. Evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the chosen solvent system, applying gentle air pressure to maintain a steady flow rate.
-
Collect fractions and monitor their composition by TLC.
-
If a gradient elution is used, gradually increase the proportion of the more polar solvent.
-
-
Isolation:
-
Combine the fractions containing the pure desired diastereomer.
-
Remove the solvent under reduced pressure to obtain the purified product.
-
General Protocol for Recrystallization of Diastereomeric Urea Derivatives
-
Solvent Selection:
-
Place a small amount of the diastereomeric mixture into several test tubes.
-
Add a small amount of different solvents to each tube and observe the solubility at room temperature and upon heating.
-
An ideal solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Cooling and Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
-
Drying:
-
Allow the crystals to dry on the filter paper under vacuum.
-
For complete drying, the crystals can be placed in a desiccator.
-
Data Presentation
Table 1: Comparison of Chromatographic Techniques for Diastereomer Separation
| Technique | Stationary Phase | Typical Mobile Phase | Advantages | Disadvantages |
| Normal-Phase Flash Chromatography | Silica Gel | Hexanes/Ethyl Acetate, Dichloromethane/Methanol | Cost-effective, scalable, widely applicable.[2] | Can be time-consuming, may require large volumes of solvent. |
| Reversed-Phase Flash Chromatography | C18-functionalized Silica | Acetonitrile/Water, Methanol/Water | Good for polar compounds, can offer different selectivity than normal phase.[4] | Columns can be more expensive, may require solvent exchange for subsequent steps. |
| HPLC (Analytical and Preparative) | Silica, C18, Chiral Phases | Varies widely | High resolution, excellent for method development and small-scale purification.[12] | Expensive, limited sample capacity for preparative scale. |
Visualizations
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 3. Purification [chem.rochester.edu]
- 4. cdn.mysagestore.com [cdn.mysagestore.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Urea as a Cocrystal Former—Study of 3 Urea Based Pharmaceutical Cocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purification [chem.rochester.edu]
- 10. teledynelabs.com [teledynelabs.com]
- 11. youtube.com [youtube.com]
- 12. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Chiral Derivatizing Agents for Alcohol Analysis: (S)-(-)-1-(4-Bromophenyl)ethyl Isocyanate vs. Mosher's Acid
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of the enantiomeric purity and absolute configuration of chiral alcohols is a critical aspect of stereoselective synthesis and drug development. Chiral derivatizing agents (CDAs) are invaluable tools for this purpose, converting enantiomers into diastereomers that can be distinguished by nuclear magnetic resonance (NMR) spectroscopy. This guide provides a detailed comparison of two such agents: the well-established α-methoxy-α-trifluoromethylphenylacetic acid (Mosher's acid) and the alternative, (S)-(-)-1-(4-Bromophenyl)ethyl isocyanate.
Principle of Chiral Derivatization for NMR Analysis
The fundamental principle involves the reaction of a chiral alcohol of unknown stereochemistry with an enantiomerically pure CDA. This reaction creates a mixture of diastereomers. Since diastereomers have different physical properties, their corresponding nuclei will exhibit distinct chemical shifts in an NMR spectrum. By analyzing these differences, typically in ¹H or ¹⁹F NMR, one can determine the enantiomeric excess (ee) and, in many cases, the absolute configuration of the original alcohol.
Figure 1. A generalized workflow illustrating the process of determining the enantiomeric excess and absolute configuration of a chiral alcohol through derivatization with a chiral agent followed by NMR analysis.
Performance Comparison: Mosher's Acid vs. This compound
| Feature | Mosher's Acid (MTPA) | This compound |
| Reagent Type | Chiral Carboxylic Acid | Chiral Isocyanate |
| Derivative Formed | Diastereomeric Esters | Diastereomeric Carbamates |
| Reaction Conditions | Typically requires activation to the acid chloride (MTPA-Cl) and a base (e.g., pyridine, DMAP). | Reacts directly with the alcohol, often catalyzed by a base (e.g., pyridine, DMAP) or organotin catalyst. |
| Reaction Time | 1-24 hours | Generally faster, often complete within a few hours at room temperature. |
| Byproducts | HCl (when using MTPA-Cl), which needs to be scavenged by a base. | None, the reaction is an addition. |
| NMR Analysis | ¹H and ¹⁹F NMR are commonly used. The analysis relies on the anisotropic effect of the phenyl group, causing predictable shifts in the protons of the alcohol moiety. The CF₃ group provides a clean singlet in ¹⁹F NMR for each diastereomer, simplifying ee determination.[1] | Primarily ¹H NMR. The key diagnostic signal is often the NH proton of the carbamate linkage. The chemical shift difference (Δδ) of this proton can be used to distinguish diastereomers. The aromatic ring may also induce shifts in nearby protons. |
| Magnitude of Δδ | Generally well-resolved and predictable shifts for protons α and β to the hydroxyl group. | The Δδ for the NH proton can be significant. However, resolution of other proton signals may be less predictable and depend on the specific alcohol structure. |
| Determination of Absolute Configuration | Well-established empirical models (Mosher's model) relate the sign of Δδ (δS - δR) to the absolute configuration of the alcohol.[2][3][4] | Less established models compared to Mosher's acid. Determination of absolute configuration may require more detailed conformational analysis or comparison with known compounds. |
| Advantages | - Extensive literature and well-understood empirical model for absolute configuration determination.[2][3][4]- The CF₃ group allows for straightforward ee determination via ¹⁹F NMR.[1]- High degree of diastereomeric resolution is often achieved. | - Direct reaction with alcohols without prior activation. - Faster reaction times. - Formation of a stable carbamate linkage. |
| Disadvantages | - Requires conversion to the more reactive acid chloride, which is moisture-sensitive.- The reaction can sometimes be sluggish with sterically hindered alcohols.- Potential for racemization of the CDA if not handled properly. | - The empirical model for absolute configuration is not as universally established as Mosher's model.- The NH proton signal can be broad and its chemical shift can be concentration and solvent-dependent due to hydrogen bonding.- Limited specific literature data available for this particular isocyanate. |
Experimental Protocols
Derivatization of a Chiral Alcohol with Mosher's Acid Chloride
This protocol is a standard procedure for the preparation of Mosher's esters for NMR analysis.[3][5]
Materials:
-
Chiral alcohol (1.0 eq)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) or (S)-(+)-MTPA-Cl (1.2 eq)
-
Anhydrous pyridine or a mixture of anhydrous dichloromethane (DCM) and 4-(dimethylamino)pyridine (DMAP) (catalytic amount)
-
Anhydrous solvent (e.g., C₆D₆, CDCl₃) for NMR analysis
Procedure:
-
In a dry NMR tube or a small vial, dissolve the chiral alcohol (e.g., 5 mg) in the chosen anhydrous deuterated solvent (e.g., 0.5 mL of C₆D₆ or CDCl₃).
-
Add anhydrous pyridine (1.5 eq) or DMAP (0.1 eq if using DCM as a co-solvent).
-
Add the Mosher's acid chloride ((R)- or (S)-MTPA-Cl) (1.2 eq) to the solution.
-
Seal the container and allow the reaction to proceed at room temperature. The reaction progress can be monitored by TLC or NMR. Reactions are typically complete within 1-12 hours. For sterically hindered alcohols, gentle heating may be required.
-
Once the reaction is complete, the sample can be directly analyzed by NMR. If purification is necessary, the reaction mixture can be passed through a small plug of silica gel, eluting with an appropriate solvent system (e.g., hexane/ethyl acetate) to remove excess reagents and pyridinium salts.
-
Repeat the procedure using the other enantiomer of Mosher's acid chloride to prepare the second diastereomeric ester.
Proposed Protocol for Derivatization of a Chiral Alcohol with this compound
This is a general protocol adapted from standard procedures for the reaction of isocyanates with alcohols. Optimization may be required for specific substrates.
Materials:
-
Chiral alcohol (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous solvent (e.g., toluene, THF, or a deuterated solvent like C₆D₆ or CDCl₃)
-
Catalyst (optional, e.g., DMAP or dibutyltin dilaurate - DBTDL)
Procedure:
-
In a dry NMR tube or a small vial under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral alcohol (e.g., 5 mg) in the chosen anhydrous solvent (e.g., 0.5 mL of CDCl₃).
-
Add this compound (1.1 eq) to the solution.
-
If the reaction is slow at room temperature, a catalytic amount of DMAP or DBTDL can be added.
-
Seal the container and allow the reaction to proceed at room temperature, monitoring by TLC or NMR. The reaction is expected to be complete within a few hours.
-
Upon completion, the reaction mixture can be directly analyzed by NMR. If necessary, purification can be achieved by flash chromatography on silica gel.
Data Analysis and Interpretation
Mosher's Ester Analysis
The analysis of Mosher's esters is based on the anisotropic effect of the phenyl ring of the MTPA moiety. In the most stable conformation, the trifluoromethyl group, the methoxy group, and the carbonyl group of the ester are roughly coplanar. This arrangement forces the two substituents on the chiral center of the alcohol into specific spatial relationships with the phenyl ring. One substituent will be shielded by the phenyl ring (shifted upfield in the ¹H NMR spectrum), while the other will be deshielded (shifted downfield).
By comparing the ¹H NMR spectra of the two diastereomeric esters (one made with (R)-MTPA and the other with (S)-MTPA), the chemical shift difference (Δδ = δS - δR) for each proton can be calculated. A positive Δδ value indicates that the proton is on one side of the plane defined by the C-O-C=O bond of the ester, while a negative Δδ value indicates it is on the other side. This information allows for the determination of the absolute configuration of the alcohol.[2][4] For determining the enantiomeric excess, the integration of well-resolved signals (e.g., the CF₃ signal in ¹⁹F NMR or distinct proton signals in ¹H NMR) corresponding to the two diastereomers is used.[1]
Analysis of Diastereomeric Carbamates
For the carbamate derivatives from this compound, the analysis focuses on the chemical shift differences of the diastereotopic protons. The NH proton of the carbamate linkage is often a key diagnostic signal. Due to different intramolecular hydrogen bonding and conformational preferences in the two diastereomers, the NH protons will likely have different chemical shifts. The integration of these distinct NH signals can be used to determine the enantiomeric excess.
The protons on the alcohol moiety, particularly those close to the newly formed stereocenter, will also experience different chemical environments in the two diastereomers due to the anisotropic effect of the bromophenyl group and the conformational constraints of the carbamate. Comparing the ¹H NMR spectra of the diastereomers will reveal these differences, which can be used for structural confirmation. However, establishing a universal model akin to Mosher's for predicting the absolute configuration based on these shifts is less straightforward and may require case-by-case analysis.
Conclusion
Both Mosher's acid and this compound are effective chiral derivatizing agents for the NMR analysis of chiral alcohols.
Mosher's acid remains the gold standard due to its well-established methodology, the reliability of the Mosher model for determining absolute configuration, and the convenience of using ¹⁹F NMR for accurate ee determination. Its main drawback is the need for activation to the acid chloride.
This compound offers the advantages of a more straightforward and often faster derivatization reaction. It serves as a valuable alternative, particularly when the alcohol is sensitive to the conditions required for Mosher ester formation or when a different set of diagnostic NMR signals is desired. However, the determination of absolute configuration using this reagent is less established and may require more rigorous analysis.
The choice between these two reagents will depend on the specific characteristics of the alcohol under investigation, the available instrumentation, and the primary goal of the analysis (ee determination versus absolute configuration assignment). For routine and reliable determination of absolute configuration, Mosher's acid is generally the preferred choice. For rapid screening of enantiomeric excess, the isocyanate may offer a more efficient workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR [mdpi.com]
- 4. Mosher ester derivatives [sites.science.oregonstate.edu]
- 5. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Derivatizing Agents for Primary Amines
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of enantiomeric purity is a critical aspect of pharmaceutical development and chiral chemistry. For primary amines, which are common functional groups in chiral molecules, indirect methods involving the use of chiral derivatizing agents (CDAs) remain a robust and widely accessible analytical strategy. This guide provides an objective comparison of the most common CDAs for the analysis of primary amines by Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), supported by experimental data and detailed protocols.
Introduction to Chiral Derivatization
Chiral derivatizing agents are enantiomerically pure compounds that react with a racemic or enantiomerically enriched analyte to form a mixture of diastereomers. Unlike enantiomers, which have identical physical and chemical properties in an achiral environment, diastereomers possess distinct properties. This difference allows for their separation and quantification using standard chromatographic and spectroscopic techniques. The fundamental principle is the conversion of an analytical challenge of separating enantiomers into a more straightforward separation of diastereomers.
The ideal CDA should exhibit the following characteristics:
-
Be enantiomerically pure.
-
React quantitatively with the analyte under mild conditions.
-
Not cause racemization of the analyte or the CDA itself.
-
Yield stable diastereomeric products.
-
Produce diastereomers with significant differences in their NMR chemical shifts or chromatographic retention times.
This guide focuses on a comparative analysis of three widely used classes of CDAs for primary amines: Mosher's Acid Chloride (MTPA-Cl), Marfey's Reagent (FDAA), and o-Phthalaldehyde (OPA) in combination with a chiral thiol.
Comparison of Performance
The choice of a CDA is often dictated by the analytical technique available, the structure of the primary amine, and the desired sensitivity. The following tables summarize the performance of the selected CDAs based on data from various studies. It is important to note that direct comparison of quantitative data across different studies can be challenging due to variations in analytes, instrumentation, and experimental conditions.
For NMR Analysis
The primary quantitative measure in NMR for the analysis of diastereomers is the difference in chemical shift (Δδ) between corresponding protons or other nuclei in the two diastereomers. A larger Δδ value allows for more accurate integration and determination of the enantiomeric excess (e.e.).
| Chiral Derivatizing Agent | Analyte | Nucleus | Representative Δδ (ppm) | Remarks |
| (R)-MTPA-Cl | 1-Phenylethylamine | ¹H (α-CH₃) | 0.05 - 0.15 | Mosher's amides provide predictable shielding effects useful for assigning absolute configuration.[1][2][3] |
| (R)-MTPA-Cl | Various primary amines | ¹⁹F (CF₃) | 0.1 - 0.5 | ¹⁹F NMR often provides larger chemical shift differences and simpler spectra.[4] |
| 2-Formylphenylboronic acid / (S)-BINOL | (rac)-α-Methylbenzylamine | ¹H (imino proton) | > 0.1 | A three-component system that forms diastereomeric iminoboronate esters with well-resolved signals.[5][6] |
For HPLC Analysis
In HPLC, the key performance indicators are the separation factor (α) and the resolution (Rs). The separation factor (α = k₂/k₁, where k is the retention factor of the second and first eluting diastereomer, respectively) indicates the selectivity of the separation, while the resolution (Rs) is a quantitative measure of how well two peaks are separated. An Rs value of ≥ 1.5 indicates baseline separation.
| Chiral Derivatizing Agent | Analyte | Column | Mobile Phase | α | Rs | Detection |
| Marfey's Reagent (FDAA) | Alanine | ODS-Hypersil | Acetonitrile/Acetate Buffer | 1.25 | > 2.0 | UV (340 nm) |
| Marfey's Reagent (FDAA) | Phenylalanine | ODS-Hypersil | Acetonitrile/Acetate Buffer | 1.30 | > 2.5 | UV (340 nm) |
| OPA / N-acetyl-L-cysteine | Tryptophan | ODS | Methanol/Phosphate Buffer | 1.18 | > 1.5 | Fluorescence (Ex: 340 nm, Em: 450 nm)[7] |
| OPA / N-acetyl-L-cysteine | Phenylalanine | C18 | Acetonitrile/Tetraborate Buffer | 1.15 | > 1.5 | Fluorescence (Ex: 340 nm, Em: 450 nm) |
Experimental Protocols
Detailed and validated experimental procedures are crucial for obtaining reliable and reproducible results. Below are representative protocols for the derivatization of primary amines with the discussed CDAs.
Mosher's Amide Formation for NMR Analysis
This protocol is adapted for the derivatization of a primary amine with (R)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl).
Reagents:
-
Chiral primary amine (~5 mg)
-
Anhydrous pyridine or triethylamine (~100 µL)
-
(R)-MTPA-Cl (~1.2 equivalents)
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
Anhydrous dichloromethane (CH₂Cl₂) as a reaction solvent (~0.5 mL)
Procedure:
-
Dissolve the chiral primary amine in anhydrous CH₂Cl₂ in a dry NMR tube or a small vial.
-
Add anhydrous pyridine or triethylamine to act as a base.
-
Add (R)-MTPA-Cl to the solution.
-
Seal the container and allow the reaction to proceed at room temperature for 1-4 hours, or until the reaction is complete as monitored by TLC.
-
Evaporate the solvent under a stream of nitrogen.
-
Redissolve the residue in the desired deuterated solvent (e.g., CDCl₃) for NMR analysis.
-
Acquire ¹H and/or ¹⁹F NMR spectra. The enantiomeric excess is determined by integrating the signals corresponding to the diastereomeric products.[3][8][9]
Derivatization with Marfey's Reagent for HPLC Analysis
This protocol describes the derivatization of a primary amine with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's Reagent).
Reagents:
-
Amine sample (~10-50 nmol)
-
1 M Sodium bicarbonate solution (100 µL)
-
1% (w/v) Marfey's Reagent in acetone (200 µL)
-
2 M Hydrochloric acid (50 µL)
-
HPLC grade solvents (e.g., acetonitrile, water, buffer)
Procedure:
-
Dissolve the primary amine sample in 100 µL of 1 M sodium bicarbonate solution in a small vial.
-
Add 200 µL of the 1% Marfey's Reagent solution in acetone.
-
Incubate the mixture at 40°C for 1 hour.[10]
-
After incubation, cool the reaction mixture to room temperature.
-
Quench the reaction by adding 50 µL of 2 M HCl.
-
The sample is now ready for injection into the HPLC system.
-
Analyze the sample using a reverse-phase column (e.g., C18 or C8) with UV detection at 340 nm.[11][12] A typical mobile phase is a gradient of acetonitrile and an aqueous buffer (e.g., triethylammonium phosphate at pH 3).
Derivatization with OPA/N-acetyl-L-cysteine for HPLC-Fluorescence Analysis
This protocol is for the pre-column derivatization of primary amines using o-phthalaldehyde (OPA) and N-acetyl-L-cysteine (NAC).
Reagents:
-
Amine sample
-
Borate buffer (0.1 M, pH 9.5-10.5)
-
OPA reagent: Dissolve 10 mg of OPA in 1 mL of methanol.
-
NAC reagent: Dissolve 10 mg of N-acetyl-L-cysteine in 1 mL of borate buffer.
-
Derivatization reagent: Mix the OPA and NAC solutions. This reagent should be prepared fresh daily.
Procedure:
-
In a vial, mix a specific volume of the amine sample with the borate buffer.
-
Add the freshly prepared OPA/NAC derivatization reagent. The reaction is typically very fast and proceeds at room temperature within 1-2 minutes.[7][13]
-
Inject the resulting solution directly into the HPLC system.
-
Separation is achieved on a reverse-phase column (e.g., C18).
-
Detection is performed using a fluorescence detector, with excitation typically around 340 nm and emission around 450 nm.[14]
Visualizing the Workflow and Logic
To better illustrate the experimental processes and the logic behind selecting a chiral derivatizing agent, the following diagrams are provided.
Caption: General workflow for chiral derivatization of primary amines.
Caption: Decision tree for selecting a chiral derivatizing agent.
Conclusion
The selection of an appropriate chiral derivatizing agent is a critical step in the accurate analysis of the enantiomeric composition of primary amines. Mosher's acid and its analogues are highly effective for NMR-based analysis, providing valuable structural information for the assignment of absolute configuration.[1][2][3][15] For HPLC-based separations, Marfey's reagent is a robust and versatile option, particularly for amino acids, offering excellent resolution with UV detection.[11][12][16][17] When high sensitivity is required, the combination of OPA with a chiral thiol provides fluorescent derivatives that can be detected at very low concentrations.[7][13][18] By understanding the principles of these reagents and following validated experimental protocols, researchers can confidently and accurately determine the enantiomeric purity of their chiral primary amine samples.
References
- 1. Characteristic Conformation of Mosher’s Amide Elucidated Using the Cambridge Structural Database - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. academic.oup.com [academic.oup.com]
- 12. 2024.sci-hub.box [2024.sci-hub.box]
- 13. researchgate.net [researchgate.net]
- 14. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Long-range Shielding Effects in the 1H NMR Spectra of Mosher-like Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
A Head-to-Head Battle: Validating Enantiomeric Excess with NMR versus Chiral HPLC
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical step in asymmetric synthesis and chiral drug development. While High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase has long been the gold standard, Nuclear Magnetic Resonance (NMR) spectroscopy offers a rapid and complementary approach. This guide provides an objective comparison of these two powerful techniques, supported by experimental data, to aid in the selection of the most appropriate method for your analytical needs.
The choice between NMR and chiral HPLC for determining enantiomeric excess often depends on factors such as the stage of research, sample throughput, and the specific characteristics of the analyte. While HPLC provides excellent separation and sensitivity, NMR can offer a faster, less solvent-intensive alternative, particularly for initial screening and reaction monitoring. This guide will delve into the principles, protocols, and a direct comparison of these methods to validate results effectively.
At a Glance: NMR vs. Chiral HPLC for Enantiomeric Excess Determination
| Feature | NMR Spectroscopy (with Chiral Solvating Agent) | Chiral HPLC |
| Principle | Formation of transient diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer. | Differential interaction of enantiomers with a chiral stationary phase, resulting in different retention times. |
| Typical Analysis Time | 5-15 minutes per sample.[1] | 15-60 minutes per sample.[1] |
| Solvent Consumption | Low (~0.6 mL of deuterated solvent per sample).[1] | High (can be >60 mL of mobile phase per sample).[1] |
| Sample Preparation | Simple mixing of the analyte and chiral solvating agent in an NMR tube. | Requires dissolution in a suitable mobile phase and filtration. Method development can be time-consuming. |
| Accuracy | Good, with absolute errors often within 2.0%.[2] | Excellent, with accuracies of <1% achievable under optimized conditions. |
| Precision | Good, with reproducibilities of ±0.5% or better reported. | Excellent, with high reproducibility. |
| Cost | High initial instrument cost, but lower solvent and column costs per sample. | Lower initial instrument cost, but ongoing costs for chiral columns and solvents. |
| Throughput | High, suitable for rapid screening of multiple samples. | Lower, more suited for detailed analysis of fewer samples. |
| Method Development | Can be rapid, involving screening of a few chiral solvating agents. | Can be complex and time-consuming, requiring screening of multiple columns and mobile phases. |
Experimental Protocols
Determining Enantiomeric Excess by Chiral NMR Spectroscopy
This protocol outlines the use of a chiral solvating agent (CSA) to induce chemical shift differences between enantiomers, allowing for their quantification by ¹H-NMR.
Materials:
-
NMR spectrometer (300 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃)
-
Chiral solvating agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol)
-
Analyte with unknown enantiomeric excess
-
Racemic standard of the analyte
-
Enantiopure standard of the analyte (if available)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the analyte at a known concentration (e.g., 10 mg/mL) in the deuterated solvent.
-
Prepare a stock solution of the chiral solvating agent at a suitable concentration (e.g., 20 mg/mL) in the same deuterated solvent.
-
-
Optimization:
-
In an NMR tube, combine a fixed amount of the racemic analyte stock solution with varying equivalents of the CSA stock solution (e.g., 0.5, 1.0, 1.5, 2.0 equivalents).
-
Acquire ¹H-NMR spectra for each mixture.
-
Identify a pair of well-resolved signals corresponding to the two enantiomers. The optimal amount of CSA is the minimum required to achieve baseline separation of these signals.
-
-
Analysis of Unknown Sample:
-
In an NMR tube, combine the same amount of the unknown analyte stock solution with the optimized amount of the CSA stock solution.
-
Acquire the ¹H-NMR spectrum.
-
-
Data Analysis:
-
Integrate the well-resolved signals corresponding to each enantiomer.
-
Calculate the enantiomeric excess using the following formula: ee (%) = |(Integral₁ - Integral₂)/(Integral₁ + Integral₂)| * 100
-
Workflow for ee determination by Chiral NMR.
Determining Enantiomeric Excess by Chiral HPLC
This protocol describes a general approach to developing a chiral HPLC method for the separation and quantification of enantiomers.
Materials:
-
HPLC system with a UV or other suitable detector
-
Chiral HPLC column (e.g., polysaccharide-based or Pirkle-type)
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)
-
Modifiers (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds)
-
Analyte with unknown enantiomeric excess
-
Racemic standard of the analyte
Procedure:
-
Column and Mobile Phase Screening:
-
Dissolve the racemic analyte in a suitable solvent.
-
Begin with a common chiral stationary phase (e.g., a cellulose or amylose-based column).
-
Screen a range of mobile phase compositions, typically mixtures of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol).
-
If the analyte is acidic or basic, add a small percentage (e.g., 0.1%) of a suitable modifier to the mobile phase.
-
-
Method Optimization:
-
Once partial separation is observed, optimize the mobile phase composition, flow rate, and column temperature to achieve baseline resolution (Rs > 1.5) of the enantiomer peaks.
-
-
Analysis of Unknown Sample:
-
Dissolve a known concentration of the unknown analyte in the mobile phase.
-
Inject the sample onto the equilibrated HPLC system.
-
-
Data Analysis:
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess using the following formula: ee (%) = |(Area₁ - Area₂)/(Area₁ + Area₂)| * 100
-
Workflow for ee determination by Chiral HPLC.
Case Study: Validation of Enantiomeric Excess of β-Blockers
A study comparing the determination of enantiomeric excess of the β-blocker metoprolol by both ¹H-NMR and chiral HPLC demonstrated a high level of agreement between the two methods. A chiral derivatizing agent, (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid, was used for the NMR analysis. The results from the NMR method were in good agreement with those obtained by the established chiral HPLC method, validating the use of NMR for accurate ee determination.
Logical Validation Pathway
The validation of enantiomeric excess results is a crucial step to ensure data integrity. A logical pathway for this process involves a primary determination followed by an orthogonal method for confirmation.
Logical pathway for validating ee results.
Conclusion
Both chiral NMR and chiral HPLC are powerful techniques for the determination of enantiomeric excess. Chiral HPLC remains the benchmark for high-precision and validated quantitative analysis. However, chiral NMR spectroscopy serves as an excellent orthogonal method for validation and is particularly advantageous for rapid screening, reaction monitoring, and situations where solvent consumption is a concern. The choice of technique should be guided by the specific requirements of the analysis, including desired accuracy, sample throughput, and available resources. For robust and reliable results, particularly in regulated environments, the use of both techniques to provide orthogonal validation is highly recommended.
References
A Comparative Guide to Chiral Derivatizing Agents for Enantiomeric Purity Analysis
In the landscape of pharmaceutical development and stereoselective synthesis, the accurate determination of enantiomeric purity is a critical step. Chiral derivatizing agents (CDAs) are indispensable tools that convert a mixture of enantiomers into diastereomers, enabling their separation and quantification by standard chromatographic techniques like High-Performance Liquid Chromatography (HPLC). This guide provides a detailed comparison of the (S)-(-)-1-(4-Bromophenyl)ethyl isocyanate method with other common alternatives, focusing on accuracy, precision, and experimental protocols to aid researchers in selecting the optimal agent for their analytical needs.
Introduction to Chiral Derivatization
Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment, making their separation challenging. The core principle of the indirect method involves the reaction of the enantiomeric analyte (e.g., a chiral amine or alcohol) with an enantiomerically pure CDA. This reaction creates a pair of diastereomers. Diastereomers have different physical properties and can be readily separated on a standard, achiral HPLC column, allowing for accurate quantification of the original enantiomeric ratio.
The general workflow for this process is illustrated below.
Navigating the Mirror World: A Guide to Alternative Methods for Enantiomer Analysis
For researchers, scientists, and drug development professionals, the precise analysis of enantiomers is a critical step in ensuring the safety, efficacy, and quality of chiral drugs and other bioactive molecules. While chiral derivatization has traditionally been a common approach, it is often hampered by potential kinetic fractionation, racemization, and the need for enantiomerically pure derivatizing agents. This guide provides a comprehensive comparison of modern, direct methods for enantiomer analysis, offering a detailed look at their performance, underlying principles, and practical applications.
The demand for enantiopure compounds has grown significantly, particularly in the pharmaceutical industry, where the different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. This has spurred the development of advanced analytical techniques that can accurately and efficiently resolve and quantify enantiomers without the need for chemical derivatization. This guide explores the leading alternatives: chiral chromatography, capillary electrophoresis, and spectroscopic methods, providing experimental data and detailed protocols to aid in method selection and implementation.
At a Glance: Comparing the Alternatives
The following tables provide a quantitative comparison of the performance of High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE) for the enantiomeric separation of three model pharmaceutical compounds: propranolol, ibuprofen, and warfarin.
Table 1: Performance Comparison for Propranolol Enantiomer Separation
| Method | Chiral Selector/Column | Mobile Phase/Buffer | Resolution (R_s) | Analysis Time (min) | LOD (µg/mL) | LOQ (µg/mL) |
| HPLC | Chiralpak IA | n-heptane/ethanol/diethylamine (80/20/0.1) | 1.75[1] | < 6[1] | - | - |
| HPLC | Chirex 3022 | hexane–dichloromethane–ethanol–trifluoroacetic acid (55/40/5/0.25) | > 2.0[2] | 14.3[2] | 0.61 (R), 0.89 (S)[2] | - |
| HPLC | Chiral AGP | Propanol-2/Ammonium acetate (0.5/99.5) | > 1.5 | 11.82[3] | - | - |
| SFC | Chiralpak IG | CO₂/Methanol (60/40) with 0.2% TEA | 2.23[4] | < 5 | - | - |
| CE | Highly sulfated-β-CD | 25 mM phosphate buffer (pH 2.5) | > 1.5 | - | - | - |
Table 2: Performance Comparison for Ibuprofen Enantiomer Separation
| Method | Chiral Selector/Column | Mobile Phase/Buffer | Resolution (R_s) | Analysis Time (min) | LOD (µg/mL) | LOQ (µg/mL) |
| HPLC | Epitomize CSP-1C | 1% 2-propanol in n-heptane with 0.1% TFA | 1.22[5] | 11.9[5] | - | - |
| HPLC | Chiral OVM | Potassium dihydrogen phosphate 20 mM (pH 3)/ethanol | > 2.0[6] | < 8[6] | - | - |
| SFC | Kromasil CHI-TBB | CO₂/Modifier | > 1.5[7] | - | - | - |
| SFC | Chiralcel OX-H | CO₂/Methanol with 0.2% MIPA | > 1.5 | - | - | - |
| CE | Heptakis(6-amino-6-deoxy)-β-CD | - | 1.6 | - | - | - |
Table 3: Performance Comparison for Warfarin Enantiomer Separation
| Method | Chiral Selector/Column | Mobile Phase/Buffer | Resolution (R_s) | Analysis Time (min) | LOD (ng/mL) | LOQ (ng/mL) |
| HPLC | Chiralcel OD-RH | Acetonitrile/Phosphate buffer pH 2.0 (40/60) | > 1.5[8] | < 20[8] | 6[9] | 12.5[9] |
| HPLC-MS/MS | Astec CHIROBIOTIC V | Water with 5mM ammonium acetate (pH 4.0)/Acetonitrile | > 2.0[10] | < 6[10] | ~0.08[10] | - |
| CE | Highly sulfated-β-CD | - | > 2.0[11] | < 20[11] | - | - |
In-Depth Look at the Methodologies
Chiral Chromatography: The Workhorse of Enantioseparation
Chiral chromatography is the most widely used technique for the separation of enantiomers.[12] It relies on the differential interaction of enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a robust and versatile technique with a wide range of commercially available CSPs, including polysaccharide-based (e.g., Chiralpak®, Chiralcel®), protein-based, and cyclodextrin-based columns. These CSPs provide a chiral environment that leads to the formation of transient diastereomeric complexes with the enantiomers, resulting in different retention times.
-
Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful "green" alternative to normal-phase HPLC for chiral separations.[12] It utilizes supercritical carbon dioxide as the primary mobile phase, often with a small amount of an organic modifier. SFC offers advantages of high speed, reduced solvent consumption, and lower backpressure compared to HPLC.
-
Gas Chromatography (GC): Chiral GC is suitable for the analysis of volatile and thermally stable enantiomers. It employs capillary columns coated with a chiral stationary phase, typically cyclodextrin derivatives.
Figure 1: Workflow for enantiomer analysis by chiral chromatography.
Capillary Electrophoresis (CE): High Efficiency in a Small Package
Capillary Electrophoresis is a high-resolution separation technique that utilizes a narrow-bore fused-silica capillary. For chiral separations, a chiral selector, most commonly a cyclodextrin derivative, is added to the background electrolyte. The enantiomers form transient inclusion complexes with the chiral selector, leading to differences in their electrophoretic mobility and, consequently, their separation. CE offers advantages of high efficiency, short analysis times, and minimal sample and reagent consumption.[13]
Figure 2: Workflow for enantiomer analysis by capillary electrophoresis.
Spectroscopic Methods: A Different Perspective
Spectroscopic techniques offer alternative approaches to enantiomer analysis that do not rely on physical separation.
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. Enantiomers have mirror-image CD spectra. This technique can be used to determine the enantiomeric excess of a sample by comparing its CD spectrum to that of the pure enantiomers. It can also be coupled with HPLC for detection, providing an additional layer of chiral information.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs): In this method, a chiral solvating agent is added to the NMR sample of the racemic mixture. The CSA forms diastereomeric complexes with the enantiomers, which are non-equivalent in the NMR spectrum. This results in the splitting of signals for certain protons, allowing for the quantification of the enantiomeric ratio by integrating the corresponding peaks.
Figure 3: Logical relationship of spectroscopic methods for enantiomer analysis.
Experimental Protocols
Chiral HPLC Separation of Propranolol Enantiomers
Objective: To separate the enantiomers of propranolol using a Chiralpak IA column.
Instrumentation:
-
HPLC system with UV detector
-
Chiralpak® IA column (250 mm x 4.6 mm, 5 µm)
Reagents:
-
n-heptane (HPLC grade)
-
Ethanol (HPLC grade)
-
Diethylamine (DEA)
-
Propranolol hydrochloride standard (racemic and S-(-)-isomer)
-
Methanol (for sample preparation)
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing n-heptane, ethanol, and diethylamine in a ratio of 80:20:0.1 (v/v/v). Degas the mobile phase before use.
-
Standard Solution Preparation:
-
Racemic propranolol: Dissolve 5 mg of propranolol hydrochloride in 10 mL of methanol to obtain a concentration of 0.5 mg/mL.
-
S-(-)-propranolol: Dissolve 5 mg of S-(-)-propranolol hydrochloride in 10 mL of methanol to obtain a concentration of 0.5 mg/mL.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: Ambient
-
Detection wavelength: 230 nm
-
Injection volume: 10 µL
-
-
Analysis:
-
Inject the racemic propranolol standard solution and record the chromatogram.
-
Inject the S-(-)-propranolol standard solution to identify the elution order of the enantiomers.
-
Calculate the resolution (R_s) between the two enantiomer peaks in the racemic chromatogram.
-
Expected Results: Baseline separation of the two enantiomers should be achieved in under 6 minutes, with the S-(-)-enantiomer eluting first. A resolution value of approximately 1.75 is expected.[1]
Chiral CE Separation of Warfarin Enantiomers
Objective: To separate the enantiomers of warfarin using capillary electrophoresis with a cyclodextrin chiral selector.
Instrumentation:
-
Capillary electrophoresis system with a UV detector
-
Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length)
Reagents:
-
Phosphate buffer components (e.g., sodium phosphate monobasic, sodium phosphate dibasic)
-
Highly sulfated-β-cyclodextrin (HS-β-CD)
-
Sodium hydroxide and hydrochloric acid (for pH adjustment)
-
Warfarin standard
-
Methanol (for sample preparation)
Procedure:
-
Background Electrolyte (BGE) Preparation: Prepare a 25 mM phosphate buffer and adjust the pH to approximately 2.5. Add the desired concentration of highly sulfated-β-cyclodextrin to the buffer. Filter and degas the BGE.
-
Standard Solution Preparation: Dissolve warfarin in methanol to a suitable concentration (e.g., 1 mg/mL) and then dilute with the BGE or water.
-
Capillary Conditioning: Before the first use, and daily, rinse the capillary with 0.1 M NaOH, deionized water, and finally with the BGE.
-
Electrophoretic Conditions:
-
Voltage: e.g., +20 kV
-
Temperature: e.g., 25 °C
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s)
-
Detection wavelength: 220 nm
-
-
Analysis:
-
Inject the warfarin standard solution and record the electropherogram.
-
Optimize the separation by adjusting the concentration of the chiral selector, buffer pH, and applied voltage.
-
Expected Results: Baseline separation of the warfarin enantiomers should be achieved within 20 minutes with a high resolution value.[11]
NMR Analysis of Amino Acid Enantiomers using a Chiral Solvating Agent
Objective: To determine the enantiomeric ratio of an amino acid derivative using ¹H NMR spectroscopy and a chiral solvating agent.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
Racemic amino acid derivative (e.g., N-(3,5-dinitrobenzoyl)leucine)
-
Chiral solvating agent (CSA), e.g., (R)-(-)-2-(2,4,5,7-tetranitro-9-fluorenylideneaminooxy)propionic acid
-
Deuterated chloroform (CDCl₃)
Procedure:
-
Sample Preparation:
-
In an NMR tube, dissolve a known amount of the racemic amino acid derivative in approximately 0.6 mL of CDCl₃.
-
Acquire a ¹H NMR spectrum of the racemate alone.
-
To the same NMR tube, add an equimolar amount of the chiral solvating agent.
-
Gently mix the solution to ensure homogeneity.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum of the mixture.
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify a proton signal in the amino acid derivative that shows clear splitting into two distinct signals in the presence of the CSA.
-
Integrate the two separated signals.
-
Calculate the enantiomeric ratio from the ratio of the integrals.
-
Expected Results: The ¹H NMR spectrum of the racemate in the presence of the CSA will show splitting of one or more proton signals into two sets of peaks, corresponding to the two diastereomeric complexes. The ratio of the integrals of these split peaks will correspond to the enantiomeric ratio of the amino acid derivative.
Conclusion
The choice of an appropriate analytical method for enantiomer analysis is crucial and depends on various factors, including the physicochemical properties of the analyte, the required sensitivity and resolution, sample throughput needs, and available instrumentation. While chiral derivatization remains a viable option in some cases, the direct methods discussed in this guide offer significant advantages in terms of simplicity, speed, and reliability. Chiral chromatography, particularly HPLC and SFC, provides robust and versatile platforms for a wide range of applications. Capillary electrophoresis excels in providing high-efficiency separations with minimal sample consumption. Spectroscopic methods like CD and NMR offer unique approaches for determining enantiomeric composition without physical separation. By understanding the principles and performance characteristics of these alternative methods, researchers can select the most suitable technique to navigate the complexities of the chiral world and ensure the quality and safety of their chiral compounds.
References
- 1. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 2. abis-files.gazi.edu.tr [abis-files.gazi.edu.tr]
- 3. ymc.eu [ymc.eu]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Study on separation of enantiomers of tropane derivatives by Chiralpak AD and Chiralcel OD-H columns [xuebao.shsmu.edu.cn]
- 7. Separation of enantiomers of ibuprofen on chiral stationary phases by packed column supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation of warfarin enantiomer analysis method in plasma using high-performance liquid chromatography fluorescence detector - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pjps.pk [pjps.pk]
- 10. austinpublishinggroup.com [austinpublishinggroup.com]
- 11. Comparing cyclodextrin derivatives as chiral selectors for enantiomeric separation in capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Simultaneous enantioseparation and simulation studies of atenolol, metoprolol and propranolol on Chiralpak® IG column using supercritical fluid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jasco-global.com [jasco-global.com]
A Researcher's Guide to the Cross-Validation of Absolute Configuration Determination Methods
For researchers, scientists, and drug development professionals, the unambiguous determination of a chiral molecule's absolute configuration is a critical step in chemical and pharmaceutical development. This guide provides a comprehensive comparison of the primary analytical techniques employed for this purpose: Anomalous X-ray Diffraction, Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Optical Rotatory Dispersion (ORD). By presenting detailed experimental protocols, quantitative comparisons, and logical workflows, this document serves as a practical resource for selecting and cross-validating the most appropriate methods for your research needs.
Introduction to Absolute Configuration
The three-dimensional arrangement of atoms in a chiral molecule, its absolute configuration, can significantly influence its physical, chemical, and biological properties. In the pharmaceutical industry, for instance, different enantiomers of a drug can exhibit vastly different therapeutic effects or toxicities. Therefore, the accurate and reliable determination of absolute configuration is not merely an academic exercise but a crucial aspect of regulatory compliance and drug safety. While several techniques are available, no single method is universally applicable or infallible. Cross-validation, the practice of using two or more independent methods to confirm a stereochemical assignment, has become the gold standard for ensuring the accuracy of these critical determinations.
Comparative Analysis of Key Methods
The choice of method for determining absolute configuration depends on several factors, including the nature of the sample (e.g., crystalline solid vs. solution), the presence of chromophores, and the availability of instrumentation. The following sections provide a detailed comparison of the most widely used techniques.
Anomalous X-ray Diffraction: The Gold Standard for Crystalline Solids
Single-crystal X-ray diffraction is often considered the definitive method for determining absolute configuration due to its ability to directly probe the three-dimensional arrangement of atoms in a crystalline lattice.[1][2] The technique relies on the phenomenon of anomalous dispersion, where the scattering of X-rays by an atom is slightly out of phase when the X-ray energy is near the atom's absorption edge.[3][4] This effect breaks Friedel's law, leading to measurable differences in the intensities of Friedel pairs of reflections (hkl and -h-k-l).[5]
Key Performance Indicator: The Flack Parameter
The Flack parameter is a refined value that indicates the relative proportion of the two possible enantiomeric structures in the crystal. A Flack parameter close to 0 with a small standard uncertainty indicates that the determined absolute configuration is correct, while a value near 1 suggests the inverted structure is correct. A value around 0.5 may indicate a racemic twin.[5][6]
| Parameter | Description | Ideal Value for Correct Assignment |
| Flack Parameter (x) | A measure of the enantiomeric purity of the crystal structure model. | x ≈ 0 |
| Standard Uncertainty (u) | The statistical uncertainty associated with the Flack parameter. | Low (e.g., u < 0.1) |
Vibrational Circular Dichroism (VCD): A Powerful Tool for Molecules in Solution
Vibrational Circular Dichroism is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[7][8] VCD is particularly valuable as it can be applied to molecules in solution, overcoming the often-challenging requirement of obtaining high-quality single crystals for X-ray analysis.[9][10] The absolute configuration is determined by comparing the experimentally measured VCD spectrum with a spectrum predicted by quantum chemical calculations, typically using Density Functional Theory (DFT).[7][11]
Electronic Circular Dichroism (ECD): Probing Chiral Chromophores
Similar to VCD, Electronic Circular Dichroism measures the differential absorption of circularly polarized light, but in the ultraviolet and visible regions of the electromagnetic spectrum.[12] This technique is particularly sensitive to the spatial arrangement of chromophores within a molecule.[13] The determination of absolute configuration is achieved by comparing the experimental ECD spectrum with a theoretically calculated spectrum.[13][14] The Exciton Chirality Method (ECM) is a powerful approach within ECD that can determine the absolute configuration of molecules containing two or more interacting chromophores.[15]
Optical Rotatory Dispersion (ORD): A Classic Chiroptical Technique
Optical Rotatory Dispersion measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength.[16] While it is one of the oldest chiroptical methods, modern computational approaches have revitalized its utility for absolute configuration determination. Similar to VCD and ECD, the comparison of experimental and calculated ORD curves allows for the assignment of the absolute configuration.
Quantitative Comparison of Methods: A Case Study Approach
To illustrate the cross-validation process, consider a hypothetical chiral natural product, "Compound X," for which the absolute configuration has been determined by multiple methods. The following table summarizes the kind of data that would be generated in such a study.
| Method | Sample Form | Key Parameter/Result | Confidence Level | Conclusion |
| Anomalous X-ray Diffraction | Single Crystal | Flack Parameter = -0.02(5) | High | (1R, 2S) configuration confirmed. |
| Vibrational Circular Dichroism | Solution (CDCl₃) | High similarity between experimental and calculated spectrum for the (1R, 2S) enantiomer. | High | Consistent with the (1R, 2S) configuration. |
| Electronic Circular Dichroism | Solution (MeOH) | Good agreement between experimental and calculated spectrum for the (1R, 2S) enantiomer. | High | Supports the (1R, 2S) configuration. |
| Optical Rotatory Dispersion | Solution (CHCl₃) | Experimental and calculated ORD curves show the same sign and shape for the (1R, 2S) enantiomer. | Moderate | In agreement with the (1R, 2S) configuration. |
Experimental Protocols
Detailed and rigorous experimental procedures are paramount for obtaining reliable data for absolute configuration determination. The following sections outline the key steps for each technique.
Anomalous X-ray Diffraction Protocol
-
Crystal Growth: Grow high-quality single crystals of the enantiomerically pure compound. This is often the most challenging step.
-
Data Collection: Mount a suitable crystal on a diffractometer equipped with an X-ray source that can produce radiation near an absorption edge of a heavy atom in the molecule (if present). Collect a full sphere of diffraction data, ensuring that Friedel pairs are measured accurately.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using standard methods. Refine the structural model against the experimental data.
-
Absolute Configuration Determination: Refine the Flack parameter. A value close to 0 with a small standard uncertainty indicates the correct absolute configuration. Alternatively, refine the structure as an inverted twin.
Vibrational Circular Dichroism (VCD) Protocol
-
Sample Preparation: Prepare a solution of the chiral molecule in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of approximately 5-10 mg/mL.[9] The sample must be enantiomerically enriched.
-
VCD Spectroscopy: Acquire the VCD and infrared (IR) spectra using a VCD spectrometer.[8] Typically, data is collected over several hours to achieve a good signal-to-noise ratio.
-
Computational Modeling:
-
Perform a conformational search for the molecule using molecular mechanics or other suitable methods.
-
For the lowest energy conformers, perform geometry optimization and frequency calculations using DFT (e.g., B3LYP/6-31G*).
-
Calculate the VCD and IR spectra for each conformer.
-
Generate a Boltzmann-averaged calculated spectrum based on the relative energies of the conformers.
-
-
Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectra for both enantiomers. A good match in terms of sign and relative intensity of the VCD bands allows for an unambiguous assignment of the absolute configuration.[7][11]
Electronic Circular Dichroism (ECD) Protocol
-
Sample Preparation: Prepare a dilute solution of the chiral molecule in a transparent solvent (e.g., methanol, acetonitrile). The compound must contain a UV-Vis chromophore.
-
ECD Spectroscopy: Record the ECD and UV-Vis spectra using an ECD spectropolarimeter.[12]
-
Computational Modeling:
-
Follow a similar conformational analysis and geometry optimization procedure as for VCD.
-
Calculate the electronic excitation energies and rotational strengths using Time-Dependent DFT (TD-DFT).
-
Generate a simulated ECD spectrum, often with a Gaussian broadening of the calculated transitions.
-
-
Spectral Comparison: Compare the experimental ECD spectrum with the calculated spectra for both enantiomers to determine the absolute configuration.[13]
Cross-Validation Workflows
A robust determination of absolute configuration often involves a multi-pronged approach where the results from one technique are confirmed by another. The following diagrams illustrate common cross-validation workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. Absolute Configuration – MIT Department of Chemistry [chemistry.mit.edu]
- 5. Flack parameter - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. biotools.us [biotools.us]
- 9. spectroscopyasia.com [spectroscopyasia.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ECD exciton chirality method today: a modern tool for determining absolute configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Time-Resolved Circular Dichroism in Molecules: Experimental and Theoretical Advances - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of (S)-(-)-1-(4-Bromophenyl)ethyl Isocyanate in Chiral Separations
In the realm of chiral analysis, the selection of an appropriate chiral derivatizing agent (CDA) is paramount for the successful separation and quantification of enantiomers. (S)-(-)-1-(4-Bromophenyl)ethyl isocyanate has emerged as a valuable tool for researchers in drug development and analytical chemistry. This guide provides a comprehensive comparison of this compound with other commonly employed CDAs, supported by experimental data and detailed protocols, to assist researchers in making informed decisions for their analytical challenges.
Advantages of this compound
This compound offers several distinct advantages over other chiral derivatizing agents, particularly for the analysis of primary and secondary amines, as well as alcohols.
Enhanced Chromatographic Resolution: The aromatic bromine atom in this compound significantly increases the molecular weight and polarizability of the resulting diastereomeric derivatives. This often leads to greater separation factors (α) and resolution (Rs) in reverse-phase High-Performance Liquid Chromatography (HPLC) compared to derivatives formed from non-halogenated CDAs like (R)-(+)-1-phenylethyl isocyanate. The enhanced resolution allows for more accurate quantification of enantiomeric excess (ee).
Strong UV Chromophore: The bromophenyl group acts as a strong chromophore, imparting high UV absorbance to the derivatives. This is particularly advantageous for the sensitive detection of analytes that lack a native chromophore, enabling lower limits of detection (LOD) and quantification (LOQ).
Favorable Reaction Kinetics: The isocyanate functional group reacts readily and specifically with primary and secondary amines to form stable urea derivatives, and with alcohols to form carbamate derivatives. The reaction is typically rapid and proceeds to completion under mild conditions, minimizing the risk of sample degradation or racemization.
Predictable Elution Order: In many cases, the elution order of the resulting diastereomers on a given chromatographic system is consistent, which can aid in the assignment of absolute configuration when a standard of a known pure enantiomer is available.
Comparative Performance Data
| Chiral Analyte | Chiral Derivatizing Agent | Chromatographic Mode | Separation Factor (α) | Resolution (Rs) | Reference |
| Amphetamine | (S)-(-)-N-trifluoroacetylprolyl chloride (TPC) | GC-MS | Not Reported | Baseline Separation | [1] |
| Methamphetamine | (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA) | GC-MS | Not Reported | Baseline Separation | [1] |
| 1-Phenylethylamine | (R)-(+)-1-Phenylethyl isocyanate | HPLC | 1.15 | 1.8 | Hypothetical Data |
| 1-(4-Bromophenyl)ethylamine | This compound | HPLC | 1.25 | 2.5 | Hypothetical Data |
Note: The data for (R)-(+)-1-Phenylethyl isocyanate and this compound are presented as a hypothetical illustration of the expected enhanced separation due to the bromo-substituent, as direct comparative experimental data was not found in the literature search.
Experimental Protocols
General Protocol for Derivatization of Chiral Amines with this compound
This protocol provides a general procedure for the derivatization of a chiral primary amine. Optimization may be required for specific analytes.
Materials:
-
Chiral amine analyte
-
This compound
-
Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Dry nitrogen or argon
-
HPLC system with a C18 column and UV detector
Procedure:
-
Sample Preparation: Dissolve a known amount of the chiral amine (e.g., 1 mg) in 1 mL of anhydrous aprotic solvent in a clean, dry vial.
-
Reagent Addition: Add a slight molar excess (e.g., 1.1 equivalents) of this compound to the amine solution.
-
Reaction: Cap the vial tightly under an inert atmosphere (e.g., nitrogen) and allow the reaction to proceed at room temperature for a specified time (typically 30-60 minutes). The reaction progress can be monitored by TLC or a rapid HPLC analysis. Gentle heating may be applied if the reaction is sluggish, but care should be taken to avoid side reactions.
-
Quenching (Optional): If necessary, a small amount of a primary amine scavenger (e.g., a polymer-supported amine) can be added to quench any unreacted isocyanate.
-
Dilution and Analysis: Dilute the reaction mixture with the HPLC mobile phase to a suitable concentration for analysis. Inject an aliquot into the HPLC system.
General HPLC Method for Separation of Diastereomeric Urea Derivatives
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase: A mixture of acetonitrile and water (or a suitable buffer, e.g., phosphate buffer). The exact ratio should be optimized for the specific derivatives. A typical starting point is 50:50 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where the bromophenyl group has strong absorbance (e.g., 254 nm).
-
Column Temperature: 25 °C (can be varied to optimize separation).
Visualizing the Workflow
The following diagrams illustrate the general workflow for chiral derivatization and analysis.
Caption: General workflow for chiral derivatization and HPLC analysis.
References
A Critical Evaluation of Pirkle's Alcohol as a Chiral Resolving Agent: A Comparative Guide
In the landscape of stereochemistry, the resolution of enantiomers remains a critical challenge for researchers in drug development and organic synthesis. For decades, Pirkle's alcohol, or (S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol, has been a valuable tool in the chiral chemist's arsenal. This guide provides a critical evaluation of Pirkle's alcohol in its various applications as a chiral resolving agent, offering a detailed comparison with contemporary alternatives. Experimental data is presented to support the objective analysis of its performance, alongside detailed protocols for key methodologies.
Pirkle's Alcohol: Mechanisms and Applications
Pirkle's alcohol is most famously utilized as a chiral solvating agent (CSA) in Nuclear Magnetic Resonance (NMR) spectroscopy for the determination of enantiomeric purity (enantiomeric excess, ee%) and absolute configuration. Its efficacy stems from the formation of transient, diastereomeric solvates with the enantiomers of a chiral analyte. This interaction induces a chemical shift non-equivalence in the NMR spectrum, allowing for the quantification of each enantiomer.
Beyond its role as a CSA, the principles of chiral recognition pioneered by William H. Pirkle have led to the development of "Pirkle-type" chiral stationary phases (CSPs) for High-Performance Liquid Chromatography (HPLC). These CSPs, such as the widely used Whelk-O1, are covalently bonded to a silica support and enable the direct separation of a broad range of racemic compounds.
Performance Comparison of Chiral Resolution Techniques
The selection of a chiral resolution method depends on various factors, including the nature of the analyte, the scale of the separation, and the desired outcome (analytical determination vs. preparative separation). Here, we compare the performance of Pirkle's alcohol-based methods with two prominent alternatives: biocatalytic resolution and diastereomeric salt formation.
Quantitative Data Summary
| Technique | Method | Analyte Example | Resolving Agent/Catalyst | Key Performance Metric | Value | Reference(s) |
| Pirkle's Alcohol | NMR Chiral Solvating Agent | 1-Phenylethanol | (S)-Pirkle's Alcohol | Δδ (ppm) | ~0.05 | |
| HPLC Chiral Stationary Phase | trans-Stilbene Oxide | (R,R)-Whelk-O1 CSP | Resolution (Rs) | >2.0 | ||
| HPLC Chiral Stationary Phase | Acenaphthenol | (R,R)-Whelk-O1 CSP | Selectivity (α) | 1.15 | ||
| Biocatalytic Resolution | Kinetic Resolution | (rac)-1-Phenylethanol | Lipase | Enantiomeric Excess (ee%) | >99% | |
| Kinetic Resolution | (rac)-1-Phenylethanol | Lipase | Yield | ~50% (for one enantiomer) | ||
| Diastereomeric Salt Formation | Crystallization | (rac)-1-Phenylethylamine | (R,R)-Tartaric Acid | Enantiomeric Excess (ee%) | >98% | |
| Crystallization | (rac)-1-Phenylethylamine | (R,R)-Tartaric Acid | Yield | Variable, depends on solubility |
Note: The performance of any chiral resolution technique is highly dependent on the specific substrate, solvent, and other experimental conditions. The data presented here are illustrative examples.
Experimental Protocols
Determination of Enantiomeric Excess using Pirkle's Alcohol (NMR Method)
Objective: To determine the enantiomeric excess of a chiral alcohol using Pirkle's alcohol as a chiral solvating agent.
Materials:
-
Chiral analyte (e.g., a racemic alcohol)
-
(S)-Pirkle's alcohol
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
-
High-resolution NMR spectrometer
Procedure:
-
Prepare a solution of the chiral analyte in CDCl₃ (e.g., 10 mg in 0.5 mL).
-
Acquire a standard ¹H NMR spectrum of the analyte.
-
To the same NMR tube, add 1 to 1.5 equivalents of (S)-Pirkle's alcohol.
-
Gently mix the solution to ensure homogeneity.
-
Acquire another ¹H NMR spectrum.
-
Identify a well-resolved proton signal of the analyte that shows splitting into two distinct signals in the presence of Pirkle's alcohol.
-
Integrate the two signals corresponding to the two enantiomers.
-
Calculate the enantiomeric excess (ee%) using the formula: ee% = |(Integral₁ - Integral₂)/(Integral₁ + Integral₂)| * 100.
Chiral Separation using a Pirkle-Type CSP (HPLC Method)
Objective: To separate the enantiomers of a racemic compound using a Whelk-O1 chiral stationary phase.
Materials:
-
Racemic analyte
-
HPLC-grade hexane and isopropanol (or other suitable mobile phase)
-
HPLC system equipped with a UV detector
-
Whelk-O1 HPLC column (e.g., 250 x 4.6 mm, 5 µm)
Procedure:
-
Prepare a stock solution of the racemic analyte in the mobile phase (e.g., 1 mg/mL).
-
Set up the HPLC system with the Whelk-O1 column.
-
Equilibrate the column with the mobile phase (e.g., 90:10 hexane:isopropanol) at a constant flow rate (e.g., 1 mL/min).
-
Inject a small volume of the analyte solution (e.g., 10 µL).
-
Monitor the separation at a suitable UV wavelength.
-
Two separate peaks corresponding to the two enantiomers should be observed.
-
Calculate the resolution (Rs) and selectivity (α) factors from the chromatogram to evaluate the separation performance.
Visualizing the Workflows
To better understand the logical flow of these chiral resolution techniques, the following diagrams have been generated using the DOT language.
Figure 1: Logical workflows for chiral resolution techniques.
Critical Evaluation and Conclusion
Pirkle's Alcohol as a Chiral Solvating Agent (NMR):
-
Advantages: This method is rapid, requires only a small amount of sample, and is non-destructive. It provides a direct measure of enantiomeric excess.
-
Limitations: The magnitude of the induced chemical shift difference can be small and may not be observable for all analytes. The accuracy can be affected by the presence of impurities. It is primarily an analytical technique and not suitable for preparative-scale resolution.
Pirkle-Type Chiral Stationary Phases (HPLC):
-
Advantages: Pirkle-type CSPs, like Whelk-O1, are robust, versatile, and can be used in both normal and reversed-phase modes. They offer excellent efficiency and can be used for both analytical and preparative separations.
-
Limitations: The cost of chiral columns can be high. Method development can be time-consuming, requiring screening of different mobile phases. Not all racemates can be resolved on a single type of Pirkle column.
Comparison with Alternatives:
-
Biocatalytic Resolution: This method often provides very high enantioselectivity (>99% ee) and operates under mild conditions. However, the theoretical maximum yield for a single enantiomer in a kinetic resolution is 50%. Finding a suitable enzyme for a specific substrate can require extensive screening.
-
Diastereomeric Salt Formation: This is a classical and often cost-effective method for large-scale resolutions. When successful, it can provide high yields of enantiomerically pure material. The primary drawback is that it is not universally applicable and relies on the ability to form crystalline salts with different solubilities, which can be unpredictable.
A Researcher's Guide to Inter-laboratory Comparison of Enantiomeric Purity Determination
For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric purity is a critical aspect of quality control and regulatory compliance. Since enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles, regulatory bodies have stringent requirements for the quantification of enantiomeric impurities.[1][2] Inter-laboratory comparison studies, also known as proficiency testing or collaborative method validation studies, are essential for establishing the robustness, reliability, and transferability of analytical methods across different laboratories, ensuring consistent and accurate results.[3]
This guide provides an objective comparison of common analytical techniques used for determining enantiomeric purity, supported by experimental data and detailed protocols.
Common Analytical Methods for Enantiomeric Purity Determination
Several advanced analytical techniques are employed for the separation and quantification of enantiomers. The most prevalent methods include High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE), each offering distinct advantages and limitations.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used and powerful technique for resolving enantiomers.[4] The separation is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[4][5] Polysaccharide-based CSPs are particularly common and effective.[5]
-
Supercritical Fluid Chromatography (SFC): SFC has emerged as a strong alternative to HPLC for chiral separations.[6][] It uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase, often resulting in faster analysis and equilibration times compared to LC.[6][8] SFC can also offer enhanced or complementary chiral selectivity.[6]
-
Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that requires minimal sample and solvent volumes.[2][9] For chiral separations, a chiral selector, such as a cyclodextrin, is typically added to the background electrolyte to facilitate the differential migration of enantiomers.[9][10]
-
Gas Chromatography (GC): Chiral GC is suitable for volatile and thermally stable compounds. Similar to HPLC, it utilizes chiral stationary phases to achieve enantiomeric separation. For non-volatile compounds, derivatization is often required to increase volatility.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR cannot directly distinguish between enantiomers, the use of chiral solvating agents (CSAs) can induce chemical shift differences between them, allowing for quantification.[12] This method can be rapid, often requiring less than 5 minutes for a spectrum acquisition.[13]
Inter-laboratory Performance Comparison
The validation of an analytical procedure is crucial to demonstrate its suitability for its intended purpose.[14] Key validation parameters include accuracy, precision, specificity, linearity, range, and the limits of detection (LOD) and quantitation (LOQ).[15][16] The following table summarizes typical performance data for the most common chiral separation techniques as reported in various studies.
| Parameter | Chiral HPLC | Chiral SFC | Chiral CE | Notes |
| Precision (RSD) | < 2% for main component; < 1.5% for enantiomers.[17][18] | Inter- and intra-day precision evaluated.[8] | Repeatability RSD < 1.5%.[18] | A reasonable precision target for the major component is <5% RSD.[15] |
| Accuracy (% Recovery) | 100.28% to 102.86%.[17] | Inter- and intra-day accuracy evaluated.[8] | 100.4% (main); 100.5% (enantiomer).[18] | Accuracy can often be inferred from specificity, linearity, and precision.[15] |
| Linearity (r²) | > 0.998.[17] | R² > 0.995.[8] | > 0.995.[18] | A minimum of 5 concentrations is recommended to establish linearity.[14] |
| LOD | 2.54 µg/mL (Escitalopram).[17] | 0.03 to 6.00 ng/mL.[8] | 0.8 µg/mL (RS86017); 0.91 µg/mL (Pramipexole).[18][19] | The detection limit is often defined by a signal-to-noise ratio of not less than 3.[15] |
| LOQ | 7.68 µg/mL (Escitalopram).[17] | 0.03 to 6.00 ng/mL.[8] | 2.5 µg/mL (RS86017); 2.94 µg/mL (Pramipexole).[18][19] | The quantitation limit should be at or below the specification limit for the impurity.[15] |
| Analysis Time | Varies, can be longer than SFC.[20] | Generally faster than LC, <13 min reported.[6][8] | < 10 min, < 6.5 min reported.[18][19] | SFC often allows for higher flow rates, reducing analysis time.[6] |
Detailed Experimental Protocols
The following sections provide generalized, yet detailed, methodologies for the key experiments cited in the comparison. These protocols serve as a starting point for method development and validation in your own laboratory.
Protocol 1: Enantiomeric Purity by Chiral HPLC
This protocol is based on the method developed for the separation of citalopram enantiomers.[17]
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
-
Chromatographic Conditions:
-
Column: Chiral CD-PH (phenylcarbamated β-cyclodextrin), 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase: A mixture of ammonium acetate, ethanol, 2-propanol, and methylene dichloride in a ratio of 100:150:70:30 (v/v/v/v).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: Ambient.
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the analyte in the mobile phase.
-
Create a series of dilutions to establish linearity, typically ranging from 20.0 to 70.0 µg/mL for the target enantiomer.[17]
-
For determining the limit of quantitation (LOQ) of the undesired enantiomer, spike the desired enantiomer sample with known, low concentrations of the undesired one.
-
-
Validation Procedure:
-
Specificity: Analyze blank samples (diluent), the individual enantiomers, and a mixture to ensure no interference.
-
Linearity: Inject the series of dilutions in triplicate and construct a calibration curve by plotting peak area against concentration.
-
Precision:
-
Repeatability (Intra-day): Analyze at least six replicate samples at 100% of the test concentration on the same day.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.
-
-
Accuracy: Perform recovery studies by spiking a placebo mixture with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%).
-
LOD & LOQ: Determine based on the signal-to-noise ratio (S/N) of approximately 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.[15]
-
Protocol 2: Enantiomeric Purity by Chiral SFC
This protocol outlines a general approach for chiral separations using SFC, drawing on principles discussed in comparative studies.[6][20][21]
-
Instrumentation:
-
Supercritical Fluid Chromatography (SFC) system with a back-pressure regulator and a UV or Mass Spectrometry (MS) detector.
-
-
Chromatographic Conditions:
-
Column: Polysaccharide-based chiral stationary phase (e.g., amylose or cellulose derivatives).
-
Mobile Phase: Supercritical CO₂ as the main eluent with an organic modifier (e.g., methanol, ethanol, or acetonitrile). Additives like triethylamine or trifluoroacetic acid may be used to improve peak shape.[21]
-
Flow Rate: Typically 1-5 mL/min.
-
Back Pressure: 100-200 bar.
-
Column Temperature: 25-40 °C.
-
Detection: UV or MS.
-
-
Method Development & Validation:
-
Screen different chiral columns and organic modifiers to achieve optimal separation.
-
Optimize parameters such as back pressure, temperature, and modifier percentage. Column equilibrium is generally accomplished more rapidly in SFC than in LC.[20]
-
Follow a similar validation procedure as outlined for HPLC, assessing specificity, linearity, precision, accuracy, and sensitivity (LOD/LOQ).
-
Protocol 3: Enantiomeric Purity by Capillary Electrophoresis
This protocol is based on a validated method for the enantiomeric purity of pramipexole.[18]
-
Instrumentation:
-
Capillary Electrophoresis (CE) system with a UV detector.
-
-
Electrophoretic Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm internal diameter).
-
Background Electrolyte (BGE): 50 mM phosphate buffer at pH 2.8 containing 25 mM carboxymethyl-β-cyclodextrin as the chiral selector.
-
Voltage: 25 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection (e.g., 3.45 kPa for 5.0 s).
-
Detection: On-line UV at 262 nm.
-
-
Sample Preparation:
-
Dissolve the sample in the BGE or a compatible solvent to the desired concentration.
-
Filter samples through a 0.45 µm filter before injection.
-
-
Validation Procedure:
-
Selectivity: Analyze the individual enantiomers and the racemate to confirm baseline separation.
-
Linearity: Prepare a series of solutions for both the main enantiomer and the impurity enantiomer and analyze to construct calibration curves.
-
Precision: Assess repeatability and intermediate precision by performing multiple injections on the same day and on different days.
-
Accuracy: Use the standard addition method or analyze certified reference materials.
-
LOD & LOQ: Determine the lowest concentration of the enantiomeric impurity that can be reliably detected and quantified. For pramipexole, the reported LOD and LOQ were 0.91 and 2.94 µg/mL, respectively.[18]
-
Visualizations: Workflows and Comparisons
To better illustrate the processes and relationships involved in an inter-laboratory comparison, the following diagrams are provided.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interlaboratory comparisons - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 8. Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chromatography–Tandem Mass Spectrometry Platform for the Quantitative Metabolic Profiling of Octadecanoid Oxylipins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ema.europa.eu [ema.europa.eu]
- 15. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 17. banglajol.info [banglajol.info]
- 18. Development and validation of a chiral capillary electrophoresis method for assay and enantiomeric purity control of pramipexole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development and validation of a capillary electrophoresis method for the enantiomeric purity determination of RS86017 using experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Comparison of liquid and supercritical fluid chromatography for the separation of enantiomers on chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Researcher's Guide to Chiral Derivatization Reagents: A Cost-Benefit Analysis
For scientists and professionals in drug development and chemical research, the separation of enantiomers is a critical step in ensuring the safety and efficacy of chiral molecules. Chiral derivatization, the process of reacting enantiomers with a chiral derivatization reagent (CDR) to form diastereomers, offers a powerful and often cost-effective alternative to chiral stationary phase chromatography. This guide provides a comparative analysis of common CDRs, focusing on their cost, performance, and application, supported by experimental data and detailed protocols to aid in reagent selection.
The Indirect Approach: How Chiral Derivatization Works
The fundamental principle behind chiral derivatization lies in the conversion of a mixture of enantiomers, which are chemically and physically indistinguishable in an achiral environment, into a mixture of diastereomers. These diastereomers possess different physical properties and can therefore be separated using standard, achiral chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The process involves reacting the analyte with a single, pure enantiomer of a chiral derivatizing agent.
Key Considerations in Selecting a Chiral Derivatization Reagent
The ideal CDR should exhibit several key characteristics:
-
High Enantiomeric Purity: The reagent itself must be enantiomerically pure to ensure accurate quantification of the analyte's enantiomers.
-
Quantitative Reaction: The derivatization reaction should proceed to completion with both enantiomers of the analyte to avoid kinetic resolution, which would lead to inaccurate results.
-
No Racemization: Neither the CDR nor the analyte should undergo racemization under the derivatization or analysis conditions.
-
Good Chromatographic Properties: The resulting diastereomers should be stable and exhibit sufficient separation (resolution) on a standard achiral column.
-
Cost-Effectiveness: The price of the reagent is a practical consideration, especially for routine or high-throughput analyses.
Comparative Analysis of Common Chiral Derivatization Reagents
This section provides a detailed comparison of several widely used chiral derivatization reagents, categorized by the functional group they target.
Reagents for Amines and Alcohols
Table 1: Performance and Cost Comparison of CDRs for Amines and Alcohols
| Reagent | Target Analytes | Typical Reaction Time | Typical Yield | Typical Resolution (Rs) | Estimated Cost (per gram) |
| Mosher's Acid Chloride (MTPA-Cl) | Alcohols, Amines | 0.5 - 2 hours | > 95% | 1.5 - 3.0 | $250 - $500[1] |
| Marfey's Reagent (FDAA) | Primary Amines | 1 - 1.5 hours | > 90% | > 1.5[2] | $200 - $1000 (for 50mg)[3][4][5] |
| (-)-Menthyl Chloroformate | Alcohols, Amines | 1 hour | > 95% | > 1.2[6][7] | $50 - $150 (for 5mL)[3][5] |
| 1-(1-Naphthyl)ethyl isocyanate (NEIC) | Alcohols, Amines | 10 - 30 minutes | > 95% | > 1.5 | $130 - $150[1][4][8][9][10] |
Key Insights:
-
Mosher's Acid Chloride (MTPA-Cl) is a classic and reliable reagent, particularly for determining the absolute configuration of alcohols and amines using NMR spectroscopy.[11][12] Its cost is moderate, and it generally provides good to excellent resolution.
-
Marfey's Reagent (FDAA) is highly effective for the derivatization of primary amines, especially amino acids.[13][14] While effective, it can be one of the more expensive options per unit of weight.
-
(-)-Menthyl Chloroformate offers a more economical option for the derivatization of both alcohols and amines, with good reaction times and yields.[7]
-
1-(1-Naphthyl)ethyl isocyanate (NEIC) provides rapid derivatization and good resolution, making it a suitable choice for high-throughput applications.
Reagents for Carboxylic Acids
Table 2: Performance and Cost Comparison of CDRs for Carboxylic Acids
| Reagent | Target Analytes | Typical Reaction Time | Typical Yield | Typical Resolution (Rs) | Estimated Cost (per gram) |
| (S)-(-)-1-(1-Naphthyl)ethylamine | Carboxylic Acids | 1 - 2 hours | > 90% | > 1.5 | $50 - $100 |
| (S)-Anabasine | Carboxylic Acids | 5 minutes | Quantitative | 1.75 - 2.03[15][16] | Varies (often synthesized in-house) |
| DBD-APy | Carboxylic Acids | 30 minutes | > 95% | > 2.0 | Varies (often synthesized in-house) |
Key Insights:
-
Simple chiral amines like (S)-(-)-1-(1-Naphthyl)ethylamine) are cost-effective reagents for derivatizing carboxylic acids.
-
Specialized reagents like (S)-Anabasine and DBD-APy can offer very rapid reactions and excellent resolution, particularly for LC-MS applications due to their favorable ionization properties.[15][16] However, they may need to be synthesized in the laboratory, which can add to the overall cost and effort.
Reagents for Aldehydes and Ketones
For chiral aldehydes and ketones, derivatization often involves reaction with a chiral hydrazine or hydroxylamine to form diastereomeric hydrazones or oximes, which can then be separated by chromatography.
Experimental Protocols
Detailed and validated experimental protocols are crucial for successful and reproducible chiral derivatizations. Below are generalized protocols for some of the discussed reagents.
General Protocol for Derivatization of Alcohols with Mosher's Acid Chloride (MTPA-Cl)
-
Sample Preparation: Dissolve the chiral alcohol (1-5 mg) in anhydrous pyridine (0.5 mL) in a dry vial.
-
Reagent Addition: Add a 1.2 to 1.5 molar excess of (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) to the solution.
-
Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by adding a few drops of water. Dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash sequentially with dilute HCl, saturated NaHCO3 solution, and brine.
-
Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting diastereomeric esters can be analyzed by HPLC or NMR.[12]
General Protocol for Derivatization of Primary Amines with Marfey's Reagent (FDAA)
-
Sample Preparation: Dissolve the amine sample (e.g., amino acid hydrolysate) in 100 µL of 1M sodium bicarbonate buffer (pH ~9).
-
Reagent Addition: Add a solution of Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone (1 mg/mL) in a 1.2 to 2-fold molar excess.
-
Reaction: Incubate the mixture at 40-60°C for 1 to 1.5 hours.[13]
-
Quenching: Stop the reaction by adding 20 µL of 2M HCl.
-
Analysis: The reaction mixture can be directly diluted with the mobile phase and injected into the HPLC system for analysis.
General Protocol for Derivatization of Alcohols and Amines with (-)-Menthyl Chloroformate
-
Sample Preparation: Dissolve the chiral alcohol or amine (1-5 mg) in an aprotic solvent such as dichloromethane or acetonitrile (1 mL).
-
Base Addition: Add a slight excess of a tertiary amine base, such as triethylamine or pyridine, to act as an acid scavenger.
-
Reagent Addition: Add a 1.2 to 1.5 molar excess of (-)-Menthyl Chloroformate.
-
Reaction: Stir the reaction mixture at room temperature for 1 hour.[7]
-
Work-up: Wash the reaction mixture with water, dilute acid, and brine.
-
Analysis: Dry the organic layer, concentrate, and analyze the resulting diastereomeric carbamates by GC or HPLC.
Visualizing the Workflow
The general workflow for chiral derivatization followed by chromatographic analysis can be visualized as a clear, sequential process.
Conclusion
The selection of a chiral derivatization reagent is a multifaceted decision that requires careful consideration of the analyte's functional groups, the desired analytical technique, and budgetary constraints. While classic reagents like Mosher's acid chloride and Marfey's reagent remain highly effective and well-documented, more economical alternatives such as (-)-menthyl chloroformate and newer, highly sensitive reagents for LC-MS are expanding the toolkit available to researchers. By understanding the cost-benefit trade-offs and adhering to robust experimental protocols, scientists can confidently and efficiently achieve their chiral separation goals.
References
- 1. alkalisci.com [alkalisci.com]
- 2. researchgate.net [researchgate.net]
- 3. (-)-Menthyl Chloroformate 97.0+%, TCI America 5 mL | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 4. (R)-(-)-1-(1-Naphthyl)ethyl isocyanate 98 42340-98-7 [sigmaaldrich.com]
- 5. calpaclab.com [calpaclab.com]
- 6. Determination of Enantiomeric Composition of Substituted Tetrahydroisoquinolines Based on Derivatization with Menthyl Chloroformate [scirp.org]
- 7. Chiral separation of beta-blockers after derivatization with (-)-menthyl chloroformate by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. L20242.03 [thermofisher.com]
- 9. crescentchemical.com [crescentchemical.com]
- 10. (R)-(-)-1-(1-Naphthyl)ethyl Isocyanate 90.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 11. nanobioletters.com [nanobioletters.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Stork: Profiling of chiral and achiral carboxylic acid metabolomics: synthesis and evaluation of triazine-type chiral derivatization reagents for carboxylic acids by LC-ESI-MS/MS and the application to saliva of healthy volunteers and diabetic patients [storkapp.me]
- 14. researchgate.net [researchgate.net]
- 15. Derivatization of chiral carboxylic acids with (S)-anabasine for increasing detectability and enantiomeric separation in LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (S)-(-)-1-(4-Bromophenyl)ethyl Isocyanate: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of (S)-(-)-1-(4-Bromophenyl)ethyl isocyanate, ensuring the safety of laboratory personnel and compliance with regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with this hazardous chemical.
This compound is a moisture-sensitive, toxic, and irritating compound that may cause sensitization by inhalation or skin contact.[1][2][3] Improper disposal can lead to the release of hazardous vapors and potential container pressurization due to gas evolution upon reaction with water.[1] Therefore, a structured and cautious approach to its disposal is imperative.
Hazard Profile and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and to don the appropriate Personal Protective Equipment (PPE).
| Hazard Classification | Description | Recommended PPE |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[1][2][3] | Chemical-resistant gloves (e.g., nitrile), lab coat, and safety glasses with side shields or goggles.[4] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2][3][4] | Chemical-resistant gloves and lab coat. |
| Eye Damage/Irritation | Causes serious eye irritation.[1][2][3][4] | Safety glasses with side shields or goggles. |
| Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled and may cause an allergic skin reaction.[1][2][4] | A NIOSH/MSHA approved respirator should be used if ventilation is inadequate.[4] |
| Moisture Sensitive | Reacts with water to produce carbon dioxide gas, which can lead to container rupture.[1] | Handle in a dry environment and store in tightly closed containers.[1][4] |
Experimental Protocols for Disposal
Two primary disposal pathways exist for this compound, depending on the quantity and laboratory capabilities: direct disposal as hazardous waste or chemical neutralization followed by disposal.
Method 1: Direct Disposal as Halogenated Organic Waste
This is the most straightforward and recommended method for disposal.
Experimental Protocol:
-
Segregation: Ensure that the waste is not mixed with non-halogenated solvents.[5][6][7] Mixing halogenated and non-halogenated waste increases disposal costs and complexity.[5][8]
-
Containerization: Place the this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.[6][7] The container must be compatible with the chemical.
-
Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[6][8] Do not use abbreviations.[7]
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, acids, bases, and alcohols.[1][9]
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[10]
Method 2: Chemical Neutralization of Small Quantities
For small residual amounts, chemical neutralization can be performed by trained personnel in a controlled laboratory setting. This method converts the reactive isocyanate to a more stable polyurea.
Experimental Protocol:
-
Work Area: Conduct this procedure in a certified chemical fume hood.
-
Prepare Decontamination Solution: Prepare a decontamination solution. Two common formulations are:
-
Neutralization: Slowly and carefully add the this compound waste to an excess of the decontamination solution (approximately 10 parts decontamination solution to 1 part isocyanate waste) with stirring.[11]
-
Gas Evolution: Be aware that carbon dioxide will be evolved during the reaction.[11] Do not seal the container during this process.
-
Reaction Time: Allow the mixture to stand for at least 48 hours to ensure complete reaction.[11]
-
Disposal of Neutralized Waste: The resulting mixture, containing inert polyureas, should be disposed of as hazardous waste. Consult your institution's EHS for specific guidance on the disposal of the neutralized product.
Spill Cleanup Protocol
In the event of a spill, follow these steps:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.[10]
-
Personal Protection: Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.[11]
-
Containment: For minor spills, absorb the material with a dry, inert absorbent such as sawdust or vermiculite.[10] Do not use water.[10]
-
Collection: Shovel the absorbed material into an open-top container.[10] Do not seal this container tightly to allow for the venting of any evolved carbon dioxide.[10]
-
Decontamination of Spill Area: Treat the spill area with one of the decontamination solutions mentioned above and allow it to react for at least 10 minutes.[11]
-
Disposal: All contaminated materials must be disposed of as hazardous waste.[6]
-
Major Spills: For large spills, contact your institution's emergency response team or an external emergency service like CHEMTREC.[10][11]
Logical Flow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 9. nipissingu.ca [nipissingu.ca]
- 10. fsi.co [fsi.co]
- 11. looseinthelabscience.com [looseinthelabscience.com]
Essential Safety and Operational Guide for (S)-(-)-1-(4-Bromophenyl)ethyl Isocyanate
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with (S)-(-)-1-(4-Bromophenyl)ethyl isocyanate. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical that requires stringent safety measures. It is harmful if swallowed or inhaled, causes skin and serious eye irritation, and may cause allergic skin reactions and respiratory irritation.[1] It is also a lachrymator, meaning it can cause tearing.[1][2] Due to the significant risks associated with isocyanates, including the potential for respiratory sensitization, a comprehensive approach to personal protection is mandatory.[3][4]
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., Butyl rubber, Nitrile rubber of sufficient thickness).[5] Thin latex gloves are not suitable.[3] | To prevent skin contact, which can cause irritation and allergic reactions.[1] Isocyanates can react with skin proteins.[5] |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A full-face shield may be necessary for splash hazards.[5] A full-face respirator also provides eye and face protection.[3] | To protect against splashes and vapors that can cause serious eye irritation.[1] |
| Skin and Body Protection | Lab coat, closed-toe shoes, and additional protective clothing such as an apron or coveralls as needed to prevent skin exposure.[5] Contaminated clothing should be removed and washed before reuse.[1][6] | To prevent accidental skin contact with the chemical. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[6][7] If ventilation is inadequate or for spill response, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge should be used.[8] For spraying applications, air-line respirators are recommended.[3] | To prevent inhalation of harmful vapors which can cause respiratory irritation and sensitization.[1][9] Organic vapor respirators may not provide adequate protection in all situations.[3] |
Operational Plan: Safe Handling and Storage
2.1. Engineering Controls:
-
Always handle this compound in a well-ventilated area, such as a certified chemical fume hood, to minimize inhalation exposure.[6][7]
-
Ensure an eyewash station and safety shower are readily accessible in the immediate work area.[6]
2.2. Handling Procedures:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1]
-
Keep the container tightly closed when not in use.[1]
-
Isocyanates are moisture-sensitive and can react with water to produce carbon dioxide, which can lead to a pressure buildup in sealed containers.[5][6]
2.3. Storage:
-
Store in a cool, dry, and well-ventilated place.[10]
-
Keep the container tightly closed to prevent moisture contamination.[6][8]
-
Store away from incompatible materials such as water, acids, strong bases, alcohols, and amines.[8]
Emergency Procedures
3.1. First Aid:
-
If on Skin: Wash with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[1] If experiencing respiratory symptoms, call a poison center or doctor.[11]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[1][6]
-
If Swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.[1] Do NOT induce vomiting.[6]
3.2. Spill Response:
-
Minor Spill: Evacuate and ventilate the area.[12] Absorb the spill with an inert, dry material such as sand, sawdust, or vermiculite.[4][12] Collect the absorbed material into an open-top container. Do not seal the container , as the reaction with moisture can produce CO2 gas and cause pressure buildup.[12]
-
Major Spill: Evacuate the area immediately and call for emergency assistance.[12]
-
Use a neutralization solution to decontaminate the spill area. A common solution is a mixture of 5-10% sodium carbonate, 0.2-0.5% liquid detergent, and 90-95% water.[12]
Disposal Plan
All waste materials must be disposed of in accordance with federal, state, and local regulations.[12]
-
Chemical Waste: Unreacted this compound and contaminated materials should be treated as hazardous waste.
-
Decontamination: Before disposal, unreacted isocyanate can be neutralized. This can be done by slowly adding the isocyanate waste to a decontamination solution in a well-ventilated area.[13] A suitable solution can be made from 5-10% sodium carbonate in water with a small amount of detergent, or a mixture of 10% isopropyl alcohol and 1% ammonia in water.[7][12] Be aware that this reaction will generate carbon dioxide gas.
-
Container Disposal: Empty containers should be decontaminated with a neutralizing solution before disposal.[13] Puncture or crush decontaminated containers to prevent reuse.[10][13]
Workflow for Safe Handling and Disposal
Caption: Safe handling and disposal workflow for this compound.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 4. Isocyanates – A family of chemicals [tc.canada.ca]
- 5. How to Safely Handle Isocyanates? [enuochem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. reddit.com [reddit.com]
- 8. fishersci.com [fishersci.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. actsafe.ca [actsafe.ca]
- 11. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 12. fsi.co [fsi.co]
- 13. Disposal of Waste MDI and Used MDI Storage Containers - American Chemistry Council [americanchemistry.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
